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  • Product: 4-(Dimethylamino)phenylacetic acid
  • CAS: 17078-28-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a versatile building block in organic synthesis with significant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the chemical and physical properties of DMAPA, detailed synthetic protocols, in-depth analysis of its spectroscopic characteristics, and a discussion of its reactivity. Furthermore, this guide explores its applications as a key intermediate in the synthesis of pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors, and its potential in the development of novel functional materials. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.

Introduction

4-(Dimethylamino)phenylacetic acid, also known as p-N,N-dimethylaminophenylacetic acid, is an organic compound featuring a phenylacetic acid core substituted with a dimethylamino group at the para-position of the benzene ring.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in various chemical transformations. The presence of both a carboxylic acid and a tertiary amine functionality allows for a diverse range of chemical modifications, rendering it a versatile scaffold for the synthesis of more complex molecules.[2] This guide aims to provide a detailed technical overview of 4-(Dimethylamino)phenylacetic acid, empowering researchers to leverage its properties in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Dimethylamino)phenylacetic acid is fundamental for its effective use in research and development. These properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[3][4][5]
Molecular Weight 179.22 g/mol [3][4][6]
CAS Number 17078-28-3[3][4][6]
Appearance White to off-white solid[5]
Melting Point 105-108 °C (lit.)[6][7]
Boiling Point 328.8 °C (Predicted)[8]
Solubility Soluble in polar organic solvents[5]
pKa 3.99 ± 0.10 (Predicted)[6]

The dimethylamino group, being a strong electron-donating group, increases the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions and may impart fluorescent properties.[2] The carboxylic acid group provides a site for reactions such as esterification and amidation and contributes to its weak acidic nature.[2]

Synthesis of 4-(Dimethylamino)phenylacetic Acid

While several synthetic routes to phenylacetic acid derivatives exist, a common and effective method for the preparation of 4-(Dimethylamino)phenylacetic acid is the Willgerodt-Kindler reaction, starting from 4-(dimethylamino)acetophenone.[9][10] This reaction involves the morpholine and sulfur-mediated conversion of the acetophenone to a thioamide, followed by hydrolysis to the desired carboxylic acid.

Willgerodt-Kindler Reaction acetophenone 4-(Dimethylamino)acetophenone reagents S₈, Morpholine thioamide 4-(Dimethylamino)phenylthioacetylmorpholide acetophenone->thioamide Willgerodt-Kindler Reaction hydrolysis Hydrolysis (e.g., NaOH, H₃O⁺) dmapa 4-(Dimethylamino)phenylacetic acid thioamide->dmapa Hydrolysis Reactivity dmapa 4-(Dimethylamino)phenylacetic acid ester Ester dmapa->ester Esterification amide Amide dmapa->amide Amidation alcohol R'-OH, H⁺ amine R'-NH₂, Coupling Agent HPLC_Workflow sample Sample Preparation hplc HPLC System (Pump, Injector, Column, Detector) sample->hplc data Data Acquisition and Processing hplc->data report Report Generation data->report

References

Exploratory

4-(Dimethylamino)phenylacetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)phenylacetic Acid (DMAPA) Executive Summary 4-(Dimethylamino)phenylacetic acid (DMAPA) is a phenylacetic acid derivative primarily recognized for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)phenylacetic Acid (DMAPA)

Executive Summary

4-(Dimethylamino)phenylacetic acid (DMAPA) is a phenylacetic acid derivative primarily recognized for its role as a versatile intermediate in organic synthesis, particularly for pharmaceuticals.[1][2] While its application as a building block is well-established, emerging evidence points towards its own distinct biological activities and those of its close derivatives. This guide synthesizes the current understanding of DMAPA's mechanism of action, moving beyond its synthetic utility to explore its direct biological effects. We will provide an in-depth analysis of its roles in inducing cancer cell apoptosis and its anti-inflammatory properties, supported by evidence-based signaling pathways and detailed experimental protocols for validation. This document is intended for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of DMAPA and its related compounds.

Introduction to 4-(Dimethylamino)phenylacetic Acid (DMAPA)

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂, is an organic compound featuring a phenylacetic acid core substituted with a dimethylamino group at the para- (4-) position of the benzene ring.[1] This structure confers specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules, including anticancer agents and ACE inhibitors.[1][2]

Chemical and Physical Properties

The key physicochemical properties of DMAPA are summarized below, highlighting its suitability for various laboratory and industrial applications.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₂[1][3][4]
Molecular Weight 179.22 g/mol [4][5]
CAS Number 17078-28-3[3][4]
Appearance White to off-white solid/crystalline powder[2][6]
Melting Point 105-108 °C[2]
Solubility Soluble in polar organic solvents[1][6]
SMILES CN(C)C1=CC=C(C=C1)CC(=O)O[3][6]
Primary Applications in Synthesis

DMAPA's principal role in the scientific field has been as a key intermediate. Its functional groups—a weakly acidic carboxyl group and an electron-donating dimethylamino group—allow for controlled reactivity.[1] It is a foundational component in the synthesis of various pharmaceutical molecules and is also utilized in specialized applications like peptide synthesis.[1]

Core Mechanisms of Biological Activity

While often viewed as a synthetic tool, DMAPA and its derivatives possess direct biological effects. The following sections dissect the primary mechanisms through which these compounds exert their influence at the cellular and molecular levels.

Anticancer and Pro-Apoptotic Effects

The most significant therapeutic potential identified for this class of compounds lies in oncology. Studies have demonstrated antitumor effects in prostate cancer cells and broad cytotoxic activity in other cancer cell lines through the induction of apoptosis.[7]

Research into closely related phenylacetamide derivatives has provided critical insights into the pro-apoptotic mechanism. These compounds have been shown to be highly effective against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[7] The activity is mediated by triggering programmed cell death, a highly sought-after characteristic for anticancer agents as it minimizes damage to surrounding healthy tissue.

The pro-apoptotic activity of DMAPA derivatives appears to be multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL), alongside the activation of executioner caspase-3.[7] This coordinated action overcomes the cell's natural survival mechanisms and commits it to a controlled death.

apoptosis_pathway cluster_stimulus External Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DMAPA DMAPA Derivative FasL Upregulation of Fas Ligand (FasL) DMAPA->FasL activates Bax Upregulation of Bax DMAPA->Bax activates Casp3 Caspase-3 Activation FasL->Casp3 activates Mito Mitochondrial Permeabilization Bax->Mito induces Mito->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Dual apoptotic signaling initiated by DMAPA derivatives.

Anti-inflammatory Properties

DMAPA has been reported to possess anti-inflammatory properties, a mechanism attributed to its ability to inhibit the synthesis of prostaglandins. Prostaglandins are key lipid signaling molecules that mediate inflammation, pain, and fever.

The inhibition of prostaglandin synthesis strongly implies that DMAPA acts on the cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. These enzymes are the primary catalysts in the conversion of arachidonic acid to prostaglandin precursors. While direct inhibition by DMAPA requires further specific validation, this remains the most logical mechanism of action for its observed anti-inflammatory effects.

Other Investigated Activities

Beyond its anticancer and anti-inflammatory potential, DMAPA has been associated with other biological interactions:

  • Fatty Acid Binding: It has been described as a chemical inhibitor that binds to fatty acids, although the specific targets and functional consequences of this interaction are not yet fully elucidated.

  • Potential Neurological Effects: The compound has been explored for therapeutic use in chronic pain and depression.[2] This is supported by findings that it may prevent the aggregation of serotonin receptors and that related structures can act as substrates for monoamine oxidase-B (MAO-B), an enzyme critical to neurotransmitter metabolism.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, a structured experimental approach is essential for validating the biological activities of DMAPA.

Workflow for Assessing Anticancer Efficacy

A logical workflow for evaluating the anticancer potential of DMAPA begins with broad cytotoxicity screening, followed by more focused mechanistic assays to determine the mode of cell death.

experimental_workflow start Cancer Cell Lines (e.g., MCF-7, PC-3) treat Treat with varying concentrations of DMAPA start->treat mtt Perform MTT Assay (24, 48, 72 hours) treat->mtt ic50 Calculate IC50 Value mtt->ic50 mechanistic Mechanistic Assays (at IC50 concentration) ic50->mechanistic caspase Caspase-3/7 Glo Assay mechanistic->caspase qpcr qRT-PCR for Apoptotic Genes (Bax, Bcl-2, FasL) mechanistic->qpcr analysis Data Analysis & Conclusion caspase->analysis qpcr->analysis

Sources

Foundational

An In-Depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Introduction 4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a key organic intermediate in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and other functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a key organic intermediate in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and other functional materials.[1] Its chemical structure, featuring a phenylacetic acid backbone with a dimethylamino group at the para-position, imparts specific physicochemical properties that are critical to its application in research and development.[1] This guide provides a comprehensive technical overview of the solubility and stability of 4-(Dimethylamino)phenylacetic acid, offering field-proven insights and detailed methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 4-(Dimethylamino)phenylacetic acid is essential for its effective use.

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 105-108 °C[3]
Predicted pKa ~3.99[3]

Solubility Profile

The solubility of 4-(Dimethylamino)phenylacetic acid is a critical parameter for its handling, formulation, and biological activity. It is generally characterized as having good solubility in polar organic solvents and is also soluble in water.[2][3]

Qualitative Solubility

Based on its structure, which includes a polar carboxylic acid group and a tertiary amine, 4-(Dimethylamino)phenylacetic acid is anticipated to be soluble in a range of common laboratory solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the aromatic ring and methylene group contribute to some lipophilicity, allowing for solubility in less polar organic solvents.

Aqueous Solubility and pH-Dependence

The aqueous solubility of 4-(Dimethylamino)phenylacetic acid is significantly influenced by pH due to the presence of both an acidic carboxylic acid group and a basic dimethylamino group. The predicted pKa of approximately 3.99 for the carboxylic acid indicates that its solubility will increase in neutral to basic conditions as the carboxylate salt is formed.[3] Conversely, in acidic conditions below its pKa, the carboxylic acid will be protonated and less soluble. The dimethylamino group, being a weak base, will be protonated in acidic solutions, which can also influence solubility.

Experimental Protocol: Determining pH-Dependent Aqueous Solubility

This protocol outlines a standardized shake-flask method to quantitatively determine the solubility of 4-(Dimethylamino)phenylacetic acid across a range of pH values.

Materials:

  • 4-(Dimethylamino)phenylacetic acid

  • Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0)

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Formic acid

  • Scintillation vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of 4-(Dimethylamino)phenylacetic acid to each vial containing a known volume of the respective buffer.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of dissolved 4-(Dimethylamino)phenylacetic acid using a validated HPLC method (see Section 5).

  • Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or mol/L) against the pH of the buffer.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 4-(Dimethylamino)phenylacetic acid is paramount for ensuring its quality, shelf-life, and the safety of its downstream applications. General guidance suggests storing the compound in a cool, dry place, away from strong oxidants. Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. This is a regulatory requirement for pharmaceutical development and provides invaluable information for formulation and packaging design.[4]

Logical Flow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of 4-(Dimethylamino)phenylacetic acid.

Potential Degradation Pathways
  • Hydrolysis: The amide linkage in potential impurities or formulated products could be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The tertiary amine of the dimethylamino group is a potential site for oxidation, which could lead to the formation of an N-oxide. Aromatic rings can also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to photodegradation products.

  • Decarboxylation: Phenylacetic acid and its derivatives can undergo decarboxylation under certain conditions, although this typically requires high temperatures.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 4-(Dimethylamino)phenylacetic acid.

Materials:

  • 4-(Dimethylamino)phenylacetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and acetonitrile

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the acid concentration to 1 M and/or apply heat (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 M and/or apply heat.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Monitor the degradation at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C or higher) for a specified period.

  • Photolytic Degradation: Expose both the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for the accurate quantification of 4-(Dimethylamino)phenylacetic acid and its potential impurities or degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Development of a Stability-Indicating HPLC Method

The goal of a stability-indicating method is to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities, ensuring that the quantification of the API is not affected by their presence.

Logical Flow for HPLC Method Development:

HPLC_Method_Development cluster_initial Initial Screening cluster_optimization Optimization cluster_validation Validation (ICH Guidelines) Column Column Selection (e.g., C18, C8) MobilePhase Mobile Phase Screening (ACN, MeOH, Buffers) Column->MobilePhase Detector Detector Wavelength (UV Scan) MobilePhase->Detector Gradient Gradient Optimization Detector->Gradient FlowRate Flow Rate Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Stepwise approach for developing a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for the development of an HPLC method for the analysis of 4-(Dimethylamino)phenylacetic acid. Optimization will be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm)

  • Injection Volume: 10 µL

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 4-(Dimethylamino)phenylacetic acid. While specific experimental data for this compound is limited in publicly accessible literature, the principles and protocols outlined herein provide a robust starting point for researchers, scientists, and drug development professionals. By applying these methodologies, users can generate the critical data needed to effectively utilize 4-(Dimethylamino)phenylacetic acid in their research and development endeavors, ensuring the quality, consistency, and safety of their work.

References

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Dimethylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Abstract This technical guide provides a comprehensive overview of the spectroscopic characte...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Dimethylamino)phenylacetic acid, a key intermediate in pharmaceutical synthesis. While this compound's utility is well-established, a consolidated resource detailing its spectroscopic profile is essential for researchers in drug discovery and development. This document outlines the theoretical underpinnings and practical, field-proven protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 4-(Dimethylamino)phenylacetic acid. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation and quality control of this important molecule.

Introduction: The Significance of 4-(Dimethylamino)phenylacetic Acid

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , is a derivative of phenylacetic acid.[1][2] Its structure is characterized by a phenylacetic acid backbone with a dimethylamino group at the para-position of the benzene ring.[3] This compound typically exists as an off-white solid with a melting point of 105-108 °C and is soluble in polar organic solvents.[4][5] The presence of the electron-donating dimethylamino group and the carboxylic acid moiety makes it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[3]

Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of 4-(Dimethylamino)phenylacetic acid in any research or development pipeline. This guide provides the foundational knowledge and practical steps to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality in Experimental Design for NMR

The choice of solvent and sample concentration are critical variables that directly impact the quality of NMR spectra. A deuterated solvent is essential as the spectrometer uses the deuterium signal for field-frequency locking. The solvent should fully dissolve the analyte to ensure a homogeneous solution, which is crucial for achieving sharp, well-resolved peaks.[3] For 4-(Dimethylamino)phenylacetic acid, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to its solubility in polar organic solvents.

Sample concentration must be optimized to achieve a good signal-to-noise ratio without causing issues like peak broadening due to high viscosity. A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended for ¹H NMR, while ¹³C NMR may require a more concentrated sample due to the lower natural abundance and sensitivity of the ¹³C isotope.

Experimental Protocol: Solution-State NMR
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 4-(Dimethylamino)phenylacetic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct positioning.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and a reference standard like tetramethylsilane (TMS).

    • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(Dimethylamino)phenylacetic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Dimethylamino)phenylacetic acid

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
-N(CH ₃)₂~2.9Singlet6HProtons of the two equivalent methyl groups on the nitrogen.
-CH ₂COOH~3.5Singlet2HMethylene protons adjacent to the aromatic ring and the carbonyl group.
Aromatic CH (ortho to -CH₂COOH)~7.2Doublet2HAromatic protons ortho to the acetic acid group.
Aromatic CH (ortho to -N(CH₃)₂)~6.7Doublet2HAromatic protons ortho to the dimethylamino group, shielded by its electron-donating effect.
-COOH ~11-12Broad Singlet1HAcidic proton of the carboxylic acid group; chemical shift can be variable and concentration-dependent.

Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Dimethylamino)phenylacetic acid

Carbon(s) Chemical Shift (δ, ppm) Assignment Rationale
-N(C H₃)₂~40Carbon atoms of the methyl groups attached to nitrogen.
-C H₂COOH~45Methylene carbon.
Aromatic C (ortho to -CH₂COOH)~130Aromatic carbons ortho to the acetic acid group.
Aromatic C (ortho to -N(CH₃)₂)~112Aromatic carbons ortho to the dimethylamino group, shielded by its electron-donating effect.
Aromatic C (ipso, attached to -CH₂COOH)~125Quaternary aromatic carbon attached to the acetic acid group.
Aromatic C (ipso, attached to -N(CH₃)₂)~150Quaternary aromatic carbon attached to the dimethylamino group.
-C OOH~175Carbonyl carbon of the carboxylic acid.

Note: Predicted chemical shifts are based on the analysis of similar structures. Quaternary carbons are expected to have lower intensity peaks.[6]

NMR_Structure_Correlation cluster_molecule 4-(Dimethylamino)phenylacetic Acid Structure cluster_spectra Expected NMR Signals mol C₁₀H₁₃NO₂ N_CH3 -N(CH₃)₂ mol->N_CH3 Dimethylamino Group Aromatic Aromatic Ring mol->Aromatic H_N_CH3 ~2.9 ppm (s, 6H) N_CH3->H_N_CH3 correlates to C_N_CH3 ~40 ppm N_CH3->C_N_CH3 CH2 -CH₂- COOH -COOH CH2->COOH H_CH2 ~3.5 ppm (s, 2H) CH2->H_CH2 C_CH2 ~45 ppm CH2->C_CH2 H_COOH ~11-12 ppm (br s, 1H) COOH->H_COOH C_COOH ~175 ppm COOH->C_COOH Aromatic->CH2 para-substitution H_Aromatic ~6.7, ~7.2 ppm (d, 2H each) Aromatic->H_Aromatic C_Aromatic ~112-150 ppm Aromatic->C_Aromatic H_NMR ¹H NMR C_NMR ¹³C NMR

Caption: Correlation between the structural components of 4-(Dimethylamino)phenylacetic acid and their expected NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Design for FTIR

For a solid sample like 4-(Dimethylamino)phenylacetic acid, the primary consideration is preparing a sample that allows for the efficient transmission or reflection of the infrared beam. The KBr pellet method is a common choice, where the sample is finely ground and mixed with potassium bromide, which is transparent in the mid-IR range.[7] This mixture is then pressed into a thin, transparent pellet. Alternatively, the thin solid film method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[8]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Grind 1-2 mg of 4-(Dimethylamino)phenylacetic acid to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.[7]

    • Transfer the mixture to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR Spectral Data and Interpretation

The FTIR spectrum of 4-(Dimethylamino)phenylacetic acid will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands for 4-(Dimethylamino)phenylacetic acid

Frequency Range (cm⁻¹) Vibration Functional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3000-2850C-H stretchAliphatic (CH₂ and CH₃)
~1700C=O stretchCarboxylic acid
~1610, ~1520C=C stretchAromatic ring
~1365C-N stretchAromatic amine
~1250-1000C-O stretchCarboxylic acid
~820C-H bend (out-of-plane)para-disubstituted aromatic ring

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of aromatic C=C stretching bands and the C-H out-of-plane bending characteristic of para-substitution further confirm the aromatic core structure.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_interp Spectral Interpretation grind Grind Sample (1-2 mg) mix Mix with KBr (100-200 mg) grind->mix press Press into a Pellet mix->press background Acquire Background Spectrum press->background sample Acquire Sample Spectrum press->sample background->sample ratio Ratio Sample to Background sample->ratio identify Identify Characteristic Absorption Bands ratio->identify assign Assign Bands to Functional Groups identify->assign

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality in Experimental Design for MS

Electron Ionization (EI) is a common ionization technique for relatively small, volatile, and thermally stable organic molecules.[9] In EI-MS, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[10] This "hard" ionization technique provides a reproducible fragmentation pattern that can serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction:

    • Introduce a small amount of the solid 4-(Dimethylamino)phenylacetic acid sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization:

    • In the ion source, the sample is vaporized and then bombarded with a beam of 70 eV electrons.

  • Mass Analysis:

    • The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum and Interpretation

The mass spectrum of 4-(Dimethylamino)phenylacetic acid is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Table 4: Expected Key Ions in the Mass Spectrum of 4-(Dimethylamino)phenylacetic acid

m/z Ion Formation
179[M]⁺Molecular ion
134[M - COOH]⁺Loss of the carboxylic acid group
135[M - C₂H₂O]⁺Rearrangement and loss of a neutral fragment
120[M - COOH - CH₂]⁺Subsequent loss of a methylene group
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds with a benzyl group

The molecular ion peak at m/z 179 would confirm the molecular weight of the compound. A prominent peak at m/z 134, resulting from the loss of the carboxyl group (a common fragmentation pathway for carboxylic acids), would be highly indicative of the proposed structure.[11]

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and complementary approach to the comprehensive characterization of 4-(Dimethylamino)phenylacetic acid. NMR spectroscopy elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides information about fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of this important pharmaceutical intermediate. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to confidently perform and interpret these essential spectroscopic analyses.

References

  • Alfa Chemistry. (n.d.). Overview of 4-(Dimethylamino)phenylacetic Acid.
  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Roussis, S. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 134-151.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Dimethylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of 4-(Dimethylamino)phenylacetic acid, a versati...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-(Dimethylamino)phenylacetic acid, a versatile organic compound with significant applications in pharmaceutical synthesis and biomedical research. The document delves into its molecular structure, physicochemical properties, and spectroscopic profile. A detailed synthetic protocol via the Willgerodt-Kindler reaction is presented, emphasizing the mechanistic rationale behind the experimental design. Furthermore, this guide explores the compound's role as a key intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, discussing the structure-activity relationships that govern its therapeutic potential. This work is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

4-(Dimethylamino)phenylacetic acid, also known as homarylamine, is an aromatic carboxylic acid derivative with the chemical formula C₁₀H₁₃NO₂.[1] Its structure is characterized by a phenylacetic acid core substituted with a dimethylamino group at the para-position of the phenyl ring.[1] This substitution imparts unique electronic and chemical properties to the molecule, making it a valuable building block in organic synthesis.[1]

Historically, phenylacetic acid and its derivatives have been pivotal in the synthesis of a wide array of pharmaceuticals, including anticancer and gastrointestinal drugs.[1] 4-(Dimethylamino)phenylacetic acid, in particular, has garnered significant attention as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure. Beyond its role as a synthetic intermediate, the compound itself has been investigated for potential therapeutic applications, including its effects on chronic pain and depression, as well as for its potential antitumor and anti-inflammatory properties.

This guide aims to provide a detailed technical overview of 4-(Dimethylamino)phenylacetic acid, from its fundamental molecular characteristics to its practical applications in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-(Dimethylamino)phenylacetic acid is fundamental to its reactivity and function. The presence of both a carboxylic acid group and a tertiary amine group on the same molecule gives it amphoteric characteristics.

Structural Features

The key structural features include:

  • Aromatic Ring: The benzene ring provides a rigid scaffold and is the site of the dimethylamino substitution.

  • Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the molecule and provides a key site for derivatization, such as esterification or amidation.

  • Methylene Bridge (-CH₂-): This flexible linker separates the aromatic ring from the carboxylic acid group.

  • Dimethylamino Group (-N(CH₃)₂): This electron-donating group significantly influences the electronic properties of the aromatic ring, enhancing its nucleophilicity.

Caption: Molecular structure of 4-(Dimethylamino)phenylacetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Dimethylamino)phenylacetic acid is presented in the table below.

PropertyValueReference
CAS Number 17078-28-3[2]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white solid
Melting Point 105-108 °C[2]
Solubility Soluble in polar organic solvents[1]
pKa ~4.3 (estimated for the carboxylic acid)

Spectroscopic Characterization

The structural elucidation of 4-(Dimethylamino)phenylacetic acid is routinely performed using a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.1-7.3Doublet2HAromatic protons ortho to the -CH₂COOH group
~6.6-6.8Doublet2HAromatic protons ortho to the -N(CH₃)₂ group
~3.5Singlet2HMethylene protons (-CH₂-)
~2.9Singlet6HMethyl protons of the dimethylamino group (-N(CH₃)₂)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic acid carbonyl carbon (-COOH)
~150Aromatic carbon attached to the nitrogen (-C-N)
~130Aromatic carbons ortho to the -CH₂COOH group
~125Aromatic carbon attached to the -CH₂COOH group
~112Aromatic carbons ortho to the -N(CH₃)₂ group
~40Methylene carbon (-CH₂-)
~40Methyl carbons of the dimethylamino group (-N(CH₃)₂)
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
2900-3000C-H stretchAromatic and aliphatic
~1700C=O stretchCarboxylic acid
~1610, ~1520C=C stretchAromatic ring
~1350C-N stretchAryl amine
~1250C-O stretchCarboxylic acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
179Molecular ion [M]⁺
134Loss of -COOH (formic acid radical)
120Loss of -CH₂COOH
77Phenyl group fragment
44CO₂ fragment

Synthesis of 4-(Dimethylamino)phenylacetic Acid

A common and efficient method for the synthesis of 4-(Dimethylamino)phenylacetic acid is through the Willgerodt-Kindler reaction of 4-dimethylaminoacetophenone, followed by hydrolysis of the resulting thioamide.[3][4]

Reaction Scheme

Synthesis_Workflow Start 4-Dimethylaminoacetophenone Intermediate Phenylacetothiomorpholide Intermediate Start->Intermediate Sulfur, Morpholine (Willgerodt-Kindler Reaction) Product 4-(Dimethylamino)phenylacetic Acid Intermediate->Product Acid or Base Hydrolysis

Caption: Synthesis of 4-(Dimethylamino)phenylacetic acid via the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 4-Dimethylaminoacetophenone

  • Sulfur powder

  • Morpholine

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Thioamide Formation (Willgerodt-Kindler Reaction):

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-dimethylaminoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature is necessary to overcome the activation energy for the reaction between the enamine (formed from 4-dimethylaminoacetophenone and morpholine) and sulfur. Morpholine acts as both a reactant and a solvent.

  • Work-up and Isolation of the Thioamide Intermediate:

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

    • The crude phenylacetothiomorpholide intermediate will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

    • Causality: Pouring the reaction mixture into ice-water induces the precipitation of the less polar thioamide product from the aqueous morpholine solution.

  • Hydrolysis of the Thioamide:

    • In a round-bottom flask, suspend the purified thioamide in a 10-20% aqueous solution of sodium hydroxide or hydrochloric acid.

    • Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

    • Causality: Both acidic and basic conditions can effectively hydrolyze the thioamide to the corresponding carboxylic acid. The choice of acid or base may depend on the stability of other functional groups in more complex derivatives.

  • Work-up and Purification of 4-(Dimethylamino)phenylacetic Acid:

    • Cool the reaction mixture to room temperature.

    • If basic hydrolysis was performed, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may already be precipitated.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • For further purification, the crude product can be recrystallized from hot water or an ethanol/water mixture.

    • Dry the purified 4-(Dimethylamino)phenylacetic acid under vacuum.

    • Causality: The carboxylic acid is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous medium, thus allowing for its isolation.

Applications in Drug Development: A Focus on ACE Inhibitors

4-(Dimethylamino)phenylacetic acid is a crucial precursor in the synthesis of various ACE inhibitors. The general mechanism of action for ACE inhibitors involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Mechanism of Action of ACE Inhibitors

ACE_Inhibition_Pathway cluster_inhibition ACE Inhibitor Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive ACE Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->AngiotensinII Blocks Conversion ACE_Inhibitor->Inactive Prevents Breakdown

Caption: Mechanism of action of Angiotensin-Converting Enzyme (ACE) inhibitors.

ACE inhibitors exert their effects by:

  • Inhibiting the conversion of angiotensin I to angiotensin II: Angiotensin II is a potent vasoconstrictor, and its reduction leads to vasodilation and a decrease in blood pressure.

  • Preventing the degradation of bradykinin: Bradykinin is a vasodilator, and its increased levels further contribute to the blood pressure-lowering effect.

Structure-Activity Relationship (SAR)

The structural features of 4-(Dimethylamino)phenylacetic acid derivatives play a critical role in their ability to inhibit ACE. Key SAR insights include:

  • Carboxylic Acid Group: The carboxylate moiety is crucial for binding to the zinc ion present in the active site of the ACE enzyme. This interaction is a hallmark of many ACE inhibitors.

  • Phenyl Ring: The aromatic ring provides a hydrophobic interaction with a corresponding pocket in the ACE active site, enhancing binding affinity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly modulate the potency and pharmacokinetic properties of the inhibitor. The electron-donating dimethylamino group in 4-(Dimethylamino)phenylacetic acid can influence the electronic distribution of the aromatic ring, which may affect its interaction with the enzyme.

  • Side Chain: The acetic acid side chain can be modified to optimize the fit within the enzyme's active site. For instance, the incorporation of amino acids or their mimics can lead to more potent inhibitors.

The development of novel ACE inhibitors often involves the strategic modification of these structural components to enhance binding affinity, selectivity, and oral bioavailability.

Conclusion

4-(Dimethylamino)phenylacetic acid is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its versatile structure, characterized by both an acidic and a basic functional group, makes it a valuable precursor for a wide range of more complex molecules. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. A robust synthetic protocol has been outlined, and its critical role in the development of ACE inhibitors has been discussed, highlighting the key structure-activity relationships. As the demand for novel therapeutics continues to grow, a thorough understanding of such fundamental building blocks is essential for the rational design and synthesis of the next generation of drugs.

References

  • LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link][4]

Sources

Exploratory

Unlocking New Research Avenues: A Technical Guide to the Applications of 4-(Dimethylamino)phenylacetic Acid

Introduction: Beyond a Simple Building Block In the vast landscape of chemical reagents, 4-(Dimethylamino)phenylacetic acid emerges as a molecule of significant interest to researchers in drug discovery and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the vast landscape of chemical reagents, 4-(Dimethylamino)phenylacetic acid emerges as a molecule of significant interest to researchers in drug discovery and materials science. While its structural classification as a phenylacetic acid derivative provides a preliminary understanding of its reactivity, a deeper dive into its functional attributes reveals a versatile scaffold for the synthesis of novel compounds with promising biological activities.[1][2] This technical guide moves beyond a superficial overview to provide an in-depth exploration of the core applications of 4-(Dimethylamino)phenylacetic acid, focusing on its utility as a synthetic intermediate in the development of potential therapeutic agents and functional materials. Our discussion will be grounded in mechanistic insights and practical experimental considerations, aiming to empower researchers to harness the full potential of this intriguing molecule.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research. 4-(Dimethylamino)phenylacetic acid is a white to off-white solid, typically crystalline in nature, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[3][4] Its key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number17078-28-3[4]
Molecular FormulaC₁₀H₁₃NO₂[3][4]
Molecular Weight179.22 g/mol [3][4]
Melting Point105-108 °C[5]
AppearanceWhite to off-white solid[2]
SolubilitySoluble in polar organic solvents[2]

The presence of both a carboxylic acid and a tertiary amine (the dimethylamino group) imparts a degree of amphiphilicity to the molecule, influencing its solubility and reactivity. The dimethylamino group, a strong electron-donating moiety, significantly influences the electronic properties of the phenyl ring, which can be leveraged in various synthetic transformations.[1]

Synthetically, 4-(Dimethylamino)phenylacetic acid is accessible through various routes, often starting from 4-aminophenylacetic acid. A common laboratory-scale synthesis involves the methylation of the amino group.

Core Application: A Versatile Scaffold for Bioactive Molecules

The true potential of 4-(Dimethylamino)phenylacetic acid lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its phenylacetic acid core is a common motif in many pharmaceuticals, and the dimethylamino group provides a handle for further functionalization or can itself contribute to the biological activity of the final compound.

Synthesis of Potential Anticancer Agents

The phenylacetic acid scaffold has been explored for the development of novel anticancer agents.[6] Derivatives of 4-(Dimethylamino)phenylacetic acid have shown promise in this area, with research focusing on the synthesis of amide and heterocyclic derivatives.

A notable example is the synthesis of N-phenethyl-p-coumaramide, which has demonstrated anticancer activity. While not a direct derivative, the synthetic strategy of forming amide bonds from a phenylacetic acid core is highly relevant. The general approach involves the activation of the carboxylic acid of 4-(Dimethylamino)phenylacetic acid, followed by coupling with a desired amine.

Diagram: General Synthetic Scheme for Amide Derivatives

G DMAPA 4-(Dimethylamino)phenylacetic acid Activated_DMAPA Activated Intermediate (e.g., Acyl Chloride) DMAPA->Activated_DMAPA Activation (e.g., SOCl2) Coupling Coupling Reaction Activated_DMAPA->Coupling Amine R-NH2 Amine->Coupling Amide_Product 4-(Dimethylamino)phenylacetamide Derivative Coupling->Amide_Product

Caption: General workflow for the synthesis of amide derivatives from 4-(Dimethylamino)phenylacetic acid.

A more complex and highly relevant example is the synthesis of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for a range of compounds with potential anticancer properties.

Experimental Protocol: Synthesis of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from established literature procedures.

Materials:

  • 4-(Dimethylamino)aniline

  • Itaconic acid

  • Water

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(dimethylamino)aniline and itaconic acid in water.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Adjust the pH of the solution to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

This pyrrolidinone derivative serves as a versatile platform for further elaboration, leading to a library of compounds for biological screening.

Development of Novel Antimicrobial Agents

The phenylacetic acid motif is also found in compounds with antimicrobial properties.[7] Research has shown that derivatives of phenylacetic acid can exhibit activity against a range of bacteria and fungi.[8][9][10] The incorporation of the 4-(dimethylamino)phenyl moiety can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum of activity.

The synthetic strategies for accessing potential antimicrobial agents are similar to those for anticancer compounds, often involving the formation of amides, esters, or heterocyclic systems from the carboxylic acid group of 4-(Dimethylamino)phenylacetic acid.

Diagram: Derivatization Pathways for Antimicrobial Screening

G DMAPA 4-(Dimethylamino)phenylacetic acid Amides Amide Derivatives DMAPA->Amides Amidation Esters Ester Derivatives DMAPA->Esters Esterification Heterocycles Heterocyclic Derivatives DMAPA->Heterocycles Cyclization Reactions Screening Antimicrobial Screening Amides->Screening Esters->Screening Heterocycles->Screening

Caption: Synthetic pathways from 4-(Dimethylamino)phenylacetic acid to compounds for antimicrobial testing.

Exploratory Research Areas and Future Outlook

Beyond its established use in synthesizing potential anticancer and antimicrobial agents, the unique structural features of 4-(Dimethylamino)phenylacetic acid suggest its utility in other cutting-edge research areas.

Potential Role in Peptide Synthesis

Several chemical suppliers list 4-(Dimethylamino)phenylacetic acid as suitable for "solution phase peptide synthesis".[11] While detailed protocols and the specific mechanistic role are not extensively documented in peer-reviewed literature, its structure suggests potential as a non-natural amino acid. Incorporation of this moiety into a peptide backbone could introduce unique conformational constraints and electronic properties, potentially leading to peptides with enhanced stability or novel biological activities. Further research is warranted to fully elucidate its utility in this field.

Prospects as a Fluorescent Probe

The 4-dimethylamino substitution on the phenyl ring is a well-known feature in the design of fluorescent molecules.[12] The strong electron-donating nature of the dimethylamino group can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in environmentally sensitive fluorescence. Derivatives of 4-(Dimethylamino)phenylacetic acid could potentially be developed as fluorescent probes for sensing various biological analytes or for cellular imaging. This remains a largely unexplored but promising area of research.

Conclusion: A Call for Further Investigation

4-(Dimethylamino)phenylacetic acid is more than a simple chemical intermediate; it is a versatile platform for the creation of novel molecules with significant potential in biomedical research. Its utility in the synthesis of compounds with promising anticancer and antimicrobial activities is well-supported by existing literature. While its applications in peptide synthesis and as a fluorescent probe are currently less defined, the inherent chemical properties of the molecule strongly suggest that these are fertile grounds for future investigation. It is the hope of this author that this technical guide will inspire researchers to explore the multifaceted potential of 4-(Dimethylamino)phenylacetic acid in their own research endeavors, ultimately contributing to the advancement of science and medicine.

References

Foundational

An In-depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 4-(Dimethylamino)phenylacetic acid (DMAPA), a versatile organic compound with significant potential in vario...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Dimethylamino)phenylacetic acid (DMAPA), a versatile organic compound with significant potential in various scientific and research applications. From its fundamental chemical and physical properties to its role as a key intermediate in the synthesis of pharmaceuticals, this document serves as a technical resource for professionals in the field. The content delves into established and potential applications, including its use in analytical chemistry and mass spectrometry, providing a solid foundation for further research and development.

Core Properties of 4-(Dimethylamino)phenylacetic Acid

4-(Dimethylamino)phenylacetic acid is a derivative of phenylacetic acid featuring a dimethylamino group at the para-position of the benzene ring.[1][2] This substitution significantly influences the molecule's electronic and chemical properties, making it a valuable building block in organic synthesis.

Chemical and Physical Data
PropertyValueSource(s)
Chemical Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [2]
CAS Number 17078-28-3[3]
Appearance White to off-white solid/crystalline powder[4]
Melting Point 105-108 °C
Solubility Soluble in polar organic solvents[1][4]
pKa 3.99 ± 0.10 (Predicted)[2]
Structural Information

The structure of 4-(Dimethylamino)phenylacetic acid, with its key functional groups, is depicted below. The presence of the electron-donating dimethylamino group and the acidic carboxylic acid moiety are central to its reactivity and utility.[1][4]

Caption: Chemical structure of 4-(Dimethylamino)phenylacetic acid.

Synthesis of 4-(Dimethylamino)phenylacetic Acid

While 4-(Dimethylamino)phenylacetic acid is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and efficient method for the synthesis of phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[5][6]

The Willgerodt-Kindler Reaction: A Mechanistic Overview

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[4][6][7] The reaction is typically carried out using elemental sulfur and a secondary amine, such as morpholine.[6]

The proposed mechanism involves the formation of an enamine from the ketone and the secondary amine. This enamine then reacts with sulfur. Through a series of rearrangements, the carbonyl group effectively migrates to the end of the alkyl chain, ultimately forming a thioamide.[6] Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.

Willgerodt_Kindler_Mechanism A Aryl Alkyl Ketone B Enamine Formation (+ Secondary Amine) A->B C Reaction with Sulfur B->C D Rearrangement Cascade C->D E Thioamide Intermediate D->E F Hydrolysis E->F G Phenylacetic Acid Derivative F->G HPLC_Derivatization_Workflow A Analyte with -NH2 or -NHR group C Derivatization Reaction A->C B 4-(Dimethylamino)phenylacetic acid + Coupling Agent B->C D Fluorescently Labeled Analyte C->D E HPLC Separation D->E F Fluorescence Detection E->F

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 4-(Dimethylamino)phenylacetic Acid in Advanced Peptide Synthesis

Abstract: The synthesis of peptides, particularly those with complex sequences or sensitive residues, presents persistent challenges such as incomplete coupling and epimerization. This document provides an in-depth guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of peptides, particularly those with complex sequences or sensitive residues, presents persistent challenges such as incomplete coupling and epimerization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of 4-(Dimethylamino)phenylacetic acid (DMAPA) as a specialized reagent in peptide synthesis. We will explore its mechanistic underpinnings, strategic advantages, and provide detailed protocols for its effective implementation in both solution-phase and solid-phase peptide synthesis (SPPS), aiming to enhance coupling efficiency and preserve stereochemical integrity.

Introduction: Beyond Standard Coupling Reagents

4-(Dimethylamino)phenylacetic acid, often abbreviated as DMAPA, is a phenylacetic acid derivative featuring a highly activating dimethylamino group at the para-position of the benzene ring.[1] While traditional peptide synthesis relies on a well-established toolkit of coupling reagents (carbodiimides, phosphonium salts, uronium salts) and additives (HOBt, Oxyma), DMAPA offers a unique profile for specific, challenging applications.[2][3] Its structure suggests a dual-functionality: the carboxylic acid moiety allows it to participate directly in the activation process, while the electron-donating dimethylamino group enhances nucleophilicity and catalytic activity, reminiscent of the well-known acylation catalyst 4-(Dimethylamino)pyridine (DMAP).[1][3]

This guide moves beyond a simple recitation of steps to explain the chemical causality behind using DMAPA, empowering scientists to integrate it logically into their workflows to overcome specific synthetic hurdles.

Physicochemical Properties of 4-(Dimethylamino)phenylacetic Acid
PropertyValueReference(s)
CAS Number 17078-28-3[4][5][6]
Molecular Formula C₁₀H₁₃NO₂[1][4][6]
Molecular Weight 179.22 g/mol [4]
Appearance Off-white solid[5]
Melting Point 105-108 °C[5]
Solubility High solubility in polar organic solvents[1]

Proposed Mechanism of Action and Strategic Rationale

The efficacy of DMAPA in peptide synthesis, particularly in minimizing racemization, can be attributed to its role as a nucleophilic catalyst that forms a highly reactive, yet sterically shielded, intermediate. Unlike additives like HOBt which form active esters, DMAPA can form a reactive mixed anhydride with the C-terminus of the incoming amino acid.

The proposed mechanism proceeds as follows:

  • Initial Activation: A standard coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), activates the carboxyl group of the N-protected amino acid to be coupled, forming a highly reactive O-acylisourea intermediate.

  • Intermediate Formation: DMAPA rapidly reacts with the O-acylisourea. The carboxylate of DMAPA attacks the activated amino acid, displacing the dicyclohexylurea (DCU) or diisopropylurea (DIU) and forming a mixed anhydride intermediate.

  • Nucleophilic Attack: The N-terminal amine of the peptide chain (or amino acid ester) then attacks the carbonyl group of the amino acid residue within the mixed anhydride. The DMAPA moiety acts as an excellent leaving group, facilitating the formation of the new amide bond.

The key advantage here is that the formation of the 5(4H)-oxazolone intermediate, a primary pathway for racemization, is kinetically disfavored compared to the rapid formation of the DMAPA-anhydride and subsequent aminolysis.[7] The electron-donating dimethylamino group accelerates the key reactions, ensuring the coupling proceeds quickly and cleanly.

G A Nα-Protected Amino Acid (AA-COOH) O_acyl O-Acylisourea Intermediate A->O_acyl + DCC DCC / DIC DCC->O_acyl Anhydride Mixed Anhydride (AA-CO-O-CO-DMAPA) O_acyl->Anhydride O_acyl->Anhydride DMAPA DMAPA DCU DCU / DIU Byproduct Anhydride->DCU releases NewPeptide New Peptide Bond (Peptide-NH-CO-AA) Anhydride->NewPeptide Anhydride->NewPeptide Peptide Peptide-NH₂ DMAPA_regen DMAPA (regenerated) NewPeptide->DMAPA_regen releases

Figure 1: Proposed mechanism of DMAPA-assisted amide bond formation.

Core Applications and Advantages

The primary application for DMAPA is in scenarios where conventional methods may falter.

  • Suppressing Racemization: Its most significant advantage is in coupling optically active amino acids, especially those prone to epimerization like Phenylglycine, Histidine, or Cysteine.[7]

  • Solution-Phase Synthesis: DMAPA is well-suited for solution-phase peptide synthesis, where purification can be challenging and minimizing byproducts is critical.[5][8]

  • Fragment Condensation: In the coupling of larger peptide fragments, where steric hindrance is high and reaction times are longer, DMAPA can improve yields and maintain chiral purity.

  • Attachment to Resins: It can be used as an additive during the esterification of the first amino acid to hydroxyl-functionalized resins (e.g., Wang or PAM resins) in SPPS, a step that is often slow and can lead to racemization.[3]

Experimental Protocols

Disclaimer: All protocols are intended for use by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Solution-Phase Dipeptide Synthesis (Z-Ala-Gly-OMe)

This protocol details the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with glycine methyl ester hydrochloride (H-Gly-OMe·HCl) using DIC and DMAPA.

Materials:

  • Z-L-Alanine (Z-Ala)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • 4-(Dimethylamino)phenylacetic acid (DMAPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Neutralization: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 equivalents) dropwise and stir for 15 minutes to neutralize the hydrochloride salt.

  • Acid and Additive Dissolution: In a separate flask, dissolve Z-Ala (1.0 equivalent) and DMAPA (1.0 equivalent) in anhydrous DCM.

  • Pre-activation: Cool the Z-Ala/DMAPA solution to 0 °C. Add DIC (1.05 equivalents) dropwise. A white precipitate of diisopropylurea (DIU) may begin to form. Stir the mixture at 0 °C for 20 minutes.

    • Causality Note: This pre-activation step allows for the formation of the reactive mixed anhydride intermediate prior to the introduction of the nucleophilic amine, minimizing side reactions of the carbodiimide.

  • Coupling Reaction: Add the neutralized glycine methyl ester solution from Step 1 to the activated Z-Ala solution. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DIU. b. Transfer the filtrate to a separatory funnel and dilute with EtOAc. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acidic wash removes unreacted NMM and any residual DMAPA. The basic wash removes unreacted Z-Ala. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: DMAPA as an Additive in Fmoc-SPPS

This protocol describes the use of DMAPA as an additive during a standard Fmoc-SPPS coupling cycle, particularly for a residue known to be sensitive to racemization.

Workflow Overview:

spss_workflow Resin Fmoc-AA-Resin Swell 1. Swell Resin (DMF/DCM) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Coupling Step (Fmoc-AA-OH, DIC, DMAPA) Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 Check 6. Kaiser Test (Check for free amines) Wash2->Check Check->Couple Positive (Recouple) Repeat Repeat for next Amino Acid Check->Repeat Negative Repeat->Deprotect Cleave Final Cleavage & Deprotection

Figure 2: Fmoc-SPPS cycle incorporating DMAPA as a coupling additive.

Procedure for a Single Coupling Step (Step 4):

  • Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is thoroughly washed with DMF to remove residual piperidine.[9]

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading), DMAPA (3 equivalents), in DMF.

  • Activation: Add DIC (3 equivalents) to the cocktail and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling to Resin: Add the activated coupling cocktail to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Post-Coupling Wash: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the soluble DIU byproduct.

  • Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.[9]

Troubleshooting and Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield • Insufficient pre-activation time.• Steric hindrance from bulky amino acids.• Aggregation of peptide chain on resin.• Increase pre-activation time to 30 minutes.• Increase coupling time to 4 hours or perform a double coupling.• Use a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) for SPPS.
Epimerization Detected • Reaction temperature too high.• Extended exposure to activating agent.• Presence of a strong base.• Ensure all steps are performed at 0 °C to room temperature.• Minimize pre-activation time; add the amine component promptly after activation.• Avoid strong, non-hindered bases like DBU or TEA; use NMM or DIPEA instead.
Difficulty Removing Byproduct • In solution-phase, DIU/DCU is poorly soluble in some solvents.• After reaction, cool the mixture to 0 °C or -20 °C to maximize precipitation of the urea byproduct before filtration.• For DIC, the resulting DIU is more soluble in organic solvents than DCU, simplifying filtration.[3]

Safety and Handling

4-(Dimethylamino)phenylacetic acid is classified as an irritant.[1]

  • Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area, sealed tightly, away from oxidizing agents.[1][5]

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 4, 2026, from [Link]

  • Escale, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 1-21). Humana Press.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 4, 2026, from [Link]

  • Wijaya, C. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved January 4, 2026, from [Link]

  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171897.
  • Noda, H., et al. (2016). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 45(15), 4363-4403.

Sources

Application

Derivatization of amino acids with 4-(Dimethylamino)phenylacetic acid

Application Note & Protocol Derivatization of Amino Acids with 4-(Dimethylamino)phenylacetic Acid for Enhanced LC-MS/MS Analysis Abstract The quantitative analysis of amino acids is fundamental in various scientific disc...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Derivatization of Amino Acids with 4-(Dimethylamino)phenylacetic Acid for Enhanced LC-MS/MS Analysis

Abstract

The quantitative analysis of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science and pharmaceutical research. A significant analytical challenge lies in their poor ionization efficiency and lack of a strong chromophore, often necessitating derivatization prior to analysis. This guide details a robust pre-column derivatization strategy utilizing 4-(Dimethylamino)phenylacetic acid (DMAPAA). By converting the primary and secondary amino groups of amino acids into stable tertiary amides, this method introduces a permanently charged moiety. The tertiary amine of the DMAPAA tag is readily protonated, significantly enhancing ionization efficiency for electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. We provide a comprehensive protocol for the activation of DMAPAA to its N-hydroxysuccinimide (NHS) ester, a detailed step-by-step procedure for the derivatization of amino acid samples, and a validated LC-MS/MS methodology for the subsequent analysis.

Principle of the Method: Charge-Tagging for Sensitivity

Most amino acids are zwitterionic at neutral pH and often exhibit poor retention on reversed-phase columns and low sensitivity in mass spectrometry without derivatization.[1] The strategy described here employs a "charge-tagging" approach. The carboxylic acid of 4-(Dimethylamino)phenylacetic acid is first activated to a highly reactive N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic primary or secondary amino group of an amino acid under alkaline conditions to form a stable amide bond.[2]

The key advantage of the DMAPAA tag is the tertiary dimethylamino group.[3] This group has a pKa that ensures it is protonated under typical reversed-phase acidic mobile phase conditions, effectively creating a fixed positive charge on the derivatized amino acid. This permanent charge dramatically improves ESI efficiency and leads to a substantial increase in signal intensity during MS analysis, enabling lower limits of detection.

cluster_0 Step 1: Activation of DMAPAA cluster_1 Step 2: Derivatization of Amino Acid cluster_2 Step 3: Analysis DMAPAA 4-(Dimethylamino)phenylacetic acid (DMAPAA) DMAPAA_NHS DMAPAA-NHS Ester (Activated Reagent) DMAPAA->DMAPAA_NHS Anhydrous Solvent (e.g., DMF, DCM) NHS N-hydroxysuccinimide (NHS) + Coupling Agent (EDC/DCC) NHS->DMAPAA_NHS DMAPAA_NHS_2 DMAPAA-NHS Ester AminoAcid Amino Acid (R-NH2) Derivatized_AA DMAPAA-Tagged Amino Acid AminoAcid->Derivatized_AA Amide Bond Formation Buffer Alkaline Buffer (pH 8.3-8.5) Buffer->Derivatized_AA Reaction Condition Derivatized_AA_2 DMAPAA-Tagged Amino Acid DMAPAA_NHS_2->Derivatized_AA LCMS LC-MS/MS Analysis (Positive ESI Mode) Derivatized_AA_2->LCMS Enhanced Ionization

Figure 1: Chemical reaction pathway for the activation of DMAPAA and subsequent derivatization of an amino acid.

Materials and Reagents
  • 4-(Dimethylamino)phenylacetic acid (CAS 17078-28-3)[4]

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 M HCl)[5]

  • Boric acid (for buffer preparation)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for sample preparation/hydrolysis)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Formic Acid

  • Analytical balance, pH meter, vortex mixer, centrifuge

  • Reaction vials (e.g., 1.5 mL glass vials)

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or QTRAP)

Experimental Protocols

Rationale: The carboxylic acid group of DMAPAA is not reactive towards amines. Activating it with NHS using a carbodiimide coupling agent (like DCC or EDC) creates a stable, amine-reactive ester that can be prepared in advance and stored.[2] The reaction must be performed under anhydrous conditions to prevent hydrolysis of the coupling agent and the activated NHS ester.

  • Reagent Preparation: In a clean, dry glass vial, dissolve 179 mg of 4-(Dimethylamino)phenylacetic acid (1.0 mmol) and 127 mg of N-hydroxysuccinimide (1.1 mmol, 1.1 eq) in 10 mL of anhydrous DMF.

  • Coupling Reaction: Cool the solution in an ice bath. Add 228 mg of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 eq). Safety Note: DCC is a potent allergen.

  • Incubation: Seal the vial and stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours or overnight.

  • Purification: A white precipitate of dicyclohexylurea (DCU) byproduct will form. Remove the DCU by vacuum filtration.

  • Storage: The resulting filtrate contains the DMAPAA-NHS ester solution. For optimal stability, aliquot the solution and store it at -20°C under dessication. A stock solution in amine-free DMF can be stable for 1-2 months.

Rationale: This protocol establishes the optimal reaction conditions and provides derivatized standards for creating calibration curves for quantification. The reaction pH is critical; an alkaline environment (pH 8.2-10.1) is required to ensure the amino group is deprotonated and thus sufficiently nucleophilic to attack the NHS ester. A pH that is too high can accelerate the hydrolysis of the NHS ester, reducing the labeling yield.[2]

  • Prepare Borate Buffer: Prepare a 0.2 M Borate Buffer by dissolving boric acid in water and adjusting the pH to 8.5 with a sodium hydroxide solution.

  • Prepare Reagent Dilution: Immediately before use, dilute the DMAPAA-NHS ester stock solution (from Protocol 1) with acetonitrile to a working concentration of 10 mg/mL.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following:

    • 70 µL of 0.2 M Borate Buffer (pH 8.5)

    • 10 µL of Amino Acid Standard Mix (e.g., 100 µM)

    • 20 µL of DMAPAA-NHS working solution

  • Reaction Incubation: Vortex the mixture immediately for 30 seconds. Allow the reaction to proceed at room temperature for at least 1 hour. For some sterically hindered amino acids, incubation at 4°C overnight may improve yield.[2][6]

  • Sample Dilution: After incubation, dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration for LC-MS/MS analysis.

start Start prep_buffer Prepare 0.2M Borate Buffer (pH 8.5) start->prep_buffer prep_reagent Prepare 10 mg/mL DMAPAA-NHS in ACN start->prep_reagent mix Combine in Vial: - 70 µL Buffer - 10 µL AA Sample - 20 µL DMAPAA-NHS prep_buffer->mix prep_reagent->mix vortex Vortex Immediately (30 seconds) mix->vortex incubate Incubate at Room Temp (≥ 1 hour) vortex->incubate dilute Dilute Sample with Mobile Phase A incubate->dilute analyze Inject for LC-MS/MS Analysis dilute->analyze end End analyze->end

Figure 2: Workflow for the derivatization of amino acid samples with DMAPAA-NHS ester.

Analytical Methodology: LC-MS/MS

Rationale: Reversed-phase chromatography is ideal for separating the derivatized amino acids, which are now more hydrophobic due to the phenylacetic acid tag.[7] A C18 column provides excellent resolving power. Positive mode electrospray ionization (ESI+) is used to take advantage of the highly basic tertiary amine tag, which is readily protonated. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity for quantification.[8]

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separating moderately polar to non-polar compounds like the derivatized AAs.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure protonation of the tag and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the derivatized AAs from the C18 column.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 70% B over 15 minA broad gradient is needed to separate the derivatized amino acids, which will have varying polarities.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak sharpness and reproducibility.
Ionization Mode Electrospray Ionization (ESI), PositiveThe DMAPAA tag is designed to be readily protonated, making positive mode ideal for sensitivity.
MS Analysis Multiple Reaction Monitoring (MRM)Provides specificity by monitoring a specific precursor → product ion transition for each analyte.
Capillary Voltage 3500 VA typical starting point for ESI, may require optimization.[9]
Gas Temp 325 °COptimizes desolvation of the ESI droplets.[9]

MRM Transition Development: To develop an MRM method, each derivatized amino acid standard should be infused individually. The precursor ion will be the [M+H]+ of the DMAPAA-derivatized amino acid. The most stable and abundant product ion, typically resulting from the fragmentation of the amide bond or the tag itself, should be selected for quantification.

Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Derivatization Yield 1. Incorrect pH of reaction buffer.2. Hydrolyzed/degraded DMAPAA-NHS reagent.3. Sample contains primary amines (e.g., Tris buffer).1. Verify buffer pH is 8.3-8.5. If sample is highly acidic, neutralization is required.2. Use freshly prepared or properly stored reagent. Prepare a new batch if necessary.3. Use a non-amine buffer like borate or phosphate.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column.2. Column overload.1. Ensure mobile phase is sufficiently acidic (0.1% Formic Acid) to keep the tag protonated.2. Dilute the sample further before injection.
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuations in column temperature or mobile phase composition.1. Increase the column equilibration time between injections.2. Ensure the column oven and pump are functioning correctly.
High Background Signal in MS 1. Contaminated solvents or reagents.2. Excess derivatization reagent in the sample.1. Use high-purity LC-MS grade solvents and reagents.2. Optimize the molar excess of the reagent. A 4-6x molar excess is often sufficient. A post-derivatization cleanup step (e.g., SPE) can be developed if necessary.
References
  • Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu Scientific Instruments. Retrieved from [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]

  • Shimadzu. (2015). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu Corporation. Retrieved from [Link]

  • Vlčková, H., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4585. Retrieved from [Link]

  • Macías-Rodríguez, E. G., et al. (2021). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Animal Science, 99(11), skab297. Retrieved from [Link]

  • PubMed Central. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. National Library of Medicine. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis by Precolumn Derivatization. Springer Nature. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,N-dimethylaminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. Retrieved from [Link]

Sources

Method

High-Performance Analytical Strategies for the Quantification of 4-(Dimethylamino)phenylacetic Acid

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides comprehensive analytical methodologies for the detection and quantification of 4-(Dimethyla...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides comprehensive analytical methodologies for the detection and quantification of 4-(Dimethylamino)phenylacetic acid (DMAPA), a key intermediate in pharmaceutical synthesis.[1] We present two robust, validated approaches: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for routine quality control and process monitoring, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. The protocols are designed to be self-validating, with detailed explanations of the scientific principles behind critical experimental choices, ensuring both accuracy and reliability.

Introduction and Physicochemical Characterization

4-(Dimethylamino)phenylacetic acid (DMAPA) is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] Its structure, featuring a phenylacetic acid backbone with a dimethylamino group, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Given its role as a process intermediate, the accurate quantification of DMAPA is critical for ensuring the purity, safety, and efficacy of final drug products, aligning with regulatory expectations for impurity profiling.[3][4]

Understanding the physicochemical properties of an analyte is the foundation of robust analytical method development.

Table 1: Physicochemical Properties of 4-(Dimethylamino)phenylacetic Acid

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [5][6]
Monoisotopic Mass 179.0946 g/mol [7]
Appearance Off-white solid[2][5]
Melting Point 105-108 °C[8]
Predicted pKa 3.99 ± 0.10 (Carboxylic Acid)[5]
Solubility Soluble in polar organic solvents[1][2]

The presence of both an acidic carboxylic acid group (pKa ~4) and a basic tertiary amine group makes the analyte's retention behavior highly dependent on pH. This is a critical consideration for chromatographic method development.

Method 1: RP-HPLC with UV Detection for Routine Analysis

This method is ideal for quantifying DMAPA in bulk materials, reaction mixtures, and formulations where concentrations are expected to be above the low ppm level.

Principle and Method Rationale

Reversed-phase chromatography on a C18 column is the chosen separation technique. The key to achieving good peak shape and reproducible retention for an ionizable compound like DMAPA is controlling the mobile phase pH.

  • Causality of pH Selection : The carboxylic acid group has a predicted pKa of ~3.99.[5] By setting the mobile phase pH to ~3.0, which is approximately one pH unit below the pKa, the carboxylic acid will be predominantly in its protonated, non-ionized form (-COOH). This neutral state increases its hydrophobicity, leading to better retention on the non-polar C18 stationary phase and mitigating peak tailing issues that arise from secondary interactions of the ionized form with the silica backbone.

  • Wavelength Selection : The molecule contains a substituted benzene ring, a strong chromophore. While a full UV scan is recommended to determine the precise λmax, a detection wavelength of 258 nm is a robust starting point, offering high sensitivity and selectivity.

Experimental Protocol: RP-HPLC-UV

Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • HPLC-grade water (18 MΩ·cm).

  • Formic acid (≥98%).

  • Reference Standard: 4-(Dimethylamino)phenylacetic acid (≥97% purity).[8]

Step-by-Step Procedure

  • Mobile Phase Preparation (Mobile Phase A): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly (0.1% Formic Acid in Water, pH ≈ 2.7).

  • Mobile Phase B: Use HPLC-grade Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMAPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • For Bulk Material: Accurately weigh ~25 mg of the sample, dissolve in the diluent in a 25 mL volumetric flask, and dilute to volume. Further dilute as necessary to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 10 min, hold at 70% B for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 258 nm
Run Time 15 minutes
  • System Suitability and Validation: Before sample analysis, perform at least five replicate injections of a mid-point standard (e.g., 25 µg/mL). The system is deemed suitable if it meets the criteria in Table 2. Method validation should be performed according to ICH guidelines.[4]

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Confirms column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms pump stability.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve & Dilute in Diluent A->B C Syringe Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect at 258 nm E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H

Caption: Standard workflow for quantification of DMAPA by RP-HPLC-UV.

Method 2: LC-MS/MS for High-Sensitivity Analysis

For applications requiring trace-level quantification (e.g., impurity analysis in final APIs, pharmacokinetic studies), LC-MS/MS offers unparalleled sensitivity and selectivity.

Principle and Method Rationale

This method pairs the separation power of LC with the specificity of tandem mass spectrometry.

  • Ionization : Electrospray ionization (ESI) in negative mode is selected. The acidic proton of the carboxylic acid group is easily abstracted in the ESI source, forming a stable deprotonated molecule [M-H]⁻, which serves as the precursor ion. This is a common and effective strategy for acidic analytes.[9][10]

  • Detection (MRM) : Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. This process virtually eliminates matrix interference, providing exceptional selectivity and low limits of detection.

Experimental Protocol: LC-MS/MS

Instrumentation and Reagents

  • LC-MS/MS system (e.g., triple quadrupole).

  • All reagents from the HPLC method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A stable isotope-labeled version of DMAPA (e.g., DMAPA-d6) is ideal. If unavailable, a structurally similar compound like Phenylacetic acid-d7 can be used.[9]

Step-by-Step Procedure

  • Mobile Phase and LC Conditions: The same mobile phases and a similar gradient as the HPLC method can be used, often with a faster gradient to reduce run time.

  • MS/MS Parameter Optimization: Infuse a standard solution of DMAPA (~1 µg/mL) directly into the mass spectrometer to determine optimal source parameters and identify the most intense and stable MRM transitions.

Table 3: Predicted and Optimized MS/MS Parameters

ParameterSettingRationale
Ionization Mode ESI NegativeForms the stable [M-H]⁻ ion.
Precursor Ion (Q1) m/z 178.1[M-H]⁻ for C₁₀H₁₃NO₂.
Product Ion (Q3) m/z 134.1Corresponds to the loss of CO₂ (44 Da), a characteristic fragmentation for carboxylic acids.
Collision Energy (CE) Optimize (e.g., -10 to -20 eV)Tune for maximum product ion intensity.
Dwell Time ~50-100 msBalances sensitivity with the number of points across the peak.
  • Standard and Sample Preparation (for Plasma):

    • To 100 µL of plasma sample/standard/QC, add 20 µL of Internal Standard working solution (e.g., 1 µg/mL).

    • Add 300 µL of ice-cold Acetonitrile (containing 1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an injection vial for analysis.

  • Data Analysis: Quantify the DMAPA peak area relative to the Internal Standard peak area. This ratio is used to construct the calibration curve and determine the concentration in unknown samples, correcting for extraction variability and matrix effects.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Sample (e.g., Plasma) B Spike with Internal Standard A->B C Protein Precipitation (Cold ACN) B->C D Centrifuge & Collect Supernatant C->D E Inject into LC System D->E F ESI Source [M-H]⁻ E->F G MRM Detection (m/z 178.1 -> 134.1) F->G H Integrate Peak Area Ratios G->H I Quantify Result H->I

Caption: Workflow for trace-level quantification of DMAPA by LC-MS/MS.

Conclusion

The two methods detailed in this application note provide a robust framework for the reliable quantification of 4-(Dimethylamino)phenylacetic acid across a wide range of applications. The RP-HPLC-UV method serves as a workhorse for routine quality control, while the LC-MS/MS protocol delivers the high sensitivity and selectivity required for trace impurity analysis and bioanalytical studies. Proper implementation of system suitability tests and adherence to validation guidelines will ensure that these methods generate accurate and defensible data for researchers and drug development professionals.

References

  • Overview of 4-(Dimethylamino)phenylacetic Acid. Alfa Chemistry.

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Marahatta, A., et al. Journal of Chromatography B, 2012.

  • 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3. ChemicalBook.

  • 4-(Dimethylamino)phenylacetic acid 97% | 17078-28-3. Sigma-Aldrich.

  • 4-(Dimethylamino)phenylacetic acid 97% | 17078-28-3. MilliporeSigma.

  • A kind of method that LC-MS detects phenylacetic acid content in water. Google Patents, CN111272633A.

  • CAS 17078-28-3: 4-(dimethylamino)phenylacetic acid. CymitQuimica.

  • 4-(Dimethylamino)phenylacetic acid | CAS 17078-28-3. Santa Cruz Biotechnology.

  • 4-N,N-dimethylaminophenylacetic acid | C10H13NO2. PubChem.

  • Development and validation of HPLC method for the resolution of drug intermediates. Tekewe, A., et al. ResearchGate, 2007.

  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 1985.

  • Methanone, bis[4-(dimethylamino)phenyl]-. NIST WebBook.

  • Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry. ResearchGate, 2012.

  • A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Shimadzu Application News.

  • Impurity Profiling of Pharmaceuticals. ManTech Publications.

  • Phenylacetic acid. Wikipedia.

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent Technologies.

  • A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate, 2021.

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Application

Application Notes & Protocols: The Role of 4-(Dimethylamino)phenylacetic Acid in Modern Drug Discovery

Abstract 4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is emerging as a versatile scaffold and key pharmaceutical intermediate in drug discovery and development.[1][2] Its unique chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is emerging as a versatile scaffold and key pharmaceutical intermediate in drug discovery and development.[1][2] Its unique chemical properties, including a strong electron-donating dimethylamino group, make it a valuable building block for synthesizing a diverse range of physiologically active compounds.[1] This guide provides an in-depth exploration of DMAPA's applications, supported by detailed experimental protocols for investigating its potential anticancer, anti-inflammatory, and neuroprotective activities. We delve into the causality behind experimental design, offering researchers and drug development professionals a robust framework for leveraging DMAPA in their research endeavors.

Introduction: Understanding 4-(Dimethylamino)phenylacetic Acid (DMAPA)

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂, is an organic compound featuring a phenylacetic acid backbone with a dimethylamino group [-N(CH₃)₂] substituted at the para-position of the benzene ring.[1] This substitution is not merely structural; the dimethylamino group is a potent electron donor, which can influence the molecule's reactivity, solubility, and interactions with biological targets.[1]

Historically, phenylacetic acid derivatives have been instrumental in the synthesis of a wide array of pharmaceuticals, including anticancer and gastrointestinal drugs.[1] DMAPA continues this legacy, serving as a critical intermediate in organic synthesis and a candidate for biological activity studies.[1] Its potential has been noted in diverse therapeutic areas, including oncology, inflammation, and neurology, making it a compound of significant interest for modern medicinal chemistry.[1][2][3]

Physicochemical Properties

A thorough understanding of a compound's physical properties is foundational to its application in research and development. Key properties of DMAPA are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃NO₂[1][2][4]
Molecular Weight 179.22 g/mol [2][4]
Appearance White to off-white solid/crystalline powder[2][5]
Melting Point 105-108 °C[2][4][6]
Solubility Soluble in various organic solvents[1][2]
CAS Number 17078-28-3[6][7]

Synthesis and Characterization of DMAPA

The reliable synthesis and rigorous characterization of DMAPA are paramount to ensuring the validity of any subsequent biological investigation. While numerous synthetic routes to phenylacetic acids exist, a common conceptual approach involves the modification of a precursor molecule.

Conceptual Synthesis Protocol

This protocol provides a generalized method for synthesizing a 4-substituted phenylacetic acid like DMAPA, based on established organic chemistry principles, such as the reaction of a halogenated precursor with an amine.[8]

Principle: This synthesis is based on the nucleophilic substitution of a halogen on the phenylacetic acid ring with dimethylamine, often catalyzed by a copper salt. The carboxyl group may need to be protected (e.g., as an ester) during the reaction and deprotected afterward.

Step-by-Step Methodology:

  • Protection (Esterification): In a round-bottom flask, dissolve 4-bromophenylacetic acid in methanol. Add a catalytic amount of sulfuric acid and reflux the mixture for 4-6 hours to form the methyl ester. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Nucleophilic Substitution: After cooling, neutralize the reaction mixture and extract the methyl 4-bromophenylacetate. In a separate pressure vessel, add the ester, dimethylamine, a copper(I) catalyst (e.g., CuI), and a suitable solvent like DMF.[8] Heat the reaction at a specified temperature until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up and Isolation: Cool the reaction mixture, filter off the catalyst, and perform an aqueous work-up to remove the solvent and excess amine. Extract the product, methyl 4-(dimethylamino)phenylacetate, with an organic solvent (e.g., ethyl acetate).

  • Deprotection (Hydrolysis): Dissolve the isolated ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature overnight to hydrolyze the ester to the carboxylic acid.

  • Purification: Acidify the mixture to pH ~4 to precipitate the DMAPA. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure DMAPA.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized DMAPA is a critical quality control step.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining purity.[10]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[10]

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Expected Result: A single major peak with >95% purity.

  • Identity Confirmation (LC-MS/MS): Liquid Chromatography with tandem mass spectrometry provides definitive mass information.[11]

    • Ionization: Electrospray Ionization (ESI), likely in positive mode to protonate the dimethylamino group.

    • Expected Mass: A parent ion peak corresponding to [M+H]⁺ at m/z 180.1.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure.

    • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons adjacent to the carboxyl group, and the two methyl groups (-N(CH₃)₂) of the dimethylamino moiety.

    • ¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.

Application Protocol: Investigating Anticancer Activity

Scientific Rationale: Phenylacetic acid derivatives have been explored as anticancer agents.[1][12] A closely related compound, 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide, demonstrated potent anti-proliferative effects in MCF-7 human breast cancer cells by inducing G2/M cell cycle arrest and apoptosis.[13] This provides a strong rationale for investigating the direct anticancer potential of the DMAPA scaffold itself.

Workflow for In Vitro Anticancer Screening

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture 1. Culture Cancer Cells (e.g., MCF-7, PC3) Assay_Setup 3. Seed Cells in 96-well Plates & Treat with DMAPA Cell_Culture->Assay_Setup Compound_Prep 2. Prepare DMAPA Stock (DMSO) & Dilutions Compound_Prep->Assay_Setup Incubation 4. Incubate for 24-72h Assay_Setup->Incubation MTT 5. Perform MTT Assay (Measure Viability) Incubation->MTT Endpoint 1 Flow 6. Perform Flow Cytometry (Analyze Cell Cycle/Apoptosis) Incubation->Flow Endpoint 2 IC50 Calculate IC50 Value MTT->IC50 Cell_Cycle_Data Determine Cell Cycle Arrest Flow->Cell_Cycle_Data

Caption: Workflow for assessing the in vitro anticancer potential of DMAPA.

Protocol 1: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, PC3 prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of DMAPA in culture medium. Replace the old medium with medium containing various concentrations of DMAPA (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of DMAPA that inhibits cell growth by 50%).

Application Protocol: Investigating Anti-Inflammatory Activity

Scientific Rationale: Several phenylacetic acid derivatives possess anti-inflammatory properties.[14][15] For instance, 4-acetylaminophenylacetic acid has shown therapeutic effects in rat models of arthritis by modulating the immune system.[14] The mechanism often involves the inhibition of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).[16] Therefore, assessing DMAPA's ability to suppress inflammatory responses in immune cells is a logical step.

Simplified Inflammatory Signaling Pathway

LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates TNF TNF-α Gene Transcription NFkB->TNF Promotes Release TNF-α Release (Inflammation) TNF->Release DMAPA DMAPA (Potential Inhibitor) DMAPA->NFkB Inhibits?

Caption: Potential inhibitory point of DMAPA in the LPS-induced TNF-α pathway.

Protocol 2: Inhibition of LPS-Induced TNF-α in Macrophages

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α. This assay measures the ability of DMAPA to inhibit this response.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate medium. Seed the cells into a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of DMAPA for 1-2 hours before stimulation. Include a vehicle control.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 6-24 hours. The optimal time should be determined empirically.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Compare the TNF-α levels in the DMAPA-treated groups to the LPS-only control group to determine the percentage of inhibition. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed effects are not due to cytotoxicity.

Application Protocol: Investigating Neuroprotective Activity

Scientific Rationale: The potential use of DMAPA derivatives in research on neurological diseases has been suggested.[1][2] Many neurological disorders involve oxidative stress and subsequent neuronal cell death.[17][18] Phenolic acids, a broader class to which DMAPA belongs, are known to exert neuroprotective effects by scavenging reactive oxygen species (ROS), reducing apoptosis, and modulating neuroinflammation.[17][19] This protocol aims to assess if DMAPA can protect neuronal cells from oxidative damage.

Oxidative Stress and Neuroprotection Workflow

cluster_pathway Pathology cluster_intervention Intervention Oxidant Oxidative Stressor (e.g., H₂O₂, MPP⁺) Neuron Neuronal Cells (e.g., SH-SY5Y) Oxidant->Neuron ROS ↑ Reactive Oxygen Species (ROS) Neuron->ROS Protection Neuroprotection (Increased Viability) Neuron->Protection Death Cell Death (Apoptosis) ROS->Death DMAPA DMAPA Pre-treatment DMAPA->Neuron Protective Effect?

Caption: Conceptual workflow of DMAPA's potential neuroprotective effect.

Protocol 3: Neuroprotection Against Oxidative Stress

Principle: This assay evaluates the ability of DMAPA to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂) or MPP⁺ (a neurotoxin used to model Parkinson's disease).[20]

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate. For some applications, cells may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of DMAPA for 12-24 hours.

  • Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100-500 µM) to the wells and incubate for an additional 24 hours. Include controls: untreated cells, cells treated with DMAPA alone, and cells treated with H₂O₂ alone.

  • Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

  • Analysis: Calculate the percentage of cell survival in the DMAPA pre-treated groups relative to the group treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.

Conclusion

4-(Dimethylamino)phenylacetic acid is more than a simple chemical intermediate; it is a versatile platform for the discovery of novel therapeutics. Its accessible synthesis and amenability to chemical modification allow for the creation of diverse compound libraries. The protocols outlined in this guide provide a foundational framework for researchers to systematically evaluate the biological potential of DMAPA and its derivatives in key therapeutic areas. By understanding the causality behind these experimental designs, scientists can effectively harness the potential of this promising scaffold in the ongoing quest for new and improved medicines.

References

  • Nakamura, H., et al. (1985). Antiinflammatory properties of the new antirheumatic agent 4-acetylaminophenylacetic acid. Arzneimittelforschung. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]

  • Lee, S., et al. (2011). Anti-Cancer Effect of 3-(4-dimethylamino phenyl)-N-hydroxy-2-propenamide in MCF-7 Human Breast Cancer. Journal of the Korean Society of Clinical Chemistry. Retrieved from [Link]

  • Pandey, A.R., et al. (2023). Synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogues and their anti-inflammatory activities in lipopolysaccharide-induced BV2 cells. Bioorganic & Medicinal Chemistry Letters.
  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,N-dimethylaminophenylacetic acid. Retrieved from [Link]

  • Johnson, J. R. (1928). α,γ-Diphenyl-∆β,δ-butadiene. Organic Syntheses, 8, 78. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59. Retrieved from [Link]

  • Zduńska, K., et al. (2018). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients. Retrieved from [Link]

  • Kaul, C. L., & Ramarao, P. (2004). Neuroprotective effect of 4-amino-1,8-napthalimide, a poly(ADP ribose) polymerase inhibitor in middle cerebral artery occlusion-induced focal cerebral ischemia in rat. Brain Research Bulletin. Retrieved from [Link]

  • Novartis AG. (2014). U.S. Patent No. 8,829,195. Retrieved from [Link]

  • Porter, C., et al. (2019). WO 2019/046491 A1. Google Patents.
  • Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B. Retrieved from [Link]

  • Tönük, D., & Dilsiz, N. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Retrieved from [Link]

  • Jo, E., et al. (2020). Neuroprotective and Anti-Inflammatory Effects of Evernic Acid in an MPTP-Induced Parkinson's Disease Model. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2016). Anti-Inflammatory Activity of Natural Products. Molecules. Retrieved from [Link]

  • Ceci, C., et al. (2018). Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid. Nutrients. Retrieved from [Link]

  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions. Retrieved from [Link]

  • El-Sayed, M., et al. (2022). Neuroprotective Effect of Artichoke-Based Nanoformulation in Sporadic Alzheimer's Disease Mouse Model. Pharmaceuticals. Retrieved from [Link]

  • Al-Hadi, A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved from [Link]

  • Kumar, D., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

  • Gauthier, C., et al. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. MDPI. Retrieved from [Link]

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Method

Experimental design for 4-(Dimethylamino)phenylacetic acid studies

An Application Note and Protocol Guide for the Experimental Design of 4-(Dimethylamino)phenylacetic Acid Studies Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Experimental Design of 4-(Dimethylamino)phenylacetic Acid Studies

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experimental studies for 4-(Dimethylamino)phenylacetic acid (DMAPA). The protocols and methodologies outlined herein are designed to ensure scientific integrity, reproducibility, and a thorough characterization of the compound's biological and pharmacological properties.

Introduction to 4-(Dimethylamino)phenylacetic Acid (DMAPA)

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂, is a derivative of phenylacetic acid characterized by a dimethylamino group at the para-position of the benzene ring.[1] It is a solid compound soluble in various organic solvents.[1][2] DMAPA serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anticancer and gastrointestinal drugs.[1] Its chemical structure, featuring a strong electron-donating dimethylamino group and a weakly acidic carboxyl group, suggests potential for a range of biological activities, including antibacterial, antifungal, and enzyme inhibitory effects.[1] Preliminary research has indicated potential antitumor and anti-inflammatory properties.[3] This guide provides a systematic approach to investigating these potential therapeutic applications.

Part 1: Initial Characterization and Safety

A foundational step in any experimental plan is the thorough characterization of the test compound and a clear understanding of its handling requirements.

Physicochemical Properties

A summary of the key physicochemical properties of DMAPA is presented in the table below.

PropertyValueReference
CAS Number 17078-28-3[3][4][5]
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 105-108 °C[6]
Solubility Soluble in polar organic solvents[1][2]
pKa 3.99 ± 0.10 (Predicted)[6]
Protocol for Identity and Purity Confirmation

Before commencing biological assays, it is imperative to confirm the identity and purity of the DMAPA sample.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the DMAPA sample.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm and 254 nm.

  • Procedure:

    • Prepare a stock solution of DMAPA in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject a known concentration onto the HPLC system.

    • Analyze the resulting chromatogram for the presence of a single major peak.

    • Calculate the purity by integrating the peak area of DMAPA relative to the total peak area. A purity of ≥95% is generally acceptable for initial screening.

2. Mass Spectrometry (MS) for Identity Confirmation:

  • Objective: To confirm the molecular weight of DMAPA.

  • Instrumentation: A mass spectrometer, which can be coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Procedure:

    • Introduce the DMAPA sample into the mass spectrometer.

    • Acquire the mass spectrum and look for the molecular ion peak corresponding to the expected mass of DMAPA (179.22 g/mol ).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Objective: To confirm the chemical structure of DMAPA.

  • Instrumentation: An NMR spectrometer.

  • Procedure:

    • Dissolve the DMAPA sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the spectra to ensure the observed chemical shifts and coupling constants are consistent with the known structure of DMAPA.

Safety and Handling Precautions

DMAPA is classified as an irritant.[1][4] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][7][8]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[1][4] When handling the powder, a dust mask (e.g., N95) is recommended.[4][9]

  • Handling: Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[1] Keep the container tightly sealed.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8][10]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move the person into fresh air.[7][8]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[7]

Part 2: In Vitro Experimental Designs

The following in vitro assays are designed to provide a preliminary assessment of the biological activity of DMAPA.

Experimental Workflow for In Vitro Studies

G cluster_0 Initial Screening cluster_1 Mechanism of Action Antimicrobial Assay Antimicrobial Assay Dose-Response Studies Dose-Response Studies Antimicrobial Assay->Dose-Response Studies If Active Enzyme Inhibition Assay Enzyme Inhibition Assay Enzyme Inhibition Assay->Dose-Response Studies If Active Cytotoxicity Assay Cytotoxicity Assay Cytotoxicity Assay->Dose-Response Studies If Active Target Identification Target Identification Dose-Response Studies->Target Identification Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis

Caption: Workflow for in vitro evaluation of DMAPA.

Protocol for Antimicrobial Susceptibility Testing

Given that DMAPA's functional groups make it a candidate for such studies, assessing its antimicrobial properties is a logical starting point.[1]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of DMAPA against a panel of pathogenic bacteria and fungi.

Materials:

  • DMAPA stock solution (e.g., 10 mg/mL in DMSO).

  • 96-well microtiter plates.

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with DMSO).

Procedure:

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the DMAPA stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Prepare an inoculum of the microorganism at a concentration of 5 x 10⁵ CFU/mL.

  • Add 100 µL of the inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is the lowest concentration of DMAPA that completely inhibits visible growth of the microorganism.

Protocol for Cytotoxicity Assessment

This assay is crucial for determining the concentration range at which DMAPA may be toxic to mammalian cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DMAPA in a selected cell line (e.g., HepG2 for liver toxicity, or a cancer cell line based on therapeutic interest).

Materials:

  • DMAPA stock solution.

  • Selected mammalian cell line.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of DMAPA for 24-72 hours.

  • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting a dose-response curve.

Part 3: In Vivo Experimental Designs

Following promising in vitro results, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of DMAPA in a whole-organism context.

Protocol for a Pilot Pharmacokinetic (PK) Study in Mice

Objective: To determine the basic pharmacokinetic profile of DMAPA, including its absorption and elimination half-life.

Materials:

  • DMAPA formulated for administration (e.g., in a saline solution with a solubilizing agent).

  • Male C57BL/6 mice (8-10 weeks old).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • An established analytical method for quantifying DMAPA in plasma (see Part 4).

Procedure:

  • Administer a single dose of DMAPA to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of DMAPA in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life.

Example Protocol for an In Vivo Efficacy Study: Xenograft Tumor Model

Based on reports of potential antitumor effects, this protocol outlines a study in a cancer model.[3]

Objective: To evaluate the antitumor efficacy of DMAPA in a mouse xenograft model.

Materials:

  • Human cancer cell line (e.g., prostate cancer cells as suggested by preliminary data).[3]

  • Immunocompromised mice (e.g., nude or SCID).

  • DMAPA formulation for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, DMAPA low dose, DMAPA high dose, positive control drug).

  • Administer the treatments daily (or as determined by PK data) for a specified period (e.g., 21 days).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine if DMAPA treatment significantly inhibits tumor growth compared to the vehicle control.

Part 4: Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of DMAPA in biological matrices.

Hypothetical Signaling Pathway for DMAPA

G DMAPA DMAPA Receptor Receptor DMAPA->Receptor Binds/Activates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Pro-apoptotic genes) TranscriptionFactor->GeneExpression Induces CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for DMAPA's action.

Protocol for LC-MS/MS Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[11]

Objective: To develop and validate a method for the quantification of DMAPA in plasma.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated version of DMAPA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new plate or vial for analysis.

2. Chromatographic Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization: ESI in positive mode.

  • MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both DMAPA and the internal standard for quantification.

4. Validation:

  • Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

References

Application

Application Note & Protocol: Quantitative Analysis of 4-(Dimethylamino)phenylacetic Acid in Human Plasma by LC-MS/MS

Abstract This application note presents a detailed, robust, and sensitive method for the quantitative analysis of 4-(Dimethylamino)phenylacetic acid (DMAPA) in human plasma using Liquid Chromatography with tandem Mass Sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and sensitive method for the quantitative analysis of 4-(Dimethylamino)phenylacetic acid (DMAPA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). DMAPA is a key intermediate in the synthesis of various pharmaceutical compounds and a subject of interest in medical research for its potential therapeutic effects.[1][2] The described method employs a straightforward protein precipitation protocol for sample preparation and utilizes a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) in positive mode for high-selectivity and high-sensitivity detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a step-by-step protocol, and method validation considerations based on regulatory guidelines.

Introduction

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its chemical structure, featuring a phenylacetic acid backbone with a dimethylamino group, lends it unique properties, including good solubility in polar organic solvents and potential fluorescent characteristics due to the strong electron-donating dimethylamino group.[1] DMAPA is utilized as an intermediate in the synthesis of a range of drugs, including angiotensin-converting enzyme (ACE) inhibitors, and is also investigated for its own biological activities, such as antibacterial and enzyme inhibitory potential.[1][2]

Given its importance in pharmaceutical development and research, a reliable and sensitive analytical method for the quantification of DMAPA in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for such bioanalytical applications due to its inherent selectivity, sensitivity, and wide dynamic range.[3] This application note details a complete workflow for the analysis of DMAPA in human plasma, from sample preparation to data acquisition and analysis.

Physicochemical Properties of 4-(Dimethylamino)phenylacetic acid:

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [4]
Monoisotopic Mass 179.094628657 Da[4]
Melting Point 105-108 °C
Appearance White crystalline solid[2]
Solubility Soluble in water and organic solvents[1][2]

Experimental

Materials and Reagents
  • 4-(Dimethylamino)phenylacetic acid (purity ≥97%)

  • 4-(Dimethylamino)phenylacetic acid-d6 (internal standard, IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • All other chemicals and reagents were of analytical grade.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Standard Solutions

Stock solutions of DMAPA and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1-1000 ng/mL. Quality control (QC) samples were prepared at low, medium, and high concentrations in a similar manner.

Method

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[3][5] Acetonitrile is a commonly used precipitating agent.[6]

Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Sample_Preparation_Workflow Plasma 100 µL Plasma Sample Add_IS Add 20 µL Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Protein precipitation workflow for plasma samples.

Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of DMAPA from endogenous plasma components. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of formic acid is employed to achieve good peak shape and retention.

LC Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.
Mass Spectrometry

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The detection was performed using Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity. The MRM transitions were determined by infusing a standard solution of DMAPA and its deuterated internal standard into the mass spectrometer. The most abundant and stable precursor-to-product ion transitions were selected for quantification.

MS Parameters:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DMAPA 180.1134.115
DMAPA (Qualifier) 180.191.125
DMAPA-d6 (IS) 186.1140.115

Proposed Fragmentation of DMAPA:

The fragmentation of the protonated molecule of DMAPA ([M+H]⁺, m/z 180.1) likely involves the loss of the carboxylic acid group as formic acid (HCOOH, 46 Da) or the cleavage of the bond between the phenyl ring and the acetic acid moiety. The major product ion at m/z 134.1 corresponds to the loss of formic acid.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_product Product Ion precursor [M+H]⁺ m/z 180.1 product1 [M+H - HCOOH]⁺ m/z 134.1 precursor->product1 Loss of HCOOH

References

Method

Application of 4-(Dimethylamino)phenylacetic Acid in Proteomics: A Novel Amine-Reactive Labeling Strategy for Mass Spectrometry-Based Analysis

Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Reagent in Proteomics In the dynamic field of proteomics, the development of novel chemical tools for protein analysis is p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Reagent in Proteomics

In the dynamic field of proteomics, the development of novel chemical tools for protein analysis is paramount for advancing our understanding of complex biological systems. While a plethora of reagents for protein modification and labeling are commercially available, the exploration of new chemical entities with unique properties can unlock innovative analytical strategies.[1][2] This application note introduces 4-(Dimethylamino)phenylacetic acid (DMAPA), a commercially available organic compound, as a promising candidate for a novel amine-reactive labeling reagent in mass spectrometry-based proteomics.

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂, is a derivative of phenylacetic acid featuring a dimethylamino group at the para-position of the benzene ring.[3][4] Traditionally utilized as an intermediate in the synthesis of pharmaceuticals and other functional materials, its inherent chemical functionalities—a reactive carboxylic acid and a tertiary amine—present an untapped potential for proteomics applications.[3] The carboxylic acid can be activated to form a stable amide bond with the primary amines of peptides (the N-terminus and the side chain of lysine residues), a cornerstone of many protein labeling strategies.[5] Concurrently, the dimethylamino group, a tertiary amine, may influence the ionization and fragmentation characteristics of labeled peptides during mass spectrometry analysis, potentially offering unique advantages for peptide identification and quantification.

This guide provides a comprehensive overview of the theoretical basis, a detailed experimental protocol, and the potential applications of 4-(Dimethylamino)phenylacetic acid as a novel chemical labeling reagent for proteomics research. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to expand their toolkit for protein analysis.

Chemical Properties and Proposed Reactivity of 4-(Dimethylamino)phenylacetic acid

4-(Dimethylamino)phenylacetic acid is a white to off-white solid with a molecular weight of 179.22 g/mol and a melting point of 105-108 °C.[6][7][8] It is soluble in polar organic solvents, which is advantageous for its use in the aqueous and organic solvent mixtures typically employed in proteomics sample preparation.[4]

The core of its utility in proteomics lies in the reactivity of its two key functional groups:

  • Carboxylic Acid Group (-COOH): This group can be activated using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][8][9] This reaction forms a semi-stable NHS ester, which then readily reacts with primary amines on peptides to form a stable amide bond. This well-established chemistry provides a reliable method for covalently attaching the DMAPA label to proteins and peptides.[4][9]

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a key feature of the DMAPA label. In mass spectrometry, the presence of a basic site can influence peptide ionization efficiency. Furthermore, studies on peptide derivatization have shown that the presence of a dimethylamino group can direct fragmentation pathways during collision-induced dissociation (CID), sometimes leading to the formation of characteristic reporter ions.[10][11] While the precise fragmentation pattern of DMAPA-labeled peptides requires empirical determination, this property opens up the possibility of developing novel quantification strategies.

Proposed Application: A Novel Chemical Label for Peptide Derivatization

Based on its chemical properties, we propose the application of 4-(Dimethylamino)phenylacetic acid as a novel, cost-effective chemical labeling reagent for the derivatization of peptides prior to mass spectrometry analysis. The covalent modification of peptides with DMAPA can serve several purposes:

  • Increased Hydrophobicity: The addition of the phenyl ring from DMAPA will increase the hydrophobicity of labeled peptides, which can improve their retention on reversed-phase chromatography columns, potentially leading to better separation and resolution.

  • Mass Tagging: The fixed mass addition of 161.08 Da (C₁₀H₁₁NO) upon reaction with a primary amine allows for the specific identification of labeled peptides in complex mixtures.

  • Potential for Novel Quantification Strategies: The dimethylamino group may facilitate the development of novel isobaric or isometric labeling strategies, pending detailed characterization of its fragmentation behavior in a mass spectrometer.

Experimental Protocol: Labeling of Peptides with 4-(Dimethylamino)phenylacetic Acid using EDC/NHS Chemistry

This protocol provides a step-by-step guide for the labeling of a peptide mixture (e.g., a tryptic digest of a protein or a complex proteome) with 4-(Dimethylamino)phenylacetic acid.

Materials and Reagents
ReagentRecommended SupplierCatalog Number (Example)
4-(Dimethylamino)phenylacetic acid (DMAPA)Sigma-Aldrich17078-28-3
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher Scientific22980
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific24500
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5Sigma-AldrichT7408
Acetonitrile (ACN), LC-MS gradeFisher ScientificA955-4
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Peptide sample (lyophilized tryptic digest)User-provided-
C18 Solid-Phase Extraction (SPE) CartridgesWatersWAT054955
Protocol

1. Reagent Preparation:

  • DMAPA Stock Solution (100 mM): Dissolve 17.92 mg of 4-(Dimethylamino)phenylacetic acid in 1 mL of anhydrous DMSO.

  • EDC Stock Solution (200 mM): Dissolve 38.34 mg of EDC in 1 mL of anhydrous DMSO. Prepare fresh before each use.

  • NHS Stock Solution (200 mM): Dissolve 23.02 mg of NHS in 1 mL of anhydrous DMSO. Prepare fresh before each use.

  • Labeling Buffer: 100 mM TEAB, pH 8.5.

2. Peptide Sample Preparation:

  • Resuspend the lyophilized peptide digest in the Labeling Buffer to a final concentration of 1-5 mg/mL.

3. Activation of 4-(Dimethylamino)phenylacetic acid:

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 100 mM DMAPA stock solution

    • 10 µL of 200 mM EDC stock solution

    • 10 µL of 200 mM NHS stock solution

  • Vortex briefly and incubate at room temperature for 15 minutes to allow for the formation of the NHS ester.

4. Labeling Reaction:

  • Add the activated DMAPA-NHS ester solution to the peptide sample. A 10- to 20-fold molar excess of the labeling reagent over the estimated amount of primary amines in the peptide sample is recommended as a starting point.

  • Vortex the reaction mixture and incubate at room temperature for 1 hour.

5. Quenching the Reaction:

  • To quench any unreacted NHS ester, add hydroxylamine to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

6. Sample Cleanup:

  • Acidify the labeled peptide solution by adding TFA to a final concentration of 0.1% (v/v).

  • Desalt and purify the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • Elute the labeled peptides with a solution of 50-80% ACN containing 0.1% TFA.

  • Lyophilize the purified, labeled peptides and store at -20°C until LC-MS/MS analysis.

Workflow Diagram

DMAPA_Labeling_Workflow cluster_activation Activation of DMAPA cluster_labeling Peptide Labeling cluster_cleanup Sample Cleanup DMAPA 4-(Dimethylamino)phenylacetic acid Activated_DMAPA DMAPA-NHS Ester DMAPA->Activated_DMAPA 15 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_DMAPA Labeled_Peptide DMAPA-Labeled Peptide Activated_DMAPA->Labeled_Peptide Peptide Peptide Sample (Primary Amines) Peptide->Labeled_Peptide 1 hr, RT Quench Quench Reaction (Hydroxylamine) Labeled_Peptide->Quench SPE C18 SPE Cleanup Quench->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: Workflow for the chemical labeling of peptides with 4-(Dimethylamino)phenylacetic acid.

Mass Spectrometry Analysis of DMAPA-Labeled Peptides: Considerations and Potential

The successful application of DMAPA as a labeling reagent hinges on the behavior of the labeled peptides in the mass spectrometer.

Expected Mass Shift

The covalent attachment of DMAPA to a primary amine results in a mass increase of 161.0790 Da (the mass of C₁₀H₁₁NO). This precise mass shift can be used to filter for and identify labeled peptides in the MS1 data.

Fragmentation Analysis

The fragmentation pattern of DMAPA-labeled peptides upon CID or HCD (Higher-energy C-O-dissociation) will be of critical interest. The dimethylamino group may lead to several interesting fragmentation phenomena:

  • Enhanced b- and y-ion series: The presence of the label may alter the fragmentation efficiencies along the peptide backbone.

  • Generation of a Reporter Ion: It is plausible that a characteristic fragment ion containing the dimethylamino group could be generated. A potential reporter ion could be the fragment corresponding to the dimethylaminobenzyl cation (C₉H₁₂N⁺, m/z 134.0964). If this reporter ion is generated with high efficiency, it could be used for quantification in a manner analogous to iTRAQ or TMT reagents.[12][13] Further empirical studies are required to validate this hypothesis.

Chemical Reaction Diagram

Caption: The two-step reaction mechanism for labeling peptides with 4-(Dimethylamino)phenylacetic acid.

Conclusion and Future Perspectives

4-(Dimethylamino)phenylacetic acid presents a compelling, yet underexplored, opportunity for the development of a novel chemical labeling reagent for proteomics. Its straightforward reactivity with primary amines via well-established EDC/NHS chemistry, coupled with the intriguing potential of its dimethylamino group to influence mass spectrometric analysis, makes it a worthy candidate for further investigation. This application note provides a foundational protocol to enable researchers to explore the utility of DMAPA in their own proteomics workflows.

Future studies should focus on a detailed characterization of the fragmentation patterns of DMAPA-labeled peptides across a range of collision energies and instrument platforms. Such studies will be crucial in determining its suitability for quantitative applications and may pave the way for the development of a new class of isobaric or isometric mass tags. The commercial availability and low cost of DMAPA further enhance its appeal as a readily accessible tool for the broader proteomics community.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Hao, Q., et al. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of The American Society for Mass Spectrometry, 25(10), 1743-1752. Retrieved from [Link]

  • Hao, Q., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(10), 1743–1752. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protein Cross-Linking & Protein Modification Reagents. Retrieved from [Link]

  • Eurisotop. (n.d.). Chemical Labeling. Retrieved from [Link]

  • Zhang, H., et al. (2012). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research, 11(11), 5439-5446. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]

  • YouTube. (2021, January 22). 4 Quantitative Proteomics. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Contents. Retrieved from [Link]

  • Rauniyar, N., & Yates, J. R. (2018). Limits for resolving tandem mass tag reporter ions with identical integer mass using phase constrained spectrum deconvolution. bioRxiv. Retrieved from [Link]

  • McAlister, G. C., et al. (2014). Increasing the multiplexing capacity of TMT using reporter ion isotopologues with isobaric masses. Analytical chemistry, 86(14), 7150–7158. Retrieved from [Link]

  • YouTube. (2022, November 5). 389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from [Link]

  • Imperiali, B., et al. (2011). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society, 133(40), 16001-16009. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond.... Retrieved from [Link]

  • PubMed. (1953). The identification of peptide end-groups as dimethylamino acids. The Journal of biological chemistry, 202(1), 193–201. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of Amino Acid Composition and Phosphorylation on the Ion Yields of Peptides in MALDI-MS. Retrieved from [Link]

  • PubMed Central. (2013). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of proteome research, 12(11), 5225–5233. Retrieved from [Link]

  • PubChem. (n.d.). 4-N,N-dimethylaminophenylacetic acid. Retrieved from [Link]

  • PubMed Central. (2020). Multiplexed Mass Spectrometry of Individual Ions Improves Measurement of Proteoforms and Their Complexes. Nature methods, 17(12), 1202–1205. Retrieved from [Link]

  • YouTube. (2024, September 20). ETC Webinar: The Past, Present and Future of Quadruple Ion Trap Mass Spectrometers in Proteomics. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 4-(Dimethylamino)phenylacetic Acid as a Versatile Chemical Intermediate

These comprehensive application notes are designed for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. This document provides an in-depth guide to the practical applica...

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes are designed for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. This document provides an in-depth guide to the practical applications of 4-(Dimethylamino)phenylacetic acid (DMAPA), a valuable and versatile chemical intermediate. The protocols and insights contained herein are curated to ensure scientific integrity, drawing from established methodologies and expert experience to facilitate reproducible and efficient synthetic outcomes.

Introduction: The Strategic Value of 4-(Dimethylamino)phenylacetic Acid

4-(Dimethylamino)phenylacetic acid, with the chemical formula C₁₀H₁₃NO₂, is a derivative of phenylacetic acid distinguished by a dimethylamino substituent at the para-position of the phenyl ring.[1] This structural feature imparts unique electronic properties to the molecule, rendering it a valuable building block in organic synthesis. The dimethylamino group acts as a strong electron-donating group, influencing the reactivity of the aromatic ring and the adjacent carboxylic acid moiety.[1] Consequently, DMAPA serves as a key intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, dyes, and other functional materials.[1] Its utility is particularly noted in the construction of physiologically active compounds, such as anticancer and gastrointestinal drugs, as well as in the development of potential treatments for chronic pain and depression.[1][2]

This guide will elucidate the core applications of DMAPA, providing detailed, field-proven protocols for its use in key synthetic transformations, namely amidation and esterification. The causality behind experimental choices will be explained to empower researchers with a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safety considerations of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 4-(Dimethylamino)phenylacetic Acid

PropertyValueReference
CAS Number 17078-28-3[3][4]
Molecular Formula C₁₀H₁₃NO₂[3]
Molecular Weight 179.22 g/mol [3][4]
Appearance White to off-white solid[2]
Melting Point 105-108 °C[2]
Solubility Soluble in polar organic solvents[1]
pKa 3.99 ± 0.10 (Predicted)[2]

2.1 Safety and Handling

4-(Dimethylamino)phenylacetic acid is classified as an irritant and requires careful handling to avoid exposure.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry place away from oxidizing agents.[1]

Core Synthetic Applications and Protocols

The reactivity of both the carboxylic acid and the electron-rich phenyl ring of DMAPA allows for its participation in a wide range of chemical transformations. The following sections detail protocols for two fundamental reactions: amidation and esterification.

3.1 Amide Synthesis: A Gateway to Bioactive Molecules

The formation of an amide bond is a cornerstone of medicinal chemistry, as this linkage is central to the structure of many pharmaceuticals. DMAPA can be readily converted to a variety of amides, which can serve as precursors to more complex molecular architectures, including those with potential anticonvulsant properties.

3.1.1 Rationale for Method Selection

Direct amidation of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated to a more reactive species. A common and effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by reaction with the desired amine. This two-step, one-pot approach is often high-yielding and applicable to a broad range of substrates.

Diagram 1: Workflow for Amide Synthesis from DMAPA

G cluster_0 Activation Step cluster_1 Coupling Step DMAPA 4-(Dimethylamino)phenylacetic acid (DMAPA) AcylChloride 4-(Dimethylamino)phenylacetyl chloride (Intermediate) DMAPA->AcylChloride  Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AcylChloride Amide N-Substituted-2-(4-(dimethylamino)phenyl)acetamide (Product) AcylChloride->Amide  Nucleophilic Acyl Substitution Amine Amine (e.g., Benzylamine) Amine->Amide

Caption: General workflow for the synthesis of amides from DMAPA.

3.1.2 Detailed Protocol: Synthesis of N-Benzyl-2-(4-(dimethylamino)phenyl)acetamide

This protocol details the synthesis of a representative amide from DMAPA and benzylamine.

Materials and Reagents:

  • 4-(Dimethylamino)phenylacetic acid (DMAPA)

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of DMAPA:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(dimethylamino)phenylacetic acid (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber).

  • Amide Coupling:

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Cool the acyl chloride solution from step 1 back to 0 °C.

    • Slowly add the benzylamine solution to the acyl chloride solution via a dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-2-(4-(dimethylamino)phenyl)acetamide.

3.2 Ester Synthesis: Expanding the Synthetic Toolbox

Esterification is another fundamental transformation that expands the utility of DMAPA as a chemical intermediate. The resulting esters can be used in a variety of applications, including as fragrances, plasticizers, or as intermediates in the synthesis of more complex molecules.

3.2.1 Rationale for Method Selection

The Fischer-Speier esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols.[5] It is an acid-catalyzed equilibrium reaction.[5] To drive the equilibrium towards the product, an excess of the alcohol is often used as the solvent, and a strong acid catalyst, such as sulfuric acid, is employed.[6]

Diagram 2: Fischer-Speier Esterification of DMAPA

G DMAPA 4-(Dimethylamino)phenylacetic acid (DMAPA) Ester Ethyl 2-(4-(dimethylamino)phenyl)acetate (Product) DMAPA->Ester Alcohol Alcohol (e.g., Ethanol) Alcohol->Ester Catalyst Acid Catalyst (H₂SO₄) Catalyst->Ester  Catalyzes reaction Water Water (Byproduct) Ester->Water Equilibrium

Caption: Reaction scheme for the Fischer-Speier esterification of DMAPA.

3.2.2 Detailed Protocol: Synthesis of Ethyl 2-(4-(dimethylamino)phenyl)acetate

This protocol describes the synthesis of the ethyl ester of DMAPA.

Materials and Reagents:

  • 4-(Dimethylamino)phenylacetic acid (DMAPA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 4-(dimethylamino)phenylacetic acid (1.0 eq) and a large excess of absolute ethanol (which also serves as the solvent).

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred mixture.

  • Reflux:

    • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(4-(dimethylamino)phenyl)acetate.

    • The product can be further purified by vacuum distillation or column chromatography if necessary.

Broader Applications in Synthesis

Beyond amidation and esterification, DMAPA is a valuable precursor in other areas of chemical synthesis.

  • Dye Synthesis: The electron-rich nature of the phenyl ring in DMAPA makes it a suitable coupling component in the synthesis of azo dyes. Following diazotization of an aromatic amine, the resulting diazonium salt can undergo an electrophilic aromatic substitution reaction with DMAPA to form a highly colored azo compound.[7] The specific reaction conditions would need to be optimized based on the chosen diazonium salt.

  • Pharmaceutical Scaffolds: As previously mentioned, derivatives of DMAPA are being investigated for their potential as anticonvulsant and antinociceptive agents.[8][9] The phenylacetic acid moiety is a common scaffold in various drug molecules, and the dimethylamino group can be used to modulate the pharmacological properties of the resulting compounds.

Conclusion

4-(Dimethylamino)phenylacetic acid is a readily available and highly versatile chemical intermediate with significant potential in both academic research and industrial applications. Its unique electronic and structural features make it an ideal starting material for the synthesis of a wide range of valuable compounds. The protocols detailed in these application notes for amidation and esterification provide a solid foundation for researchers to explore the synthetic utility of DMAPA. By understanding the principles behind these transformations, scientists can adapt and expand upon these methods to create novel molecules with desired properties, particularly in the realm of drug discovery and materials science.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - Wikimedia Commons. Available at: [Link]

  • Synthesis of N-benzyl acetamide - PrepChem.com. Available at: [Link]

  • The Synthesis of Azo Dyes. Available at: [Link]

  • Fischer Esterification Procedure. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - The Royal Society of Chemistry. Available at: [Link]

  • Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID | lookchem. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. Available at: [Link]

  • Direct amide formation from unactivated carboxylic acids and amines - The Royal Society of Chemistry. Available at: [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. Available at: [Link]

  • How can I synthesize phenylacetyl chloride using PCl3? - ResearchGate. Available at: [Link]

  • Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Available at: [Link]

  • Desoxybenzoin - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Acid to Ester - Common Conditions. Available at: [Link]

  • The yield of amidation of phenylacetic acid with benzylamine catalyzed by Ti complex. Available at: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds - CORE. Available at: [Link]

  • Selected traditional methods for amide synthesis. - ResearchGate. Available at: [Link]

  • Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. - ASSOCIAÇÃO BRASILEIRA DE QUÍMICA. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Dimethylamino)phenylacetic Acid

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)phenylacetic acid (DMAPAA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Dimethylamino)phenylacetic acid (DMAPAA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. DMAPAA is a key building block in the production of various pharmaceuticals and functional materials[1][2]. Its synthesis, while conceptually straightforward, can present practical challenges that impact yield and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and achieve reliable, high-yield results.

Common Synthetic Routes: An Overview

Several synthetic pathways can be employed to produce 4-(Dimethylamino)phenylacetic acid. The choice of route often depends on the availability of starting materials, scale, and required purity. Below is a summary of the most prevalent methods.

RouteStarting MaterialKey TransformationTypical Yield (%)
Nitrile Hydrolysis 4-(Dimethylamino)benzyl cyanideAcid or base-catalyzed hydrolysis80-95%
Grignard Reaction 4-(Dimethylamino)benzyl halideCarboxylation of a Grignard reagent65-75%
Willgerodt-Kindler 4-(Dimethylamino)acetophenoneRearrangement & Hydrolysis60-85%
Catalytic Hydrogenation 4-(Dimethylamino)mandelic acidHydrogenolysis of the benzylic alcohol>85%

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Grignard reaction to form the 4-(dimethylamino)benzylmagnesium halide intermediate fails to initiate or gives a very low yield. What's going wrong?

This is a common and frustrating issue with Grignard reactions, which are notoriously sensitive to reaction conditions. The problem almost always lies with traces of water or the quality of your reagents[3][4].

Root Causes & Solutions:

  • Presence of Moisture: Grignard reagents are powerful bases and will be instantly quenched by even trace amounts of water from glassware, solvents, or starting materials[4].

    • Solution: All glassware must be rigorously dried before use, either by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon) or by oven-drying at >120°C for several hours[5]. Solvents like THF or diethyl ether must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone)[4].

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize over time, forming a passivating layer of magnesium oxide that prevents the reaction from starting[3][5].

    • Solution: Use fresh, shiny magnesium turnings. If they appear dull, they can be activated. Common activation methods include:

      • Adding a small crystal of iodine. The disappearance of the purple/brown color is an indicator of initiation[4][5].

      • Adding a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings in a dry mortar and pestle (in a glovebox) to expose a fresh surface[3].

  • Slow Initiation: Sometimes the reaction is simply slow to start.

    • Solution: After adding a small amount of your 4-(dimethylamino)benzyl halide solution to the magnesium, gently warm the flask with a heat gun. Look for signs of reaction initiation, such as bubbling on the magnesium surface or a slight increase in temperature and cloudiness, before continuing with the dropwise addition[6].

  • Side Reaction (Wurtz Coupling): If the halide is added too quickly or the reaction temperature is too high, the Grignard reagent can react with the incoming halide to form a homocoupled dimer (1,2-bis(4-(dimethylamino)phenyl)ethane), reducing your yield[4].

    • Solution: Ensure slow, dropwise addition of the benzyl halide to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath[7].

Troubleshooting Workflow: Grignard Reaction Failure

Caption: Logic diagram for troubleshooting Grignar d reaction failures.

Q2: The hydrolysis of 4-(dimethylamino)phenylacetonitrile is incomplete, leaving the amide intermediate. How can I ensure complete conversion to the carboxylic acid?

The hydrolysis of a nitrile to a carboxylic acid is a two-step process, with the amide being a stable intermediate. Incomplete conversion is usually a matter of reaction conditions not being forceful enough.

Root Causes & Solutions:

  • Insufficiently Strong Conditions: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial hydrolysis of the nitrile to the amide.

    • Acid-Catalyzed Hydrolysis: Use a sufficiently concentrated acid. While dilute sulfuric acid is sometimes used for benzyl cyanide itself[8], a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v) with prolonged heating (reflux) is often necessary to drive the reaction to completion.

    • Base-Catalyzed Hydrolysis: Use a high concentration of a strong base like NaOH or KOH (e.g., 20-50% w/v solution). The addition of a phase-transfer catalyst can be beneficial if solubility is an issue[9]. High temperatures (reflux) for several hours are typically required[10].

  • Reaction Time: The hydrolysis may simply need more time.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take aliquots from the reaction mixture, quench them, and spot them on a TLC plate against the starting material and, if available, the amide intermediate. Continue heating until the starting nitrile and intermediate amide spots have disappeared.

  • Precipitation of Product/Intermediate: In some cases, the intermediate amide or the final product salt may precipitate from the reaction mixture, slowing down the hydrolysis.

    • Solution: Ensure vigorous stirring. For base-catalyzed hydrolysis, adding a co-solvent like ethanol can sometimes help maintain a homogeneous solution, though this can also introduce side reactions like ester formation if not carefully controlled.

Q3: My crude product is difficult to purify and appears as an oil or sticky solid. What are the best purification strategies?

Purification challenges often arise from the presence of unreacted starting materials, intermediates, or side products. The amphoteric nature of 4-(dimethylamino)phenylacetic acid (containing both a basic amine and an acidic carboxylic acid group) can be leveraged for purification.

Recommended Purification Protocol: Acid-Base Extraction

This is often the most effective method for separating your product from non-ionizable impurities.

  • Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to form its sodium salt, which is water-soluble. The organic layer will retain non-acidic impurities.

  • Separate Layers: Separate the aqueous layer containing your product salt.

  • Back-Wash (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any trapped organic impurities.

  • Acidify to Precipitate: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid like concentrated HCl until the pH is acidic (pH ~2-3)[9]. Your product, 4-(dimethylamino)phenylacetic acid, will precipitate as a solid.

  • Isolate and Dry: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it under vacuum[11][12].

Recrystallization:

If impurities persist after acid-base extraction, recrystallization is the next step.

  • Solvent Selection: Hot water is often a good choice for recrystallization[7]. Other suitable solvent systems include toluene/hexanes or ethanol/water mixtures[11]. The goal is to find a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally recommended for scalability and reliability?

A: The hydrolysis of 4-(dimethylamino)benzyl cyanide is often the most reliable and high-yielding method. The starting material can be synthesized from 4-(dimethylamino)benzyl chloride and sodium cyanide. The hydrolysis step, while requiring strong conditions, is typically robust and leads to a clean product after acid-base workup and recrystallization[8][13].

Q: Can the dimethylamino group cause any side reactions?

A: Yes. The nitrogen atom is a Lewis base and can be protonated under strongly acidic conditions. This generally protects it from oxidation but can affect the reactivity of the aromatic ring. The dimethylamino group is also a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. Under harsh oxidative conditions, it can be oxidized or demethylated[14][15].

Q: What are the primary safety concerns for these syntheses?

A: Each route has specific hazards:

  • Nitrile Hydrolysis: If preparing the nitrile from a benzyl halide, you will be using highly toxic sodium or potassium cyanide. This step must be performed in a well-ventilated fume hood with extreme caution, and acidic waste must be neutralized before disposal to avoid generating lethal hydrogen cyanide gas. The hydrolysis step involves corrosive strong acids or bases.

  • Grignard Reaction: Grignard reagents are pyrophoric and react violently with water. Anhydrous conditions are essential for safety as well as for yield. Diethyl ether is extremely flammable.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves. Handle all reagents and solvents in a fume hood.

Q: Are there any alternative "greener" synthetic approaches?

A: Research is ongoing into more environmentally friendly methods. One promising area is the catalytic hydrogenation of 4-(dimethylamino)mandelic acid derivatives, which can proceed under milder conditions with a noble metal catalyst like Palladium on Carbon (Pd/C)[16][17]. Another approach involves the iodide-catalyzed reduction of mandelic acids, which avoids the direct use of hazardous hydroiodic acid by generating it in situ[18].

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol details the second step: the hydrolysis of the commercially available or previously synthesized 4-(dimethylamino)phenylacetonitrile.

Materials:

  • 4-(Dimethylamino)phenylacetonitrile (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 8 parts (by volume) of concentrated sulfuric acid to 5 parts of water. Caution: This is a highly exothermic process. Add the acid slowly to the water with cooling in an ice bath.

  • Addition of Nitrile: To the cooled sulfuric acid solution, add 4-(dimethylamino)phenylacetonitrile (1.0 eq).

  • Hydrolysis: Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature, then pour it carefully over a large amount of crushed ice in a beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous solution three times with diethyl ether or ethyl acetate.

  • Purification (Acid-Base Extraction): Combine the organic extracts and wash them with a saturated NaHCO₃ solution. The product will move into the aqueous basic layer.

  • Isolation: Separate the NaHCO₃ layer, cool it in an ice bath, and acidify with concentrated HCl until no more precipitate forms (pH ~2-3).

  • Filtration and Drying: Collect the white precipitate by vacuum filtration. Wash the solid with several portions of cold deionized water. Dry the purified 4-(Dimethylamino)phenylacetic acid in a vacuum oven. The expected melting point is 105-108 °C[2][19].

Workflow: Nitrile Hydrolysis to Pure Acid

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification A Combine Nitrile & H2SO4/H2O B Reflux 3-6h A->B C Quench on Ice B->C D Extract with Ether C->D E Wash with NaHCO3 (Product to Aqueous) D->E F Acidify Aqueous Layer E->F G Filter & Dry Solid F->G H 4-(Dimethylamino) -phenylacetic acid G->H Pure Product

Caption: Step-by-step workflow for the synthesis and purification of DMAPAA.

References
  • Troubleshooting my grignard reactions. Reddit r/chemistry. [Link]

  • 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3. LookChem. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry. [Link]

  • Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Sommelet–Hauser rearrangement. Wikipedia. [Link]

  • Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Rhodium Archive. [Link]

  • Phenylacetic acid. Organic Syntheses Procedure. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • Process for the manufacture of phenylacetic acid and simple derivatives thereof.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. ScienceMadness. [Link]

  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. J. Chem. Soc. Nigeria. [Link]

  • Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Rhodium Archive. [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. ResearchGate. [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
  • Base-induced Sommelet–Hauser rearrangement of N-(pyridinylmethyl) tetraalkylammonium salts. ResearchGate. [Link]

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Organic Chemistry Portal. [Link]

  • Control experiments in the hydrogenation of phenylacetic acid 2p (A) or... ResearchGate. [Link]

  • Conversion of phenylacetonitrile to phenylacetic acid and... ResearchGate. [Link]

  • Method for the production of phenylacetic acid derivatives.
  • Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]

  • Synthesis of Phenylacetic Acid. Rhodium Archive. [Link]

  • Preparation method of 4-methylthio phenylacetic acid.
  • Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

Sources

Optimization

Technical Support Center: Optimization of HPLC-Based Separation of Drug Derivatives

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of drug derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of drug derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the separation of these often structurally similar compounds. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, empowering you to develop robust and reliable analytical methods.

Philosophy of This Guide: A Self-Validating Approach

In the world of pharmaceutical analysis, a method is only as good as its reproducibility and robustness. Therefore, every piece of advice in this guide is grounded in the principles of causality and self-validation. We will explore not just what to do when a problem arises, but why a particular solution works, enabling you to preemptively address potential issues and build truly resilient HPLC methods.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you quickly diagnose and resolve common chromatographic problems. We will start with the most frequently encountered issues and work our way through more complex scenarios.

Issue 1: High Backpressure

Excessive backpressure is one of the most common problems in HPLC and can lead to system shutdowns or damage if not addressed promptly.[1][2]

Question: My HPLC system is showing unusually high backpressure. What are the likely causes and how can I fix it?

Answer:

High backpressure is typically caused by a blockage or restriction somewhere in the flow path.[3][4] A systematic approach, working backward from the detector, is the most effective way to identify the source of the clog.[3]

Systematic Troubleshooting Protocol for High Backpressure:

  • Establish a Baseline: To effectively troubleshoot, you need to know your system's normal operating pressure with and without a column.[3][4] It is highly recommended to record this baseline pressure when the system is working correctly.

  • Isolate the Column: The first step is to determine if the blockage is in the column or the HPLC system itself.

    • Procedure: Carefully disconnect the column from the injector and the detector. Replace the column with a union.

    • Diagnosis: Run the mobile phase through the system with the union in place. If the pressure returns to the normal system-only baseline, the blockage is in the column.[3][4] If the pressure remains high, the issue lies within the instrument (tubing, injector, or pump).[5]

  • Troubleshooting a Clogged Column:

    • Cause: The most common cause of column blockage is the accumulation of particulate matter from the sample or mobile phase at the inlet frit.[5][6] Precipitation of buffer salts due to high organic solvent concentration can also cause blockages.[4]

    • Solution 1: Column Backflushing: Disconnect the column from the detector and reverse its connection to the injector. Flush the column with a solvent that is strong enough to dissolve the potential contaminants but is compatible with the stationary phase.[1][5] Start at a low flow rate (e.g., half the usual rate) to avoid shocking the column bed.[5]

    • Solution 2: Frit Replacement: If backflushing doesn't resolve the issue, the inlet frit may need to be replaced. Consult your column manufacturer's guide for the correct procedure.

    • Prevention: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.[1][5] Using a guard column can also protect your analytical column from contaminants.[7][8]

  • Troubleshooting System Blockages:

    • Cause: Blockages can occur in tubing, pump filters, or the injector.[5]

    • Solution: Systematically disconnect components, starting from the detector and moving backward, to identify the clogged part.[3] For instance, disconnect the tubing from the detector and check the pressure. If it drops, the blockage is in the detector cell. Continue this process until the high pressure is relieved, pinpointing the source of the clog. Clogged tubing can often be cleared by flushing with an appropriate solvent or may need replacement.[5] Pump filters can be sonicated in a suitable solvent or replaced.[5]

Issue 2: Poor Peak Shape (Tailing, Fronting, and Splitting)

Ideal chromatographic peaks should be symmetrical and Gaussian. Poor peak shape can compromise resolution and lead to inaccurate quantification.[7]

Question: My peaks are tailing. What are the common causes and how can I improve their symmetry?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue, especially when analyzing basic compounds.[7]

Common Causes and Solutions for Peak Tailing:

Potential Cause Explanation Recommended Solution(s)
Secondary Interactions Basic analytes can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[7]- Adjust Mobile Phase pH: Use a buffered mobile phase to maintain a pH that keeps the analytes in a single ionic state. For basic compounds, a low pH (e.g., 2.5-3.5) will protonate the analyte and suppress interaction with silanols.[7][9] - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, minimizing these secondary interactions.[7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[8]
Column Degradation Over time, the stationary phase can degrade, or voids can form in the column bed, leading to peak tailing.[7][8]- Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates.[8] - Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[8] - Replace the Column: If the problem persists and the column has been used extensively, it may be time for a replacement.[8]
Extra-Column Volume Excessive tubing length or internal diameter between the column and detector can cause band broadening and tailing.- Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the column to the detector.

Question: I'm observing peak fronting or split peaks. What could be the issue?

Answer:

Peak fronting (a leading edge to the peak) and split peaks are less common than tailing but indicate significant problems.[10]

Troubleshooting Peak Fronting and Splitting:

  • Peak Fronting: This is often a sign of column overload , similar to tailing, but can also be caused by injecting the sample in a solvent that is much stronger than the mobile phase.[10] Always try to dissolve your sample in the mobile phase or a weaker solvent.[11]

  • Split Peaks: Split peaks can be caused by a partially blocked column frit , a void in the column bed , or an injector issue .[11][12] A disturbed flow path at the column inlet is a common culprit.[11] If the problem appears for all peaks, it is likely a physical issue with the column inlet or injector. If it only affects some peaks, it could be a chemical issue, such as the sample degrading on the column.[11]

Issue 3: Retention Time Drift and Poor Reproducibility

Consistent retention times are crucial for compound identification and method validation.[13] Drifting or variable retention times can signal a number of underlying problems.[14]

Question: The retention times for my analytes are shifting between injections or over a sequence. How can I stabilize my method?

Answer:

Retention time variability can be either gradual (drift) or random (fluctuating).[15] Identifying the pattern is key to diagnosing the cause.

Logical Workflow for Troubleshooting Retention Time Instability:

Start Retention Time (RT) Instability Observed CheckPattern Is the drift gradual in one direction or random? Start->CheckPattern Gradual Gradual Drift CheckPattern->Gradual Gradual Random Random Fluctuation CheckPattern->Random Random ColumnEquilibration Insufficient Column Equilibration? Gradual->ColumnEquilibration Check First PumpIssue Pump Malfunction / Leaks? Random->PumpIssue Check First MobilePhaseChange Mobile Phase Composition Changing? ColumnEquilibration->MobilePhaseChange If not Sol_Equilibrate Solution: Increase equilibration time between runs. ColumnEquilibration->Sol_Equilibrate ColumnAging Column Aging/Contamination? MobilePhaseChange->ColumnAging If not Sol_MobilePhase Solution: Prepare fresh mobile phase. Use a lid to prevent evaporation of volatile components. MobilePhaseChange->Sol_MobilePhase TempFluc Temperature Fluctuation? ColumnAging->TempFluc If not Sol_Column Solution: Flush column with strong solvent or replace if old. ColumnAging->Sol_Column Sol_Temp Solution: Use a column oven to maintain a stable temperature. TempFluc->Sol_Temp InjectorProblem Injector Issue? PumpIssue->InjectorProblem If not Sol_Pump Solution: Check for leaks, service pump seals, check check-valves. PumpIssue->Sol_Pump AirBubbles Air Bubbles in System? InjectorProblem->AirBubbles If not Sol_Injector Solution: Clean or service the injector. InjectorProblem->Sol_Injector Sol_Air Solution: Degas mobile phase and purge the system. AirBubbles->Sol_Air

Caption: Troubleshooting workflow for retention time instability.

Key Causalities and Solutions:

  • Insufficient Column Equilibration: This is a very common cause of drift at the beginning of a sequence.[16][17] The column needs to be fully equilibrated with the starting mobile phase conditions. This can take 10-20 column volumes or even longer if using additives like ion-pair reagents.[16]

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to the evaporation of more volatile components (like acetonitrile).[18] Always use fresh mobile phase and keep solvent bottles loosely capped.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times.[13][19] The use of a column oven is essential for reproducible chromatography.[17][19] Increasing temperature generally decreases retention time.[19][20]

  • Pump and System Leaks: Inconsistent flow rates due to pump malfunctions or leaks will cause fluctuating retention times.[13][18] A gradual leak can cause a steady drift.[18] Inspect the system for any signs of leaks, especially around fittings and seals.[14]

  • Column Contamination/Aging: The accumulation of strongly retained sample components can alter the stationary phase chemistry over time, leading to a gradual drift in retention.[13][16]

Part 2: FAQs on Method Optimization

This section provides answers to frequently asked questions about optimizing the separation of drug derivatives, which are often structurally similar isomers or analogues.

Question 1: I have two or more closely eluting or co-eluting peaks. What is the most effective way to improve their resolution?

Answer:

Improving the resolution of closely eluting peaks is a central challenge in method development.[21] The resolution equation (Rs = ¼(α-1)(√N)(k/(1+k))) points to three key factors we can manipulate: selectivity (α), efficiency (N), and retention factor (k).[21] Of these, changing the selectivity (α) is the most powerful tool for separating difficult peak pairs.[21][22]

Strategies to Improve Resolution, from Most to Least Impactful:

  • Change the Stationary Phase: This often provides the most dramatic change in selectivity.[21][23] If you are using a standard C18 column, consider switching to a different chemistry that offers alternative interactions.

    • Phenyl Column: Excellent for aromatic compounds, offering π-π interactions that can differentiate between structurally similar derivatives.[9][23]

    • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and provides different selectivity based on dipole-dipole interactions.[23]

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer unique selectivity.

  • Modify the Mobile Phase:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity because they have different properties.[24][25] Acetonitrile is aprotic while methanol is protic, leading to different hydrogen bonding interactions.

    • Adjust pH: For ionizable compounds, adjusting the mobile phase pH is a powerful way to change retention and selectivity.[9] The goal is to ensure the analytes are in a single, stable ionic form (either fully ionized or fully unionized). A good starting point is to adjust the pH to be at least one unit away from the pKa of the analytes.

    • Implement a Gradient: A shallow gradient can often resolve closely eluting peaks that co-elute under isocratic conditions.[9][24]

  • Adjust Temperature: Temperature can influence selectivity, sometimes in unpredictable ways.[19][20] Experimenting with different column temperatures (e.g., 30°C, 40°C, 50°C) can sometimes provide the needed resolution.[9]

  • Increase Column Efficiency (N): If peaks are only moderately overlapped, increasing the column's efficiency can provide baseline resolution by making the peaks sharper.[21]

    • Use a Longer Column: Doubling the column length increases N by a factor of approximately two.[23][26]

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency.[21][23]

Question 2: How do I choose the right starting conditions for method development for a new drug derivative?

Answer:

A systematic approach to method development saves time and resources.[27]

Step-by-Step Protocol for Initial Method Development:

  • Analyte Characterization: Gather as much information as possible about your analytes:

    • Structure and Functional Groups: Are they acidic, basic, or neutral? Aromatic?

    • pKa: This is critical for selecting the mobile phase pH.

    • LogP/LogD: This predicts hydrophobicity and retention in reversed-phase HPLC.

  • Column Selection: For most drug-like molecules, a reversed-phase C18 column is the workhorse and a great starting point.[28] Choose a modern, high-purity silica column with end-capping.

  • Mobile Phase Selection:

    • Aqueous Phase: Start with a buffered aqueous phase. A common choice is 10-20 mM phosphate or formate buffer.

    • pH: Based on the analyte pKa, choose a pH that ensures a consistent ionization state. For unknown compounds, screening at low pH (~2.7) and mid-range pH (~6.8) is a good strategy.

    • Organic Modifier: Acetonitrile is generally the preferred starting organic solvent due to its lower viscosity and UV transparency.[24]

  • Initial Gradient Run (Scouting Gradient):

    • Purpose: To determine the approximate elution conditions for your compounds.

    • Typical Gradient: A fast, wide gradient is recommended, for example, 5% to 95% acetonitrile over 10-15 minutes.

    • Evaluation: This run will tell you if your compounds are retained, how many peaks are present, and the approximate organic concentration needed for elution.

  • Optimization: Based on the scouting run, you can now optimize the method.

    • If all peaks elute very early, they are too polar for reversed-phase. Consider a HILIC column.

    • If peaks are poorly resolved, you can either create a shallower gradient around the elution point or begin isocratic method development based on the organic percentage at which the peaks of interest eluted.[9]

Method Development Starting Point Visualization:

cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Initial Setup cluster_2 Phase 3: Scouting & Optimization Analyte Analyte Properties (pKa, LogP, Structure) Column Select Column (e.g., C18, 4.6x150mm, 3.5µm) Analyte->Column MobilePhase Select Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Column->MobilePhase Scouting Run Fast Scouting Gradient (5-95% B in 15 min) MobilePhase->Scouting Evaluate Evaluate Chromatogram Scouting->Evaluate Optimize Optimize Method (Adjust Gradient, pH, Temp, etc.) Evaluate->Optimize Poor Resolution end Method Suitable for Validation Evaluate->end Good Separation

Caption: A systematic workflow for HPLC method development.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.

  • Troubleshooting for Increased Pressure. Cosmosil.

  • Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek.

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Mastelf.

  • How to Improve HPLC Resolution: Key Factors for Better Separation. Mastelf.

  • Step-by-step Troubleshooting Back Pressure Issue In HPLC. Labtech.

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography.

  • Step-by-step Troubleshooting Back Pressure Issue In HPLC. uHPLCs.

  • Diagnosing and Preventing High Back Pressure in LC Systems. Restek.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • HPLC Peak Shape Troubleshooting Solution Column. uHPLCs.

  • How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.

  • 11 HPLC Problems and Solutions You Must Know. Labtech.

  • Troubleshooting HPLC Column Retention Time Drift. Hawach.

  • Optimizing mobile phase composition for HPLC separation of xylenol isomers. Benchchem.

  • How To Improve Resolution In Liquid Chromatography? Chemistry For Everyone.

  • Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers. Benchchem.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions.

  • Retention Time Drift in HPLC: Causes, Corrections, and Prevention. uHPLCs.

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. ACD/Labs.

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LinkedIn.

  • Troubleshooting Basics, Part 3: Retention Problems. LCGC International.

  • Optimizing the mobile phase for HPLC separation of Aloin A and Aloin B isomers. Benchchem.

  • Troubleshooting Common HPLC Issues. Labcompare.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Strategies for Method Development and Optimization in HPLC. Drawell.

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate.

  • How Does Column Temperature Affect HPLC Resolution? Chrom Tech, Inc.

  • Using High Temperature HPLC for Improved Analysis. Pharmaceutical Technology.

  • Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions. ResearchGate.

  • Method development & optimization. Sigma-Aldrich.

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal.

  • HPLC Troubleshooting Guide. Sigma-Aldrich.

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.

  • A Comprehensive Guide to Selecting HPLC Columns. Amerigo Scientific.

  • HPLC Columns and Their Role in Compound Separation. Veeprho.

  • The Use of Temperature for Method Development in LC. Chromatography Today.

  • A Guide to HPLC Column Selection. Amerigo Scientific.

  • HPLC Troubleshooting Guide. YMC.

  • HPLC and UHPLC Column Selection Guide. Merck Millipore.

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn.

  • HPLC Troubleshooting Guide. Thermo Fisher Scientific.

  • HPLC Troubleshooting Guide. SCION Instruments.

  • HPLC Update Day 2: Modern Method Development. LCGC International.

Sources

Troubleshooting

Overcoming solubility issues with 4-(Dimethylamino)phenylacetic acid

Technical Support Center: 4-(Dimethylamino)phenylacetic acid Guide: Overcoming Solubility Challenges for Experimental Success Welcome to the technical support center for 4-(Dimethylamino)phenylacetic acid (DMAPAA). This...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Dimethylamino)phenylacetic acid

Guide: Overcoming Solubility Challenges for Experimental Success

Welcome to the technical support center for 4-(Dimethylamino)phenylacetic acid (DMAPAA). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we aim to explain the causality behind these issues and provide robust, self-validating protocols to ensure the integrity of your experiments.

Section 1: Understanding the Core Issue: The 'Why' of DMAPAA's Solubility

This section addresses the fundamental physicochemical properties of 4-(Dimethylamino)phenylacetic acid that govern its behavior in solution.

Q1: What are the key physicochemical properties of 4-(Dimethylamino)phenylacetic acid?

Understanding the basic properties of DMAPAA is the first step in troubleshooting. Key data is summarized below.

PropertyValueSource(s)
CAS Number 17078-28-3[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2][3][4]
Molecular Weight 179.22 g/mol [1][2][3][4]
Appearance Off-white solid[1][3]
Melting Point 105-108 °C[1][2][3]
Predicted pKa (Carboxylic Acid) ~3.99[1][2][3]

Q2: Why is 4-(Dimethylamino)phenylacetic acid frequently difficult to dissolve in neutral aqueous buffers like PBS?

The solubility challenge arises from the compound's amphiphilic nature; it possesses both a weakly acidic group (the carboxylic acid) and a weakly basic group (the dimethylamino group). The charge of the molecule, and therefore its interaction with a polar solvent like water, is highly dependent on the pH of the solution.

  • In Acidic Conditions (pH < 4): The carboxylic acid group is primarily in its neutral, protonated form (-COOH), while the amino group is protonated (-N(CH₃)₂H⁺). The molecule carries a net positive charge, which generally promotes solubility in water.

  • In Near-Neutral or Mid-Range pH (approx. pH 4-7): The carboxylic acid deprotonates to its anionic form (-COO⁻), while the amino group remains largely protonated. This results in a zwitterion, a molecule with both a positive and a negative charge but a neutral overall charge. Zwitterions often exhibit strong intermolecular interactions (ionic bonding in a crystal lattice), leading to significantly reduced water solubility. This is the primary reason for poor solubility in standard physiological buffers (e.g., PBS at pH 7.4).

  • In Basic Conditions (pH > 8): The carboxylic acid remains deprotonated (-COO⁻), and the amino group is deprotonated to its neutral form (-N(CH₃)₂). The molecule now carries a net negative charge, which again promotes solubility in water.

G cluster_low_ph Low pH (< 4) cluster_mid_ph Mid-Range pH (~4-7) cluster_high_ph High pH (> 8) low_ph Predominantly Cationic -COOH (Neutral) -N(CH₃)₂H⁺ (Positive) Net Charge: + Result: Higher Aqueous Solubility mid_ph Predominantly Zwitterionic -COO⁻ (Negative) -N(CH₃)₂H⁺ (Positive) Net Charge: 0 Result: Low Aqueous Solubility low_ph->mid_ph  Add Base (Increase pH) mid_ph->low_ph  Add Acid (Decrease pH) high_ph Predominantly Anionic -COO⁻ (Negative) -N(CH₃)₂ (Neutral) Net Charge: - Result: Higher Aqueous Solubility mid_ph->high_ph  Add Base (Increase pH) high_ph->mid_ph  Add Acid (Decrease pH)

Caption: pH-dependent ionization states of DMAPAA.

Section 2: Troubleshooting Guides & Protocols

This section provides direct, actionable advice for specific experimental scenarios.

Q3: My compound won't dissolve in a neutral aqueous buffer. What is the first and most effective strategy to try?

The most direct approach is to alter the pH of your solvent to shift the compound out of its poorly soluble zwitterionic state. This can be achieved by either making the solution acidic or basic before adding the compound.

Protocol 1: pH-Mediated Aqueous Solubilization

Principle: This protocol leverages the pH-dependent charge of DMAPAA to achieve dissolution in a fully aqueous system. Choose the acidic or basic route based on the tolerance of your downstream application.

A) Acidic Solubilization Route (Final pH < 4)

  • Preparation: Start with 90% of your final required volume of high-purity water (e.g., 9 mL for a final 10 mL solution).

  • Acidification: While stirring, add a small amount of dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH until it is stable at your target acidic pH (e.g., pH 3.0).

  • Dissolution: Add the weighed amount of 4-(Dimethylamino)phenylacetic acid to the acidified water. Stir until fully dissolved. The solution should become clear.

  • Final Volume & pH Check: Adjust to the final volume with high-purity water. Verify the final pH. If your experiment requires a higher pH, this acidic stock can be carefully neutralized or diluted into a strongly buffered final solution, but be mindful of potential precipitation.

B) Basic Solubilization Route (Final pH > 8)

  • Preparation: Start with 90% of your final required volume of high-purity water (e.g., 9 mL for a final 10 mL solution).

  • Alkalinization: While stirring, add a small amount of dilute base (e.g., 1 M NaOH) dropwise. Monitor the pH until it is stable at your target basic pH (e.g., pH 9.0).

  • Dissolution: Add the weighed amount of 4-(Dimethylamino)phenylacetic acid to the alkalinized water. Stir until fully dissolved.

  • Final Volume & pH Check: Adjust to the final volume with high-purity water. Verify the final pH.

Trustworthiness Check: A successfully prepared solution will be completely clear, with no visible particulates. For critical applications, filtering the final solution through a 0.22 µm syringe filter is recommended to remove any micro-precipitates.

Q4: When should I use an organic co-solvent like DMSO, and what is the correct procedure?

Using a co-solvent is recommended when pH modulation is not compatible with your experimental system (e.g., live-cell assays sensitive to pH changes) or when very high concentrations are required. Dimethyl sulfoxide (DMSO) is an excellent starting choice due to its strong solubilizing power for many organic molecules.

Protocol 2: Co-Solvent Stock Solution Preparation

Principle: Dissolve the compound at a high concentration in a neat organic solvent, then dilute this stock into the final aqueous buffer. This method often achieves a final solution that is kinetically soluble (temporarily stable) even if it is above the thermodynamic solubility limit.

  • Solvent Selection: Choose a high-purity, anhydrous grade of a water-miscible organic solvent. Common choices are listed in the table below.

  • Stock Preparation: Directly add the weighed 4-(Dimethylamino)phenylacetic acid to a vial. Add the organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-100 mM). Use gentle vortexing or sonication to ensure complete dissolution. The stock should be perfectly clear.

  • Dilution (Critical Step): To prepare the working solution, add the stock solution dropwise into the final aqueous buffer while the buffer is being vortexed or stirred vigorously. Never add the aqueous buffer to the concentrated stock, as this will cause immediate precipitation. A typical final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize effects on biological systems.

Co-SolventPolarityNotes
DMSO HighExcellent solubilizing power; can be toxic to some cells at >0.5%.
Ethanol HighGood choice for many applications; less toxic than DMSO but may have biological effects.
Propylene Glycol MediumOften used in pharmaceutical formulations.[5]
PEG 400 MediumA polymer co-solvent also used in drug delivery.[5]

Q5: I dissolved my compound in DMSO, but it precipitated ("crashed out") when I added it to my aqueous medium. What went wrong and how can I fix it?

This common issue occurs when the dilution into the aqueous phase creates a supersaturated solution that is not stable, causing the compound to fall out of solution. Here is a troubleshooting workflow to address this:

G start Start: Compound won't dissolve in aqueous buffer decision1 Is pH adjustment compatible with your experiment? start->decision1 protocol1 YES: Use Protocol 1 (pH-Mediated Solubilization) decision1->protocol1 Yes protocol2 NO: Use Protocol 2 (Co-Solvent Method) decision1->protocol2 No success Solution Prepared Successfully protocol1->success decision2 Did compound precipitate after diluting the co-solvent stock? protocol2->decision2 decision2->success No troubleshoot Troubleshoot Precipitation: 1. Lower the stock concentration. 2. Add stock slower with more vigorous stirring. 3. Warm the aqueous buffer slightly. 4. Try a different co-solvent. 5. Increase final % of co-solvent (if possible). decision2->troubleshoot Yes troubleshoot->protocol2 Retry Dilution

Caption: Troubleshooting workflow for DMAPAA solubility issues.

Section 3: Advanced Strategies & FAQs

Q6: Are there more advanced formulation techniques for improving the solubility of this compound for drug development?

Yes. While pH and co-solvent adjustments are ideal for benchtop experiments, drug formulation often requires more sophisticated approaches to create stable, bioavailable products. These include:

  • Salt Formation: Creating a salt of the API can fundamentally alter its crystal lattice energy and improve solubility.[6]

  • Solid Dispersions: The API can be dispersed in a carrier polymer, often in an amorphous state, which has higher apparent solubility than the crystalline form.[5][6]

  • Cyclodextrin Complexation: The hydrophobic part of the DMAPAA molecule can be encapsulated within the hydrophobic core of a cyclodextrin molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[7]

These methods are typically explored during the lead optimization and formulation development stages of the pharmaceutical pipeline.[6]

Q7: How should I store the solid compound and prepared solutions?

  • Solid Compound: Store in a tightly sealed container in a dry environment at room temperature, as recommended by suppliers.[1][2][3]

  • Solutions: Aqueous solutions, especially if unbuffered, may not be stable long-term. It is best practice to prepare them fresh. Concentrated organic stock solutions (e.g., in DMSO) are generally more stable but should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q8: What are the primary safety concerns when handling 4-(Dimethylamino)phenylacetic acid?

The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] Always handle the compound in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][10]

References

  • Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • 4-N,N-dimethylaminophenylacetic acid | C10H13NO2. PubChem. [Link]

  • Application of drug physico chemical characterisation in drug discovery. Merck Group. [Link]

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin. PMC - NIH. [Link]

Sources

Optimization

Stability testing of 4-(Dimethylamino)phenylacetic acid under experimental conditions

Welcome to the technical support center for the stability testing of 4-(Dimethylamino)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-(Dimethylamino)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential information on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1] Forced degradation, or stress testing, is a key aspect of this process, where the compound is subjected to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1] This information is vital for developing stability-indicating analytical methods, which are capable of distinguishing the intact API from its degradation products.[2]

For 4-(Dimethylamino)phenylacetic acid, its chemical structure, featuring a tertiary aromatic amine and a carboxylic acid, suggests potential vulnerabilities to specific degradation pathways. Understanding these can help in designing robust stability studies and troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of 4-(Dimethylamino)phenylacetic acid based on its structure?

A1: The two primary functional groups of concern are the tertiary aromatic amine (N,N-dimethylamino group) and the phenylacetic acid moiety.

  • N,N-Dimethylamino Group: This group is susceptible to oxidation, which can lead to the formation of an N-oxide or N-demethylation.[3] Tertiary amines can also be sensitive to light, potentially leading to photodegradation.

  • Phenylacetic Acid Moiety: While the carboxylic acid itself is generally stable, the benzylic protons (on the CH2 group) can be susceptible to oxidation under certain conditions. The aromatic ring can also undergo electrophilic substitution, though this is less common under typical stability testing conditions.

Q2: What are the recommended initial stress conditions for a forced degradation study of 4-(Dimethylamino)phenylacetic acid?

A2: Based on ICH guidelines and the chemistry of the molecule, a standard forced degradation study should include the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M HCl, heated at 60-80 °CGenerally, the molecule is expected to be relatively stable. However, extreme conditions could potentially lead to unforeseen reactions.
Base Hydrolysis 0.1 M NaOH, heated at 60-80 °CSimilar to acid hydrolysis, the molecule is expected to be relatively stable.
Oxidation 3% H2O2, at room temperatureThe N,N-dimethylamino group is a likely target for oxidation, potentially forming the N-oxide.
Thermal Degradation Solid-state heating at a temperature below the melting point (e.g., 80 °C)Assess the intrinsic thermal stability of the molecule.
Photostability Exposure to a combination of UV and visible light (ICH Q1B guidelines)The aromatic ring and the tertiary amine are potential chromophores that could absorb light and lead to degradation.

Q3: My HPLC analysis shows a new peak after oxidative stress. What could it be?

A3: A new peak appearing under oxidative stress with an agent like hydrogen peroxide strongly suggests the formation of an oxidation product. For 4-(Dimethylamino)phenylacetic acid, the most probable initial oxidation product is the N-oxide . This occurs at the tertiary amine. Another possibility, though often requiring more stringent conditions, is N-demethylation to form 4-(Methylamino)phenylacetic acid. To confirm the identity of this new peak, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining the molecular weight of the degradant.

Q4: I am observing a color change in my sample during the stability study. What could be the cause?

A4: Color formation, particularly a yellowing or browning, in samples containing aromatic amines is often indicative of oxidative degradation. The N,N-dimethylaniline moiety can be oxidized to form colored impurities. This can be exacerbated by exposure to light and/or the presence of trace metal ions which can catalyze oxidation reactions. It is crucial to ensure that your container closure system is inert and that the storage conditions protect the sample from light if it is found to be photosensitive.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Significant degradation (>20%) is observed under mild acid/base hydrolysis conditions.

  • Question: I'm seeing a surprisingly high level of degradation of 4-(Dimethylamino)phenylacetic acid when refluxing in 0.1 M HCl. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Verify Experimental Conditions: Double-check the concentration of your acid/base, the temperature, and the duration of the experiment. Ensure that your analytical method is not contributing to the degradation (e.g., in-situ degradation in the mobile phase).

    • Consider Impurities: The starting material may contain impurities that are less stable than the parent compound. Analyze your starting material by a high-resolution method to check for any minor components.

    • Investigate Potential Catalysis: If your reaction vessel is not properly cleaned, trace metals could be catalyzing the degradation. Ensure you are using high-purity reagents and appropriately cleaned glassware.

    • Characterize the Degradant: Use LC-MS to get the mass of the major degradant. This will provide crucial clues as to the degradation pathway.

Issue 2: Poor mass balance in the HPLC assay after forced degradation.

  • Question: After subjecting my sample to stress conditions, the decrease in the peak area of the parent compound does not correspond to the increase in the peak areas of the degradants. What should I do?

  • Answer and Troubleshooting Steps:

    • Check for Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. A diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can help to visualize all components.

    • Volatile Degradants: The degradation may be producing volatile compounds that are lost during sample preparation or analysis.

    • Precipitation: A degradation product might be insoluble in your sample diluent and precipitate out, thus not being injected into the HPLC. Visually inspect your stressed samples for any particulates.

    • Adsorption: The degradants might be adsorbing to the sample vial or the HPLC column. Try using different vial materials (e.g., silanized glass) or a different column chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 4-(Dimethylamino)phenylacetic acid.

  • Sample Preparation: Prepare a stock solution of 4-(Dimethylamino)phenylacetic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at 80°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Heat the solution at 80°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H2O2 to achieve a final concentration of 3% H2O2.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Weigh a small amount of the solid compound into a vial and place it in an oven at 80°C for 7 days.

    • At the end of the study, dissolve the solid in a suitable solvent and dilute for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • After the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column, as it is a versatile stationary phase for a wide range of compounds.

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • The choice of buffer pH can be critical for achieving good peak shape for the acidic analyte.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.

    • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between all peaks. The goal is a resolution of >1.5 between all adjacent peaks.

  • Detection: Use a photodiode array (PDA) detector to assess peak purity and to select the optimal wavelength for quantification. Coupling the HPLC to a mass spectrometer (MS) is highly recommended for identifying the degradation products.[2]

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 80°C) Analysis HPLC-DAD-MS Analysis Acid->Analysis Analyze Samples Base Base Hydrolysis (0.1M NaOH, 80°C) Base->Analysis Analyze Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Analyze Samples Thermal Thermal (Solid, 80°C) Thermal->Analysis Analyze Samples Photo Photolysis (ICH Q1B) Photo->Analysis Analyze Samples API 4-(Dimethylamino)phenylacetic acid (1 mg/mL Solution) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress Results Identify Degradation Products & Pathways Analysis->Results Evaluate Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways Parent 4-(Dimethylamino)phenylacetic acid N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H2O2) N_demethylated N-demethylated Product Parent->N_demethylated Oxidation / Photolysis

Caption: Potential degradation pathways of 4-(Dimethylamino)phenylacetic acid.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Alsante, K. M., et al. (2007). Forced degradation: A regulator's perspective.
  • Bakeer, R. A., et al. (2009). Stability-indicating HPLC method for the determination of vildagliptin and its degradation products in tablets.
  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation of drug molecules. Analytical Chemistry, 77(17), 5175-5183.
  • Maheswaran, R. (2012). FDA perspectives: scientific and regulatory aspects of drug substance impurity profiling and specification setting for generic drugs. In Handbook of isolation and characterization of impurities in pharmaceuticals (pp. 35-64). Academic Press.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • Wikipedia contributors. (2023, November 28). Dimethylaniline. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method? Retrieved January 4, 2026, from [Link]

  • Maggio, R. M., Vignaduzzo, S. E., & Kaufman, T. S. (2013). Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulations. TrAC Trends in Analytical Chemistry, 49, 57-70.
  • Patel, P. N., et al. (2015). Characterization of degradation products of Ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 344-353.

Sources

Troubleshooting

Technical Support Center: Method Refinement for 4-(Dimethylamino)phenylacetic Acid Quantification

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-(Dimethylamino)phenylacetic acid (DMAPA). Here, we dissect common expe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-(Dimethylamino)phenylacetic acid (DMAPA). Here, we dissect common experimental challenges, provide validated protocols, and offer in-depth troubleshooting advice to ensure the generation of robust, reliable, and reproducible data. Our approach is grounded in established regulatory principles to support your research and development needs.

Frequently Asked Questions (FAQs)

Section 1: Analytical Method Selection

Q1: What are the primary analytical techniques for quantifying 4-(Dimethylamino)phenylacetic acid in biological matrices?

A1: The choice of technique depends critically on the required sensitivity, selectivity, and the complexity of the sample matrix. The three most common methods are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse method ideal for purity analysis and quantification in simpler matrices or when analyte concentrations are relatively high. Its primary advantages are accessibility and cost-effectiveness. The carboxyl group and the phenyl ring in DMAPA allow for direct UV detection, typically around 210-230 nm.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of DMAPA in complex biological matrices like plasma, urine, or tissue homogenates.[3] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow it to distinguish the analyte from endogenous interferences, a key requirement in bioanalytical studies.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used but often requires a derivatization step to increase the volatility and thermal stability of the acidic DMAPA molecule.[6] This adds complexity to sample preparation but can offer excellent separation efficiency. For routine bioanalysis, LC-MS/MS is generally preferred to avoid this extra step.

Q2: When should I choose LC-MS/MS over HPLC-UV?

A2: You should select LC-MS/MS when your application demands high sensitivity and selectivity. Key scenarios include:

  • Pharmacokinetic (PK) Studies: Where drug concentrations in plasma or serum can be very low (ng/mL or pg/mL levels).

  • Complex Matrices: When analyzing samples like whole blood, tissue homogenates, or urine, which contain numerous endogenous compounds that can interfere with UV detection.[4]

  • Regulatory Submissions: Bioanalytical methods submitted to regulatory bodies like the FDA or EMA for drug approval typically require the rigor of LC-MS/MS to meet validation guidelines for selectivity and sensitivity.[7][8][9]

Section 2: Sample Preparation and Extraction

Q3: What is the most effective way to extract DMAPA from plasma?

A3: The goal of extraction is to isolate the analyte from matrix components (e.g., proteins, phospholipids) that can interfere with analysis.[10] The three main techniques are:

  • Protein Precipitation (PPT): The simplest method. An organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. While fast and easy, it provides minimal cleanup and may not sufficiently remove other interferences like phospholipids, which are a major cause of matrix effects in LC-MS.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids. For DMAPA, which is an acid, adjusting the pH of the aqueous sample to below its pKa will protonate the carboxyl group, making it more non-polar and extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). This method offers better cleanup than PPT.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup.[4][11] It uses a solid sorbent packed in a cartridge to retain the analyte while matrix components are washed away. For DMAPA, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) is often ideal, providing the cleanest extracts and minimizing matrix effects.

Q4: I'm seeing significant ion suppression in my LC-MS/MS analysis. What's the cause and how can I fix it?

A4: Ion suppression is a type of matrix effect where co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source, leading to reduced signal and poor data quality.[5]

  • Primary Cause: Endogenous phospholipids from the biological matrix are a common culprit.[4] Inadequate sample cleanup, often from using only protein precipitation, fails to remove them.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Switch from protein precipitation to LLE or, preferably, SPE to more effectively remove interfering compounds.[4]

    • Optimize Chromatography: Modify your HPLC gradient to better separate DMAPA from the interfering peaks. A longer, shallower gradient can improve resolution.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d7-DMAPA) is the best way to compensate for matrix effects. Since it is chemically identical to the analyte, it will experience the same degree of ion suppression, ensuring the analyte-to-internal standard ratio remains constant and the quantification accurate.[5]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects if the analyte concentration is high enough to withstand dilution.[12]

Section 3: Method Validation & Stability

Q5: What are the key parameters for validating a bioanalytical method for DMAPA according to regulatory standards?

A5: A bioanalytical method must be validated to prove it is fit for its intended purpose.[9][13] According to EMA and FDA guidelines, the core validation parameters include:[7][8][14]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The closeness of agreement among a series of measurements from the same sample.

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.[10]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[15]

Q6: Is 4-(Dimethylamino)phenylacetic acid stable in solution? What precautions should I take?

A6: While generally stable, the stability of DMAPA can be pH-dependent. One study on a similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), showed maximum stability in the pH range of 2.0 to 3.0.[16] For DMAPA, the phenylacetic acid moiety is robust, but the dimethylamino group could be susceptible to oxidation.

  • Recommended Precautions:

    • pH Control: Prepare stock solutions and store processed samples in a slightly acidic buffer or solvent if stability issues are observed.

    • Temperature: Store stock solutions and biological samples at or below -20°C for short-term storage and -70°C for long-term storage to minimize degradation.

    • Light Exposure: Protect solutions from direct light, as compounds with aromatic amine groups can be light-sensitive.[15]

    • Perform Stability Tests: As part of method validation, always conduct freeze-thaw, bench-top, and long-term stability experiments to confirm that DMAPA is stable under your specific experimental conditions.[14][17]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for DMAPA Quantification

This protocol provides a baseline for determining DMAPA in a relatively clean sample matrix.

1. Instrumentation & Conditions

  • HPLC System: Standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (adjust ratio for optimal retention, e.g., 50:50 v/v). Note: For MS compatibility, replace phosphoric acid with formic acid.[18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve DMAPA reference standard in methanol to a final concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Analysis: Dissolve the sample in the mobile phase to an appropriate concentration. Filter all solutions through a 0.45 µm syringe filter before injection.[19]

3. Data Analysis

  • Identify the DMAPA peak by its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the DMAPA concentration in the sample using the regression equation from the calibration curve.

Protocol 2: LC-MS/MS Bioanalytical Method for DMAPA in Human Plasma

This protocol is designed for high-sensitivity quantification and is suitable for pharmacokinetic studies.

1. Instrumentation & Conditions

  • LC System: UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A phenyl column can offer alternative selectivity for aromatic compounds.[20]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) Flow Rate (mL/min) %B
    0.0 0.4 10
    2.5 0.4 95
    3.0 0.4 95
    3.1 0.4 10

    | 4.0 | 0.4 | 10 |

  • MS Parameters (Negative Ion Mode):

    • Analyte: DMAPA (MW: 179.22)

    • Precursor Ion (Q1): m/z 178.2

    • Product Ion (Q3): m/z 134.1 (tentative, corresponds to loss of CO2)

    • Note: These transitions must be optimized empirically by infusing a pure standard solution.

2. Sample Preparation (Solid-Phase Extraction)

  • Spike 100 µL of plasma sample with internal standard (e.g., d7-DMAPA).

  • Add 200 µL of 4% phosphoric acid to acidify the sample.

  • Condition a mixed-mode SPE plate/cartridge with 1 mL methanol, followed by 1 mL water.

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90% A, 10% B).

Visual Guides & Workflows

General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Perform Extraction (PPT, LLE, or SPE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject Inject into LC-MS/MS System Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: End-to-end workflow for bioanalysis of DMAPA.

Troubleshooting Decision Tree: Poor Peak Shape

G Start Poor Peak Shape Observed Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Fronting Peak Fronting Problem->Fronting Fronting Split Split Peaks Problem->Split Splitting CauseTailing Potential Causes: - Secondary Silanol Interactions - Column Contamination/Void - pH Mismatch Tailing->CauseTailing SolutionTailing Solutions: 1. Add mobile phase modifier (e.g., TEA) 2. Use end-capped column 3. Flush or replace column CauseTailing->SolutionTailing CauseFronting Potential Causes: - Column Overload - Sample solvent stronger  than mobile phase Fronting->CauseFronting SolutionFronting Solutions: 1. Dilute sample 2. Reconstitute in initial   mobile phase CauseFronting->SolutionFronting CauseSplit Potential Causes: - Clogged Frit / Tubing - Column Bed Collapse - Co-eluting Isomer Split->CauseSplit SolutionSplit Solutions: 1. Check for blockages 2. Reverse flush or replace column 3. Optimize chromatography CauseSplit->SolutionSplit

Caption: Decision tree for diagnosing common peak shape issues.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]

  • Title: Analytical Method Validation: Mastering FDA Guidelines Source: Rondaxe URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Sample Preparation Guidelines Source: AxisPharm URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Analytical Methods Validation for FDA Compliance Source: RXinsider URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Stability of 4-DMAP in solution Source: PubMed URL: [Link]

  • Title: Matrix Effects-A Challenge Toward Automation of Molecular Analysis Source: Journal of Laboratory Automation URL: [Link]

  • Title: The essence of matrix effects for chromatographic assays Source: European Bioanalysis Forum URL: [Link]

  • Title: Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: MDPI URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID Source: Scilit URL: [Link]

  • Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: PubMed URL: [Link]

  • Title: A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids Source: Shimadzu URL: [Link]

  • Title: A kind of method that LC-MS detects phenylacetic acid content in water Source: Google Patents URL
  • Title: (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: ResearchGate URL: [Link]

  • Title: Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS Source: Shimadzu URL: [Link]

  • Title: Analytical Methods for Organic Acids Source: Shimadzu URL: [Link]

  • Title: Separation of Phenylacetic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Phenylacetic acid GC-MS (Non-derivatized) Source: Human Metabolome Database URL: [Link]

  • Title: HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID Source: ElectronicsAndBooks URL: [Link]

Sources

Optimization

Common experimental errors with 4-(Dimethylamino)phenylacetic acid

Welcome to the technical support center for 4-(Dimethylamino)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Dimethylamino)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered with this versatile intermediate. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Compound Stability and Handling

The unique structure of 4-(Dimethylamino)phenylacetic acid, featuring both a weakly acidic carboxylic acid and a basic tertiary amine, presents specific stability and handling considerations.

FAQ 1: My 4-(Dimethylamino)phenylacetic acid solution seems to be degrading. What are the optimal storage and handling conditions?

Answer: 4-(Dimethylamino)phenylacetic acid is susceptible to degradation under certain conditions, primarily due to the reactivity of the N,N-dimethylamino group. To ensure the integrity of your compound, adhere to the following guidelines:

  • Storage: Store the solid compound in a cool, dry place, tightly sealed to protect it from moisture and light.[1] Avoid contact with strong oxidizing agents.[1]

  • Solution Stability: The stability of the N,N-dimethylamino group is pH-dependent. Studies on analogous compounds like 4-(N,N-dimethylamino)phenol have shown maximum stability in the pH range of 2.0 to 3.0.[2] In neutral or basic solutions, the dimethylamino group is more susceptible to oxidation. For prolonged storage in solution, consider preparing it in a slightly acidic buffer.

II. Troubleshooting Common Synthetic Reactions

This section addresses frequent issues encountered during common synthetic transformations involving 4-(Dimethylamino)phenylacetic acid.

FAQ 2: I am attempting to form an amide via peptide coupling, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer: Low yields in peptide coupling reactions with 4-(Dimethylamino)phenylacetic acid can stem from several factors, often related to steric hindrance and the electronic nature of the molecule.

Causality: The N,N-dimethylamino group, while a useful synthetic handle, can present steric bulk that hinders the approach of the coupling reagents and the amine nucleophile.[3] Additionally, the electron-donating nature of this group can influence the reactivity of the carboxylic acid.

Troubleshooting Protocol: Optimizing Peptide Coupling Reactions

  • Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often necessary.[3]

    • Recommendation: Utilize onium-salt-based reagents like HATU, HBTU, or PyBOP, which are known to be effective for challenging couplings.[4] These reagents often generate more reactive activated esters.[4]

    • Caution: Be aware that uronium reagents like HBTU and HATU can cause chain termination by guanidinylating the N-terminal amino group, especially if activation is slow or an excess of the reagent is used.[4] Phosphonium reagents like PyBOP generally provide cleaner reactions in this regard.[4]

  • Reaction Conditions:

    • Solvent: Ensure your solvent can adequately dissolve all reactants. 4-(Dimethylamino)phenylacetic acid has good solubility in polar organic solvents.[1]

    • Base: The choice of base is critical. While a tertiary amine base is required, highly basic conditions can lead to side reactions. Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA to minimize potential side reactions.[3]

    • Temperature: If using heat to drive the reaction, optimize for the shortest possible time to avoid degradation and side reactions.[3]

  • Minimizing Racemization: Racemization at the alpha-carbon is a significant concern in peptide synthesis.

    • Additives: The use of additives like HOAt or Oxyma Pure is superior to HOBt in suppressing racemization.[3]

    • Reagent Choice: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[3]

Workflow for Troubleshooting Low Coupling Yields

Caption: Troubleshooting workflow for low peptide coupling yields.

FAQ 3: I am observing unexpected byproducts in my reaction. What are the common side reactions of the N,N-dimethylamino group?

Answer: The N,N-dimethylamino group is a reactive functional group that can participate in several side reactions, leading to the formation of impurities.

1. N-Oxidation:

  • Causality: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, especially in the presence of oxidizing agents or even atmospheric oxygen under certain conditions, forming the corresponding N-oxide. While the N-oxide has been investigated as a potential intermediate in metabolic N-demethylation, its formation in synthetic reactions can be an undesired side reaction.[1]

  • Mitigation:

    • Perform reactions under an inert atmosphere (e.g., nitrogen or argon).

    • Avoid strong oxidizing agents if they are not required for the desired transformation.

2. N-Demethylation:

  • Causality: The methyl groups can be cleaved under oxidative or strongly acidic conditions.[2][3] This results in the formation of the N-methyl and des-methyl analogs as impurities.

  • Mitigation:

    • As with N-oxidation, protect the reaction from strong oxidants.

    • If strongly acidic conditions are required, consider protecting the dimethylamino group, although this adds extra steps to the synthesis.

3. Quaternary Ammonium Salt Formation:

  • Causality: The tertiary amine can act as a nucleophile and react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt.[5][6] This is a common reaction known as the Menschutkin reaction.[6]

  • Mitigation:

    • Avoid the use of alkylating agents if they are not essential for the reaction.

    • If an alkylating agent is necessary, consider using a less reactive one or optimizing the reaction conditions (e.g., lower temperature) to favor the desired reaction pathway.

Potential Side Reactions of the N,N-Dimethylamino Group

Side ReactionReactant/ConditionByproduct Structure
N-Oxidation Oxidizing agents (e.g., H₂O₂, mCPBA)4-((Dimethyl-oxido-amino)phenyl)acetic acid
N-Demethylation Oxidizing agents, strong acids4-(Methylamino)phenylacetic acid
Quaternization Alkyl halides (e.g., CH₃I)4-(Trimethylammonio)phenylacetic acid halide
FAQ 4: I am trying to convert the carboxylic acid to an acyl chloride, but the reaction is not clean. What are the potential issues?

Answer: The conversion of 4-(Dimethylamino)phenylacetic acid to its acyl chloride can be complicated by the presence of the dimethylamino group.

Causality: Standard reagents for acyl chloride formation, such as thionyl chloride (SOCl₂) or oxalyl chloride, can potentially react with the basic N,N-dimethylamino group. This can lead to the formation of undesired side products and a decrease in the yield of the desired acyl chloride.

Recommended Protocol for Acyl Chloride Formation

A milder approach is often necessary. The use of oxalyl chloride at controlled temperatures can be effective.

  • Setup: In a flame-dried flask under an inert atmosphere, suspend 4-(Dimethylamino)phenylacetic acid in a dry, non-polar solvent like dichloromethane (DCM) or benzene.

  • Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C.

  • Reaction: Slowly add a slight excess (1.1-1.5 equivalents) of oxalyl chloride dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Work-up: Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Logical Flow for Acyl Chloride Synthesis

Acyl_Chloride_Formation A 4-(Dimethylamino)phenylacetic acid B Oxalyl Chloride + cat. DMF A->B Reaction in dry solvent C 4-(Dimethylamino)phenylacetyl chloride B->C Formation of product

Caption: A simplified workflow for the synthesis of 4-(Dimethylamino)phenylacetyl chloride.

III. Purification and Isolation Challenges

The amphoteric nature of 4-(Dimethylamino)phenylacetic acid can make its purification and isolation non-trivial.

FAQ 5: I am struggling to purify my product. Standard silica gel chromatography gives poor separation and recovery. What are my options?

Answer: The zwitterionic character of 4-(Dimethylamino)phenylacetic acid at neutral pH can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in tailing, poor separation, and low recovery.

Troubleshooting Purification

  • Acid-Base Extraction: This is often the most effective method for purifying compounds with both acidic and basic functional groups.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move into the aqueous layer, leaving non-basic impurities in the organic layer.

      • Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH) to the isoelectric point. The neutral compound may precipitate out.

      • If the compound does not precipitate, extract it back into an organic solvent.

      • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the purified product.

  • Modified Silica Gel Chromatography:

    • Recommendation: If chromatography is necessary, consider using a mobile phase containing a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to suppress the ionization of the compound and reduce interactions with the silica gel.

    • Alternative: Reversed-phase chromatography (C18) is often a better choice for polar and ionizable compounds.[7] A buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can provide excellent separation.

Purification Strategy Decision Tree

Caption: Decision tree for selecting a purification strategy.

IV. References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001.

  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

  • Zweig, A., Lancaster, J. E., Neglia, M. T., & Jura, W. H. (1964). Cumulative Influence of Dimethylamino Groups on the π-System Properties of Aromatic Hydrocarbons. Journal of the American Chemical Society, 86(20), 4130–4133.

  • Google Patents. (n.d.). EP0791575A1 - Method of synthesis of a quaternary ammonium salt. Retrieved from

  • Fahim, H. A., & Galaby, M. (1950). 697. Quaternary ammonium salts. The formation and decomposition of ethyldimethylanilinium salts. The synthesis of N-ethyl-N-methylanilines. Journal of the Chemical Society (Resumed), 3529.

  • Reddit. (2022, April 26). Extraction amphoteric compound. r/chemistry. Retrieved from [Link]

  • Lanzalunga, O., & Di Stefano, S. (2015). Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes. Chemical Communications, 51(15), 3049–3052.

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts reactions of N,N-Dimethylaniline and corresponding... Retrieved from [Link]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • YouTube. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide | Download Table. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]

  • ACS Publications. (n.d.). Facile proton-transfer reactions of N,N-dimethylaniline cation radicals. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. Retrieved from [Link]

  • Chen, S. W., & Zhang, W. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73–88.

  • NIH. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Fluorescence Signal of a Derivative

Welcome to the technical support center for enhancing the fluorescence signal of your derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the fluorescence signal of your derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorescence-based experiments. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during fluorescence experiments.

Q1: My fluorescent signal is very weak or completely absent. What are the first things I should check?

A1: A weak or absent signal is a common issue with several potential causes. Start by systematically checking the following:

  • Microscope and Light Source: Ensure the microscope's fluorescence lamp is turned on and the correct filter set for your fluorophore is in place.[1][2] Check the alignment and focus of the light source.[3]

  • Fluorophore Integrity: Confirm that your fluorescent dye has been stored correctly to prevent degradation (e.g., protected from light, appropriate temperature). Avoid repeated freeze-thaw cycles.[1]

  • Antibody/Probe Concentration: The concentration of your primary or secondary antibody (if applicable) may be too low. Consider performing a titration to determine the optimal concentration.[4][5]

  • Sample Preparation: Poor fixation or permeabilization can prevent the fluorescent probe from reaching its target. Ensure your sample preparation protocol is optimized for your specific target and sample type.[1]

Q2: I'm observing high background fluorescence. How can I reduce it?

A2: High background can mask your specific signal. Here are key strategies to minimize it:

  • Blocking: In immunofluorescence, insufficient blocking can lead to non-specific antibody binding. Use an appropriate blocking buffer (e.g., BSA, serum from the secondary antibody host species) for an adequate amount of time.

  • Antibody Concentration: Excessively high primary or secondary antibody concentrations can contribute to background staining.[4] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.

  • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce naturally. This can be addressed by using fluorophores in the far-red or near-infrared spectrum, or by using commercial autofluorescence quenching reagents.

Q3: What is photobleaching and how can I prevent it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[6][7][8] To minimize photobleaching:

  • Reduce Exposure Time and Intensity: Use the lowest possible excitation light intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[6][9] Neutral density filters can be used to reduce illumination intensity.[7][9][10]

  • Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent. These reagents work by scavenging free radicals that contribute to photobleaching.[9][10]

  • Choose Photostable Dyes: Some fluorophores are inherently more resistant to photobleaching than others.[9][10] Newer generation dyes often offer improved photostability.

  • Image a Fresh Field of View: When focusing, use a region of the sample that you do not intend to image to minimize photobleaching of your area of interest.[7]

Q4: How does the choice of solvent affect my fluorescence signal?

A4: The solvent environment can significantly impact a fluorophore's properties. Solvent polarity can alter the fluorescence quantum yield and emission spectrum.[11][12] For some dyes, increasing solvent polarity can lead to a decrease in fluorescence quantum yield due to interactions between the solute and solvent. For others, a more polar environment can increase the quantum yield.[11] It is crucial to use the recommended solvent for your specific fluorescent derivative or to empirically test a range of solvents to find the optimal conditions for your experiment.

Troubleshooting Guides

This section provides in-depth guidance on specific experimental challenges.

Guide 1: Troubleshooting Weak or No Fluorescence Signal

A diminished or absent signal can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.

Workflow for Troubleshooting a Weak Signal

weak_signal_troubleshooting start Weak or No Signal Observed check_instrument Step 1: Verify Instrument Settings - Correct filter set? - Light source on and aligned? - Objective clean? start->check_instrument check_reagents Step 2: Assess Reagent Integrity - Fluorophore properly stored? - Reagents within expiry date? check_instrument->check_reagents Settings Correct check_protocol Step 3: Review Experimental Protocol - Correct concentrations used? - Incubation times adequate? - pH of buffers correct? check_reagents->check_protocol Reagents OK check_sample Step 4: Evaluate Sample Preparation - Fixation/permeabilization adequate? - Target antigen present and accessible? check_protocol->check_sample Protocol Followed optimize_signal Step 5: Implement Signal Enhancement Strategies - Increase probe concentration. - Use a brighter fluorophore. - Employ signal amplification techniques. check_sample->optimize_signal Sample Prep OK success Signal Restored/Enhanced optimize_signal->success

Caption: A step-by-step workflow for diagnosing the cause of a weak or absent fluorescence signal.

Detailed Troubleshooting Steps:
Potential Cause Recommended Solution Scientific Rationale
Incorrect Instrument Settings Verify that the excitation and emission filters match the spectral properties of your fluorophore. Ensure the light source is on, properly aligned, and at an appropriate intensity.[1][2]The filter sets are designed to selectively pass the excitation and emission wavelengths of a specific fluorophore. Mismatched filters will result in inefficient excitation and/or detection of the emitted light.
Degraded Fluorophore Use a fresh aliquot of the fluorescent dye. Always store fluorophores according to the manufacturer's instructions, typically protected from light and at a low temperature.[1]Fluorophores are susceptible to degradation from light exposure and improper storage, which can lead to a significant loss of fluorescence capacity.
Suboptimal Probe Concentration Perform a titration experiment to determine the optimal concentration of your fluorescent probe or antibody.[4][5]An insufficient concentration will result in a low signal, while an excessively high concentration can lead to high background and potential quenching effects.
Inefficient Labeling If you are labeling a target molecule, optimize the labeling reaction conditions (e.g., pH, temperature, incubation time) to ensure a high degree of labeling.The brightness of a labeled molecule is directly proportional to the number of fluorophores attached to it. Inefficient labeling will result in a dimmer signal.
Quenching Dilute the sample to reduce self-quenching. Ensure the buffer is free of quenching agents (e.g., iodide ions, molecular oxygen).[13]Quenching is a process that decreases fluorescence intensity through non-radiative pathways.[14][15] This can occur at high concentrations (self-quenching) or in the presence of certain molecules.
Guide 2: Addressing the Inner Filter Effect

The inner filter effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorescence intensity and fluorophore concentration, often causing a decrease in the observed signal at higher concentrations.[16][17]

Understanding the Inner Filter Effect

There are two types of inner filter effects:

  • Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can reach all the fluorophores, particularly those deeper in the solution.[17][18]

  • Secondary Inner Filter Effect: Happens when the emitted fluorescence is reabsorbed by other molecules in the sample before it can be detected.[17][18]

Mitigation Strategies for the Inner Filter Effect
Strategy Protocol Rationale
Dilute the Sample Prepare a dilution series of your sample and measure the fluorescence at each concentration. Identify the concentration range where the fluorescence intensity is linearly proportional to the concentration.Working at lower concentrations minimizes the absorption of both excitation and emission light, thus reducing the inner filter effect.[17][18] It's important to note that the primary inner filter effect can still be present even at low absorbances.[17]
Use a Microplate Reader with Top-Reading Capabilities If using a plate reader, select the top-reading mode for fluorescence measurements.Top-reading minimizes the path length of the excitation and emission light through the sample, thereby reducing the impact of the inner filter effect.
Mathematical Correction Measure the absorbance of the sample at the excitation and emission wavelengths. Use established correction formulas to compensate for the inner filter effect.[19]This method allows for the correction of fluorescence data from more concentrated samples, extending the dynamic range of the assay.[16]
Guide 3: Advanced Signal Enhancement Techniques

When standard optimization is insufficient, advanced techniques can be employed to boost the fluorescence signal.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism of energy transfer between two chromophores, a donor and an acceptor, when they are in close proximity (typically <10 nm).[20][21] If the donor's emission spectrum overlaps with the acceptor's absorption spectrum, excitation of the donor can lead to sensitized emission from the acceptor, effectively enhancing the acceptor's signal.[22][23]

Metal-Enhanced Fluorescence (MEF)

MEF, also known as plasmon-enhanced fluorescence, utilizes the interaction of fluorophores with metallic nanostructures (e.g., gold or silver nanoparticles) to amplify the fluorescence signal.[24][25][26] This enhancement is due to an increase in the local electromagnetic field and an increase in the radiative decay rate of the fluorophore.[25][27]

Workflow for Implementing MEF

mef_workflow start Desire for Significant Signal Enhancement select_nanoparticles Step 1: Choose Metal Nanoparticles - Select material (e.g., Au, Ag). - Determine optimal size and shape. start->select_nanoparticles prepare_substrate Step 2: Prepare MEF Substrate - Immobilize nanoparticles on a surface. - Or use colloidal nanoparticle solution. select_nanoparticles->prepare_substrate control_distance Step 3: Optimize Fluorophore-Metal Distance - Use spacers to achieve optimal distance (5-20 nm). - Avoid quenching at very short distances (<5 nm). prepare_substrate->control_distance measure_fluorescence Step 4: Perform Fluorescence Measurement - Excite the fluorophore. - Detect the enhanced emission. control_distance->measure_fluorescence analyze_data Step 5: Analyze and Compare - Compare signal with and without MEF. - Quantify the enhancement factor. measure_fluorescence->analyze_data enhanced_signal Significantly Enhanced Fluorescence Signal analyze_data->enhanced_signal

Caption: A generalized workflow for implementing Metal-Enhanced Fluorescence (MEF) to boost signal intensity.

Key Considerations for MEF:
  • Distance Dependence: The distance between the fluorophore and the metal surface is critical. Enhancement is typically observed at distances of 5-20 nm, while quenching occurs at distances less than 5 nm.[26][28]

  • Spectral Overlap: The plasmon resonance of the metal nanostructure should overlap with the excitation and/or emission spectra of the fluorophore for maximum enhancement.[25]

  • Nanostructure Properties: The size, shape, and composition of the metal nanostructures influence the enhancement effect.[26]

Experimental Protocols

Protocol 1: Titration of a Fluorescently Labeled Antibody for Immunofluorescence
  • Prepare a dilution series of your primary antibody in a suitable blocking buffer. A typical starting range is from 0.1 µg/mL to 10 µg/mL.

  • Prepare your samples (e.g., cells on coverslips) as you normally would for immunofluorescence, including fixation and permeabilization steps.

  • Incubate separate samples with each dilution of the primary antibody for the standard incubation time.

  • Wash the samples thoroughly to remove unbound primary antibody.

  • Incubate all samples with the same concentration of the fluorescently labeled secondary antibody.

  • Wash the samples to remove unbound secondary antibody.

  • Mount the coverslips using an antifade mounting medium.

  • Image the samples using consistent microscope settings for all conditions.

  • Analyze the images to determine the antibody concentration that provides the best signal-to-noise ratio (strong specific staining with low background).

Protocol 2: Preparing a Sample for Inner Filter Effect Analysis
  • Prepare a concentrated stock solution of your fluorescent derivative in a suitable solvent.

  • Perform a serial dilution to create a series of standards with decreasing concentrations.

  • Measure the absorbance spectrum of each standard using a UV-Vis spectrophotometer to determine the absorbance at the excitation and emission wavelengths.

  • Measure the fluorescence emission spectrum of each standard using a fluorometer with fixed excitation and emission slit widths.

  • Plot the fluorescence intensity at the emission maximum as a function of the fluorophore concentration.

  • Identify the linear range of the assay where fluorescence intensity is directly proportional to concentration. For quantitative experiments, ensure your unknown samples fall within this linear range.

References

Optimization

Technical Support Center: Purification Strategies for 4-(Dimethylamino)phenylacetic Acid

Welcome to the technical support center for the purification of 4-(Dimethylamino)phenylacetic acid (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Dimethylamino)phenylacetic acid (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. This document provides a framework of adaptable strategies, grounded in the physicochemical properties of DMAPA, to empower you to develop robust and efficient purification protocols.

Understanding the Molecule: The Key to Effective Purification

4-(Dimethylamino)phenylacetic acid is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a basic tertiary amine (the dimethylamino group). This dual functionality is the cornerstone of its purification, allowing for manipulation of its solubility based on pH.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [2]
Melting Point 105-108 °C[3]
Appearance White to off-white solid[2]
pKa (Carboxylic Acid) ~4.3 (estimated from phenylacetic acid)[4][5]
pKa (Conjugate acid of Dimethylamino group) ~5.1 (estimated for aromatic amines)
Solubility Soluble in polar organic solvents and water.[1][6]

The significant difference in the pKa values of the carboxylic acid and the dimethylamino group is the lynchpin for successful separation from non-ionizable and other acidic or basic impurities through techniques like acid-base extraction.

Common Purification Challenges and Recommended Strategies

Impurities in a synthesis can be broadly categorized as unreacted starting materials, byproducts of the reaction, or reagents used in the workup. For the common synthesis of DMAPA from 4-aminophenylacetic acid via methylation, potential impurities include:

  • Unreacted 4-aminophenylacetic acid: An amphoteric compound itself, but with a primary amine which is less basic than the tertiary amine of the product.

  • Over-methylated quaternary ammonium salts: Highly polar and water-soluble.

  • Other byproducts: Depending on the specific reaction conditions.

This guide will focus on three primary purification techniques: Recrystallization , Acid-Base Extraction , and High-Performance Liquid Chromatography (HPLC) .

Recrystallization: The Workhorse of Purification

Recrystallization is often the first line of defense for purifying solid compounds. The principle is simple: dissolve the impure compound in a hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

FAQ: Recrystallization of 4-(Dimethylamino)phenylacetic Acid

Q1: What is a good starting solvent for the recrystallization of DMAPA?

A1: Given its polarity, a mixture of a polar protic solvent and water is a good starting point. Ethanol/water or methanol/water mixtures are often successful for compounds with similar functionalities. The goal is to find a solvent system where DMAPA is soluble at high temperatures but sparingly soluble at low temperatures.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-solvent eutectic mixture or if the compound is significantly impure.

Troubleshooting Steps:

  • Increase the solvent volume: Add more of the "good" solvent (e.g., ethanol) to the hot solution to ensure the compound is fully dissolved before cooling.

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure DMAPA, adding a tiny crystal can induce crystallization.

Q3: My crystals are still impure after recrystallization. What's next?

A3: If a single recrystallization is insufficient, you can either perform a second recrystallization or consider a different purification technique. Impurities can sometimes co-crystallize with the product. Using a different solvent system for the second recrystallization can sometimes be effective.

Experimental Protocol: Recrystallization from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude DMAPA in a minimal amount of hot ethanol. Heat the solution on a hot plate and add the ethanol portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. For an amphoteric molecule like DMAPA, this method is particularly effective.

The Underlying Principle: pH and Solubility
  • In acidic solution (pH < pKa of carboxylic acid, ~pH 2): The dimethylamino group will be protonated to form a water-soluble cation (-N(CH₃)₂H⁺), while the carboxylic acid will remain largely protonated and less water-soluble.

  • In basic solution (pH > pKa of conjugate acid of the amine, ~pH 7): The carboxylic acid will be deprotonated to form a water-soluble carboxylate anion (-COO⁻), while the dimethylamino group will be in its neutral, less water-soluble form.

  • At the isoelectric point (pI): The pH at which the net charge of the molecule is zero. At this pH, the compound will have its minimum solubility in water, making it prone to precipitation.

Workflow for Acid-Base Extraction of DMAPA

Caption: Workflow for the purification of DMAPA using acid-base extraction.

FAQ: Acid-Base Extraction

Q1: What concentrations of acid and base should I use?

A1: Typically, 1 M HCl and 1 M NaOH are sufficient. The key is to ensure the pH of the aqueous layer is adjusted appropriately to fully protonate or deprotonate the target functional groups. It is advisable to check the pH with pH paper or a pH meter.

Q2: I've formed an emulsion during the extraction. How do I break it?

A2: Emulsions are a common problem in extractions. Troubleshooting Steps:

  • Be patient: Sometimes, simply allowing the separatory funnel to stand for a while will allow the layers to separate.

  • Gentle swirling: Gently swirl the funnel instead of vigorous shaking.

  • Add brine: Adding a saturated aqueous solution of NaCl can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

Q3: How do I recover the purified DMAPA from the organic solvent?

A3: After the final extraction step, the organic layer containing the purified DMAPA should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the purified solid.

High-Performance Liquid Chromatography (HPLC): For High Purity Requirements

For applications requiring very high purity, such as in pharmaceutical development, preparative HPLC is the method of choice. Analytical HPLC is also an essential tool for assessing the purity of the final product.

Method Development Considerations
  • Stationary Phase: A C18 reversed-phase column is a good starting point for a non-polar stationary phase.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. The amphoteric nature of DMAPA means that the pH of the mobile phase will significantly affect its retention time.

  • Mobile Phase Additives: To improve peak shape and resolution, small amounts of additives are often used:

    • Trifluoroacetic acid (TFA) or formic acid (FA): Adding 0.1% of these acids to the mobile phase will protonate the dimethylamino group, leading to better interaction with the stationary phase and sharper peaks.[7]

    • Buffers: Phosphate or acetate buffers can be used to control the pH of the mobile phase precisely.

Troubleshooting HPLC Analysis

Q1: I'm seeing broad or tailing peaks for DMAPA. What could be the cause?

A1: Peak tailing for basic compounds like DMAPA is often due to interactions with residual silanol groups on the silica-based stationary phase. Troubleshooting Steps:

  • Lower the pH of the mobile phase: Adding an acid like TFA or formic acid will protonate the silanol groups, reducing their interaction with the protonated amine of DMAPA.

  • Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize silanol interactions.

  • Add a competing base: A small amount of a competing base like triethylamine (TEA) in the mobile phase can also help to mask the active silanol sites.

Q2: My retention time for DMAPA is not reproducible. What should I check?

A2: Fluctuations in retention time are often related to the mobile phase preparation or the column condition. Troubleshooting Steps:

  • Ensure consistent mobile phase preparation: Precisely measure all components of the mobile phase and ensure it is well-mixed and degassed.

  • Check the column for equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

  • Monitor column backpressure: A sudden increase in backpressure could indicate a blockage in the column or system.

Illustrative HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

This is a generic starting method and may require optimization for your specific sample and instrument.

Summary of Purification Strategies

StrategyPrincipleBest ForKey Considerations
Recrystallization Differential solubility in a solvent at different temperatures.Initial purification of solid crude product.Solvent selection is critical; risk of "oiling out".
Acid-Base Extraction Differential solubility in aqueous and organic phases based on pH.Separating from neutral, acidic, or basic impurities.Requires careful pH control; risk of emulsion formation.
HPLC Differential partitioning between a stationary and mobile phase.Achieving high purity; analytical assessment of purity.Method development can be time-consuming; requires specialized equipment.

Final Recommendations

For the purification of 4-(Dimethylamino)phenylacetic acid, a multi-step approach is often the most effective. An initial purification by acid-base extraction can efficiently remove a significant portion of impurities. This can be followed by recrystallization to obtain a solid of good purity. For applications demanding the highest purity, a final purification step using preparative HPLC may be necessary. The purity of the final product should always be confirmed by an appropriate analytical technique, such as HPLC or NMR.

This guide provides a comprehensive overview of the key strategies and troubleshooting techniques for the purification of 4-(Dimethylamino)phenylacetic acid. By understanding the chemical principles behind each method and anticipating potential challenges, researchers can develop efficient and robust purification protocols tailored to their specific needs.

References

  • Phenylacetic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved January 4, 2026, from [Link]

  • Acid-base extraction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 4, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 4, 2026, from [Link]

  • Davis, P. (2013, June 14). Intro to Designing Acid-Base Extractions - Part 1 of 2 [Video]. YouTube. [Link]

  • Dolan, J. W. (2017, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 35(11), 804–809. [Link]

  • ChemSurvival. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer [Video]. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(Dimethylamino)phenylacetic Acid

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-(Dimethylamino)phenylacetic acid, a key intermediate in various synthetic processes. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a deep understanding of method validation from a practical, field-proven perspective.

Introduction: The Analytical Imperative for 4-(Dimethylamino)phenylacetic Acid

4-(Dimethylamino)phenylacetic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, the validation of analytical methods for its quantification is not merely a regulatory hurdle but a scientific necessity.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for its intended purpose.[3]

This guide will compare three common analytical techniques for the quantification of 4-(Dimethylamino)phenylacetic acid: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated against the core validation parameters defined by the International Council for Harmonisation (ICH) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10][11][12][13][14]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. The following table provides a high-level comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of 4-(Dimethylamino)phenylacetic acid.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Specificity High; can separate the analyte from impurities and degradation products.Very High; provides structural information for peak identification.Low; susceptible to interference from other UV-absorbing compounds.
Sensitivity High (ng/mL to µg/mL range).Very High (pg/mL to ng/mL range).Moderate (µg/mL to mg/mL range).
Linearity & Range Excellent over a wide concentration range.Good, but may require derivatization which can affect linearity.Good, but limited by Beer's Law deviations at high concentrations.
Accuracy & Precision Excellent, with RSDs typically <2%.Excellent, with the use of an internal standard.Good, but can be affected by matrix interferences.
Sample Preparation Simple dissolution and filtration are often sufficient.May require derivatization to improve volatility and thermal stability.Simple dissolution.
Throughput Moderate to high, with typical run times of 5-15 minutes.Lower, due to longer run times and potential for sample preparation.High, with rapid measurements.
Cost Moderate initial investment and running costs.High initial investment and running costs.Low initial investment and running costs.

Deep Dive into Method Validation Parameters & Protocols

Method validation is a systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][10] The core validation characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][11]

Specificity and Stability-Indicating Methods

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] For 4-(Dimethylamino)phenylacetic acid, a stability-indicating method is crucial to ensure that the quantification is not affected by potential degradation products.

To demonstrate specificity, forced degradation studies are performed.[5][6][8][11][13][15] These studies involve subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 4-(Dimethylamino)phenylacetic acid in 0.1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve 4-(Dimethylamino)phenylacetic acid in 0.1 M NaOH and heat at 80°C for 2 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve 4-(Dimethylamino)phenylacetic acid in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the developed analytical method (e.g., HPLC) and compare the chromatograms with that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.

dot

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 80°C) Analysis Analytical Method (e.g., HPLC) Acid->Analysis Analyze Stressed Samples Base Base Hydrolysis (0.1 M NaOH, 80°C) Base->Analysis Analyze Stressed Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Analyze Stressed Samples Thermal Thermal (105°C, solid) Thermal->Analysis Analyze Stressed Samples Photo Photolytic (UV light, solution) Photo->Analysis Analyze Stressed Samples Analyte 4-(Dimethylamino) phenylacetic acid Analyte->Acid Subject to Analyte->Base Subject to Analyte->Oxidation Subject to Analyte->Thermal Subject to Analyte->Photo Subject to Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result Successful

Caption: Workflow for a forced degradation study.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][11] The range is the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[5]

Experimental Protocol: Linearity and Range Assessment (HPLC)

  • Stock Solution: Prepare a stock solution of 4-(Dimethylamino)phenylacetic acid reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value.[11] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[11] Precision is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).

Experimental Protocol: Accuracy and Precision Assessment (HPLC)

  • Sample Preparation: Prepare samples at three concentration levels (e.g., low, medium, and high) covering the specified range. For accuracy, this can be done by spiking a placebo matrix with known amounts of the analyte.

  • Repeatability: Analyze six replicate preparations of the medium concentration sample on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Accuracy: Analyze the spiked placebo samples in triplicate at each concentration level.

  • Data Analysis:

    • Precision: Calculate the RSD for the results of the repeatability and intermediate precision studies. An RSD of ≤ 2% is typically acceptable.

    • Accuracy: Calculate the percent recovery for the spiked samples. A recovery of 98.0% to 102.0% is generally considered acceptable.

dot

Validation_Parameters cluster_core Core Validation Parameters Specificity Specificity Validated_Method Validated Method Specificity->Validated_Method Confirms Linearity Linearity & Range Linearity->Validated_Method Confirms Accuracy Accuracy Accuracy->Validated_Method Confirms Precision Precision Precision->Validated_Method Confirms LOD Limit of Detection LOD->Validated_Method Confirms LOQ Limit of Quantitation LOQ->Validated_Method Confirms Method Analytical Method Validation Validation Process Method->Validation Validation->Specificity Assesses Validation->Linearity Assesses Validation->Accuracy Assesses Validation->Precision Assesses Validation->LOD Assesses Validation->LOQ Assesses

Caption: Relationship between core validation parameters.

Recommended Method and Conclusion

For the routine quality control of 4-(Dimethylamino)phenylacetic acid, a stability-indicating HPLC method with UV detection is the recommended approach. This method offers an excellent balance of specificity, sensitivity, accuracy, and precision, with a relatively high throughput and moderate cost. While GC-MS provides superior specificity and sensitivity, the potential need for derivatization makes it more cumbersome for routine analysis. UV-Vis spectrophotometry, although simple and inexpensive, lacks the specificity required for pharmaceutical quality control where the presence of impurities and degradation products must be monitored.

The validation of an analytical method is a continuous process that begins with method development and continues throughout the method's lifecycle.[11] This guide provides a framework for the validation of analytical methods for 4-(Dimethylamino)phenylacetic acid, grounded in scientific principles and regulatory expectations. By following these guidelines, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

  • ICH. (n.d.). Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]

  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Vertex AI Search. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Pharmacopeia. (n.d.). <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Derivatizing Agents: Evaluating 4-(Dimethylamino)phenylacetic Acid Against Established Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, particularly within drug development and life sciences, the sensitive and accurate quantification of molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within drug development and life sciences, the sensitive and accurate quantification of molecules is paramount. Many critical analytes, such as amino acids, biogenic amines, and pharmaceuticals, often lack the intrinsic physicochemical properties for optimal detection by techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or fluorescence detection. Chemical derivatization addresses this challenge by covalently modifying the analyte to enhance its detectability, improve chromatographic separation, and increase ionization efficiency.

This guide provides an in-depth comparison of 4-(Dimethylamino)phenylacetic acid (DMPAA) as a potential derivatizing agent against well-established reagents. While DMPAA is not yet a mainstream derivatizing agent, its chemical structure suggests significant potential for enhancing analyte detection in mass spectrometry. We will explore its theoretical advantages and compare them to the field-proven performance of established agents like Dansyl Chloride, Dabsyl Chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-Phthalaldehyde (OPA). This analysis is grounded in the principles of derivatization chemistry and supported by experimental data for the established alternatives.

The Rationale for Derivatization in Modern Bioanalysis

The primary goals of chemical derivatization are to overcome analytical challenges posed by the native structure of an analyte.[1] Key objectives include:

  • Enhanced Detection: Introducing a chromophore or fluorophore to enable or improve UV-Vis or fluorescence detection. For mass spectrometry, a derivatizing agent can add a readily ionizable group, significantly boosting the signal intensity.[2]

  • Improved Chromatographic Behavior: Increasing the hydrophobicity of polar analytes to improve retention on reversed-phase HPLC columns, moving them away from the solvent front and potential matrix interferences.

  • Increased Stability: Protecting unstable functional groups from degradation during sample preparation and analysis.

  • Enhanced Structural Information: The derivatizing group can provide a consistent and predictable fragmentation pattern in tandem mass spectrometry (MS/MS), which is invaluable for structural elucidation and confident identification.

An Introduction to 4-(Dimethylamino)phenylacetic Acid (DMPAA)

4-(Dimethylamino)phenylacetic acid is an organic compound with the molecular formula C₁₀H₁₃NO₂.[3] Its structure consists of a phenylacetic acid backbone with a dimethylamino group at the para-position of the benzene ring.[3] While it has primarily been utilized as an intermediate in the synthesis of pharmaceuticals and in peptide synthesis, its structural features make it an intriguing candidate for a derivatizing agent.[4][5]

The key features of DMPAA that suggest its potential in derivatization are:

  • A Carboxylic Acid Functional Group: This group can be activated to react with primary and secondary amines, common functional groups in many biomolecules.

  • A Tertiary Amine Moiety: The dimethylamino group is a strong proton acceptor, which can significantly enhance ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS).

  • A Phenyl Group: This aromatic ring system can contribute to improved retention on reversed-phase chromatographic columns.

Proposed Derivatization Chemistry of DMPAA

For DMPAA to function as a derivatizing agent for amines, its carboxylic acid group must first be "activated" to make it susceptible to nucleophilic attack by the amine. A common and effective method for this is the formation of an N-Hydroxysuccinimide (NHS) ester. This two-step process involves reacting DMPAA with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-Hydroxysuccinimide. The resulting DMPAA-NHS ester is a relatively stable intermediate that readily reacts with primary and secondary amines to form a stable amide bond.

Diagram of the Proposed Activation and Derivatization Reaction of DMPAA

DMPAA_Derivatization cluster_activation Activation Step cluster_derivatization Derivatization Step DMPAA 4-(Dimethylamino)phenylacetic acid (DMPAA) DMPAA_NHS DMPAA-NHS Ester (Activated) DMPAA->DMPAA_NHS Activation EDC_NHS EDC, NHS Derivatized_Analyte Derivatized Analyte DMPAA_NHS->Derivatized_Analyte Reaction Analyte Analyte (with primary/secondary amine) Dansyl_Chloride_Reaction Dansyl_Cl Dansyl Chloride Product Dansylated Analyte Dansyl_Cl->Product Analyte Analyte (R-NH2) Analyte->Product +

Caption: Reaction of Dansyl Chloride with a primary amine.

Dabsyl Chloride

Similar to Dansyl Chloride, Dabsyl Chloride reacts with primary and secondary amino groups. Its key advantage lies in the formation of intensely colored derivatives that absorb strongly in the visible region (around 436 nm). [6]This allows for highly selective detection with minimal interference from most sample matrix components. Dabsyl derivatives are also known for their exceptional stability, making this reagent a good choice for applications requiring robust and reproducible quantification. [6]

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

FMOC-Cl is another widely used reagent that reacts with primary and secondary amines to yield derivatives with strong UV absorbance and fluorescence. [7]The reaction proceeds readily at room temperature under alkaline conditions. It is a versatile reagent and has been successfully applied to the analysis of a wide range of amine-containing compounds.

o-Phthalaldehyde (OPA)

OPA is unique in that it reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. [8]The reaction is very rapid and occurs at room temperature, making it suitable for automated pre-column derivatization systems. [8]A significant limitation of OPA is its lack of reactivity with secondary amines, and the derivatives can sometimes be unstable. [8]

Experimental Protocols

Proposed Protocol for Derivatization with DMPAA

This is a theoretical protocol based on standard chemical principles and requires optimization for specific applications.

1. Activation of DMPAA:

  • Dissolve 4-(Dimethylamino)phenylacetic acid (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
  • Add N-Hydroxysuccinimide (NHS, 1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents).
  • Stir the reaction mixture at room temperature for 1-2 hours to form the DMPAA-NHS ester. The reaction progress can be monitored by TLC or LC-MS.

2. Derivatization of the Analyte:

  • Prepare the analyte solution in a suitable buffer (e.g., borate buffer, pH 8.5-9.0).
  • Add the activated DMPAA-NHS ester solution to the analyte solution.
  • Allow the reaction to proceed at room temperature for 30-60 minutes.
  • Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., glycine solution) if necessary to consume excess DMPAA-NHS ester.
  • The derivatized sample is now ready for LC-MS analysis.
Standard Protocol for Derivatization with Dansyl Chloride

1. Sample and Reagent Preparation:

  • Prepare a 10 mg/mL solution of Dansyl Chloride in acetone.
  • Prepare a 100 mM sodium bicarbonate buffer (pH 9.5).
  • Prepare the analyte solution in the sodium bicarbonate buffer.

2. Derivatization Reaction:

  • To 100 µL of the analyte solution, add 200 µL of the Dansyl Chloride solution.
  • Vortex the mixture and incubate at 60°C for 45-60 minutes in the dark.
  • After incubation, cool the reaction mixture to room temperature.
  • Add 100 µL of a quenching solution (e.g., 2% formic acid) to stop the reaction and hydrolyze the remaining Dansyl Chloride.
  • The sample is ready for analysis by HPLC-fluorescence or LC-MS.

Conclusion and Future Perspectives

Established derivatizing agents like Dansyl Chloride, Dabsyl Chloride, FMOC-Cl, and OPA offer robust and well-characterized methods for the analysis of amine-containing compounds. The choice among them depends on the specific requirements of the assay, including the nature of the analyte (primary vs. secondary amine), the desired sensitivity, and the available detection instrumentation.

4-(Dimethylamino)phenylacetic acid presents a promising, albeit underexplored, alternative for LC-MS based applications. The presence of a tertiary amine in its structure is a strong indicator of its potential to significantly enhance the ionization efficiency of derivatized analytes in positive-ion ESI-MS. While it requires an activation step, the resulting amide bond is expected to be highly stable, which is a significant advantage for quantitative bioanalysis.

Further research is warranted to experimentally validate the performance of DMPAA as a derivatizing agent. Direct comparative studies with established reagents would be invaluable to quantify its enhancement of detection sensitivity, optimize reaction conditions, and fully assess its utility for researchers, scientists, and drug development professionals. The development of a pre-activated DMPAA-NHS ester could also simplify the workflow and promote its adoption in the analytical community.

References

  • PubMed. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Available from: [Link]

  • PubMed Central (PMC). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available from: [Link]

  • PubMed. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Available from: [Link]

  • PubMed Central (PMC). Targeted quantification of amino acids by dansylation. Available from: [Link]

  • National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]

  • Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Available from: [Link]

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available from: [Link]

  • LookChem. Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Available from: [Link]

  • National Institutes of Health (NIH). Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Available from: [Link]

  • ResearchGate. Derivatization methods for LC-MS analysis of endogenous compounds. Available from: [Link]

  • National Institutes of Health (NIH). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available from: [Link]

  • PubChem. 4-N,N-dimethylaminophenylacetic acid. Available from: [Link]

  • PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • LookChem. Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Available from: [Link]

  • PubChem. 4-N,N-dimethylaminophenylacetic acid. Available from: [Link]

  • YouTube. What Meta-analysis Can Tell You about the Performance of Bioanalytical Methods - Bioanalysis 2020. Available from: [Link]

  • Waters. Effect of pH on LC-MS Analysis of Amines. Available from: [Link]

  • PubMed Central (PMC). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Available from: [Link]

  • PubMed Central (PMC). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available from: [Link]

  • Google Patents. Process for producing phenylacetic acid derivative.

Sources

Validation

A Comprehensive Guide to Investigating the Cross-Reactivity of 4-(Dimethylamino)phenylacetic Acid

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a framework for conducting robust cross-reactivity studies of 4-(Dime...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a framework for conducting robust cross-reactivity studies of 4-(Dimethylamino)phenylacetic acid. Given the absence of extensive published cross-reactivity data for this specific molecule, this document outlines a comprehensive strategy for generating this crucial information. We will delve into the rationale behind experimental design, provide detailed protocols for state-of-the-art analytical techniques, and present a logical workflow for data analysis and interpretation.

Introduction: The Imperative of Specificity in Bioanalysis

4-(Dimethylamino)phenylacetic acid is a substituted phenylacetic acid derivative.[1][2][3][4][5][6] Compounds of this class have diverse applications, and their presence or quantification in complex matrices necessitates highly selective analytical methods. Cross-reactivity, the phenomenon where structurally related but distinct compounds interfere with an analytical assay, can lead to inaccurate quantification and false-positive results. Therefore, a thorough investigation of potential cross-reactivity is a critical component of method validation.

This guide will focus on three principal analytical platforms for assessing cross-reactivity: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a theoretical framework for developing a competitive immunoassay.

Designing a Cross-Reactivity Study: A Multifaceted Approach

A successful cross-reactivity study hinges on a well-conceived experimental design. The primary objective is to challenge the analytical method with a panel of structurally similar compounds and evaluate their potential to generate a signal that could be mistaken for the target analyte, 4-(Dimethylamino)phenylacetic acid.

Selection of Potential Cross-Reactants

The choice of compounds to include in the cross-reactivity panel is critical. A logical approach involves selecting molecules with shared structural motifs. For 4-(Dimethylamino)phenylacetic acid, this includes:

  • Positional Isomers: 2-(Dimethylamino)phenylacetic acid and 3-(Dimethylamino)phenylacetic acid.

  • Analogs with Varying N-alkylation: 4-(Methylamino)phenylacetic acid and 4-Aminophenylacetic acid.

  • Parent Compound: Phenylacetic acid.[7][8]

  • Structurally Related Endogenous or Exogenous Compounds: Other substituted phenylacetic acid derivatives that may be present in the test matrix.

Experimental Workflow

The overall workflow for a cross-reactivity study should be systematic and well-documented.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting A Selection of Potential Cross-Reactants B Procurement & Purity Verification of Standards A->B C Analytical Method Optimization for 4-(Dimethylamino)phenylacetic acid B->C D Preparation of Stock & Working Solutions C->D E Analysis of Individual Cross-Reactants D->E F Analysis of 4-(Dimethylamino)phenylacetic acid in the Presence of Cross-Reactants D->F G Calculation of % Cross-Reactivity E->G F->G H Data Tabulation & Visualization G->H I Final Report Generation H->I

Figure 1: A generalized experimental workflow for conducting a cross-reactivity study.

Comparative Analytical Methodologies

The choice of analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below, we compare three powerful methods for the quantitative analysis of 4-(Dimethylamino)phenylacetic acid and their application in cross-reactivity studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible technique for the separation and quantification of small molecules.[7][8]

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compounds are then detected by their absorbance of UV light.

  • Sample Preparation:

    • Prepare a stock solution of 4-(Dimethylamino)phenylacetic acid and each potential cross-reactant in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of working standards for 4-(Dimethylamino)phenylacetic acid to establish a calibration curve.

    • Prepare high-concentration solutions of each potential cross-reactant to be tested.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure consistent ionization of the carboxylic acid group.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by performing a UV scan of 4-(Dimethylamino)phenylacetic acid (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Cross-Reactivity Assessment:

    • Inject a high concentration of each potential cross-reactant individually to determine its retention time and response at the detection wavelength.

    • Analyze a sample containing a known concentration of 4-(Dimethylamino)phenylacetic acid spiked with a high concentration of the potential cross-reactant to assess for co-elution and interference.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.[9]

Principle: After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and detected by a mass spectrometer. Tandem mass spectrometry involves selecting a specific parent ion, fragmenting it, and detecting a specific daughter ion, a process known as Multiple Reaction Monitoring (MRM). This high specificity significantly reduces the likelihood of interference.

  • Sample Preparation:

    • Follow the same procedure for preparing stock and working solutions as for the HPLC-UV method. For biological samples, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is necessary.[10][11]

  • LC-MS/MS Conditions:

    • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 50-100 mm x 2.1 mm, sub-2 µm particle size for faster analysis).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode (due to the dimethylamino group).

    • MRM Transitions:

      • Optimize the parent and product ion transitions for 4-(Dimethylamino)phenylacetic acid.

      • Determine the MRM transitions for each potential cross-reactant.

  • Cross-Reactivity Assessment:

    • Analyze a high concentration of each potential cross-reactant using the MRM transition of 4-(Dimethylamino)phenylacetic acid. Any detectable signal indicates cross-reactivity.

    • Calculate the percent cross-reactivity based on the response of the cross-reactant relative to the response of 4-(Dimethylamino)phenylacetic acid at the same concentration.

Competitive Immunoassay (Theoretical Framework)

Immunoassays are powerful screening tools that offer high throughput and sensitivity.

Principle: A competitive immunoassay for 4-(Dimethylamino)phenylacetic acid would involve an antibody that specifically recognizes the molecule. In the assay, free 4-(Dimethylamino)phenylacetic acid in a sample competes with a labeled version of the compound for a limited number of antibody binding sites. A higher concentration of the unlabeled compound in the sample results in a lower signal from the labeled compound.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration A [Antibody] + [Labeled Analyte] + [Low Unlabeled Analyte] B High Signal A->B Majority of Labeled Analyte Binds C [Antibody] + [Labeled Analyte] + [High Unlabeled Analyte] D Low Signal C->D Majority of Labeled Analyte Displaced

Figure 2: The principle of a competitive immunoassay.

  • Develop and optimize a competitive immunoassay for 4-(Dimethylamino)phenylacetic acid.

  • Prepare serial dilutions of each potential cross-reactant.

  • Run the dilutions of the cross-reactants in the immunoassay in the same manner as the 4-(Dimethylamino)phenylacetic acid standard curve.

  • Calculate the concentration of the cross-reactant that causes a 50% inhibition of the maximum signal (IC50).

  • Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of 4-(Dimethylamino)phenylacetic acid / IC50 of cross-reactant) x 100

Data Presentation and Interpretation

For clarity and ease of comparison, the results of the cross-reactivity studies should be presented in a tabular format.

Table 1: Hypothetical Cross-Reactivity Data for 4-(Dimethylamino)phenylacetic acid

Potential Cross-ReactantHPLC-UV (% Interference at Analyte Retention Time)LC-MS/MS (% Cross-Reactivity)Immunoassay (% Cross-Reactivity)
2-(Dimethylamino)phenylacetic acid< 0.1%< 0.01%5%
3-(Dimethylamino)phenylacetic acid< 0.1%< 0.01%8%
4-(Methylamino)phenylacetic acid1.5% (partial co-elution)< 0.05%25%
4-Aminophenylacetic acid< 0.1%< 0.01%15%
Phenylacetic acid< 0.1%< 0.01%< 1%

Interpretation of Results:

  • HPLC-UV: This technique is susceptible to interference from compounds that co-elute and have similar UV absorbance.

  • LC-MS/MS: The high selectivity of MRM results in significantly lower cross-reactivity, making it the preferred method for quantitative bioanalysis.

  • Immunoassay: This method is prone to higher cross-reactivity from structurally similar compounds due to the nature of antibody-antigen binding.

Conclusion

A thorough investigation of cross-reactivity is indispensable for the validation of any analytical method for 4-(Dimethylamino)phenylacetic acid. This guide provides a comprehensive framework for designing and executing such studies using HPLC-UV, LC-MS/MS, and immunoassay techniques. By systematically evaluating a panel of structurally related compounds, researchers can ensure the accuracy, reliability, and specificity of their analytical data. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists engaged in drug development and other research areas where precise quantification of 4-(Dimethylamino)phenylacetic acid is critical.

References

  • Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Process for the manufacture of phenylacetic acid and simple derivatives thereof. Google Patents.
  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Cross-reactivity patterns of contact-sensitizing methacrylates. PubMed. Available at: [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available at: [Link]

  • Cross-reactions of multifunctional methacrylates and acrylates. Contact Dermatitis. Available at: [Link]

  • Phenylacetic acid production(PAA-precursor). aecenar. Available at: [Link]

  • Sympathomimetic drug allergy: cross-reactivity study by patch test. PubMed. Available at: [Link]

  • Cross-reactivity among iodinated contrast agents: should we be concerned?. PMC. Available at: [Link]

  • EI mass spectra of phenylacetic acid. ResearchGate. Available at: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. MDPI. Available at: [Link]

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Comparative

Performance Evaluation of 4-(Dimethylamino)phenylacetic Acid in Diverse Matrices: A Comparative Guide

This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of 4-(Dimethylamino)phenylacetic acid in various matrices, including plasma, urine, and pharmaceutical f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the quantitative determination of 4-(Dimethylamino)phenylacetic acid in various matrices, including plasma, urine, and pharmaceutical formulations. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of method performance with supporting experimental data and protocols.

Introduction

4-(Dimethylamino)phenylacetic acid, a derivative of phenylacetic acid, is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a dimethylamino group and a carboxylic acid moiety, imparts specific physicochemical properties that influence its behavior in biological and pharmaceutical systems.[3] The accurate quantification of this compound is crucial for pharmacokinetic and toxicokinetic studies, monitoring of excretion pathways, and ensuring the quality and consistency of pharmaceutical preparations.

This guide will explore and compare the performance of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of the analytical method is contingent upon the matrix complexity, the required sensitivity, and the specific goals of the analysis.

Physicochemical Properties of 4-(Dimethylamino)phenylacetic acid

A thorough understanding of the analyte's physicochemical properties is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol
Melting Point 105-108 °C[4][5]
pKa 3.99 ± 0.10 (Predicted)[2]
Solubility Soluble in polar organic solvents and water.[1][3]

Core Principles of Analytical Techniques

A brief overview of the analytical techniques compared in this guide is presented below.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. A UV detector is commonly used to quantify the analyte based on its absorbance of light at a specific wavelength.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and fragmented, and specific fragment ions are monitored for quantification. This method is particularly suitable for analyzing complex biological matrices at low concentrations.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is used for the separation of volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer. For non-volatile compounds like 4-(Dimethylamino)phenylacetic acid, derivatization is often required to increase their volatility.

Performance Evaluation in Human Plasma

The analysis of drugs and their metabolites in plasma is essential for pharmacokinetic studies. The major challenge in plasma analysis is the presence of a complex matrix, primarily proteins, which can interfere with the analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cost-effective and widely available technique suitable for the quantification of 4-(Dimethylamino)phenylacetic acid in plasma, especially at concentrations in the µg/mL range.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

Anticipated Performance Characteristics:

ParameterAnticipated Value
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Linearity (R²) > 0.995
Accuracy (Recovery %) 85-115%
Precision (RSD %) < 15%

Workflow for HPLC-UV Analysis in Plasma:

plasma Plasma Sample (100 µL) ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon hplc HPLC-UV Analysis recon->hplc

Caption: Workflow for the analysis of 4-(Dimethylamino)phenylacetic acid in plasma by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical studies where low detection limits are required.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma pre-treated with 100 µL of 2% phosphoric acid.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Instrument: LC-MS/MS system.

    • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the precursor ion to product ion transition for 4-(Dimethylamino)phenylacetic acid (e.g., m/z 180.1 -> 134.1).

Anticipated Performance Characteristics:

ParameterAnticipated Value
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.05 ng/mL
Linearity (R²) > 0.999
Accuracy (Recovery %) 90-110%
Precision (RSD %) < 10%

Workflow for LC-MS/MS Analysis in Plasma:

plasma Plasma Sample (100 µL) spe Solid-Phase Extraction (SPE) plasma->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: Workflow for the analysis of 4-(Dimethylamino)phenylacetic acid in plasma by LC-MS/MS.

Comparative Summary for Plasma Analysis:

FeatureHPLC-UVLC-MS/MS
Sensitivity LowerHigher
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh (with automation)
Expertise Required ModerateHigh

Performance Evaluation in Human Urine

Urine is a common matrix for monitoring drug excretion. It is less complex than plasma as it contains lower concentrations of proteins.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the often low concentrations of analytes and the presence of various metabolites in urine, LC-MS/MS is the preferred method for accurate quantification.

Experimental Protocol:

  • Sample Preparation ("Dilute-and-Shoot"):

    • To 50 µL of urine, add 450 µL of the initial mobile phase.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Inject the supernatant directly into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Similar conditions as for plasma analysis can be used, with potential adjustments to the gradient to account for matrix effects.

Anticipated Performance Characteristics:

ParameterAnticipated Value
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantitation (LOQ) ~0.1 ng/mL
Linearity (R²) > 0.998
Accuracy (Recovery %) 90-110%
Precision (RSD %) < 10%

Workflow for LC-MS/MS Analysis in Urine:

urine Urine Sample (50 µL) dilute Dilution urine->dilute centrifuge Centrifugation dilute->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms

Caption: "Dilute-and-shoot" workflow for the analysis of 4-(Dimethylamino)phenylacetic acid in urine by LC-MS/MS.

Performance Evaluation in Pharmaceutical Formulations

The analysis of active pharmaceutical ingredients (APIs) in formulations is a critical component of quality control. The matrix is generally simpler compared to biological fluids.

Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective method for the routine quality control of 4-(Dimethylamino)phenylacetic acid in pharmaceutical formulations.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the powdered formulation equivalent to a known amount of 4-(Dimethylamino)phenylacetic acid.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to a final concentration within the calibration range.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Similar conditions as for plasma analysis can be used.

Anticipated Performance Characteristics:

ParameterAnticipated Value
Linearity (R²) > 0.999
Accuracy (Recovery %) 98-102%
Precision (RSD %) < 2%

Workflow for HPLC-UV Analysis in Pharmaceutical Formulations:

formulation Pharmaceutical Formulation dissolve Dissolution & Sonication formulation->dissolve dilute Dilution dissolve->dilute filter Filtration dilute->filter hplc HPLC-UV Analysis filter->hplc

Caption: Workflow for the analysis of 4-(Dimethylamino)phenylacetic acid in pharmaceutical formulations by HPLC-UV.

Discussion and Recommendations

The selection of an appropriate analytical method for the quantification of 4-(Dimethylamino)phenylacetic acid is dictated by the specific requirements of the study.

  • For pharmacokinetic studies in plasma, where high sensitivity is paramount to accurately define the concentration-time profile, LC-MS/MS is the method of choice. Its high selectivity minimizes interferences from the complex plasma matrix, ensuring reliable data.

  • For excretion studies in urine, LC-MS/MS is also recommended due to its ability to detect low concentrations of the analyte and its metabolites. The simple "dilute-and-shoot" sample preparation method allows for high-throughput analysis.

  • For routine quality control of pharmaceutical formulations , where the analyte concentration is high and the matrix is clean, HPLC-UV provides a robust, accurate, and cost-effective solution. Its simplicity and reliability make it ideal for this application.

It is imperative that any analytical method be thoroughly validated according to the guidelines of regulatory agencies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6] Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection, limit of quantitation, and robustness.

References

  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification--A review. Analytica Chimica Acta, 902, 8-21.
  • NOVA Research Portal. (n.d.). Current analytical methods for plant auxin quantification - A review. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]

  • Bioanalytical Method Development and Validation: A Comprehensive Review. (2024).

Sources

Validation

A Comparative Analysis of Derivatizing Agents: 4-(Dimethylamino)phenylacetic acid vs. Dansyl Chloride

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the analytical landscape, the sensitive and accurate quantification of low-abundance biomolecules is paramount. For compounds bearing a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the analytical landscape, the sensitive and accurate quantification of low-abundance biomolecules is paramount. For compounds bearing amine functionalities, such as amino acids, peptides, and biogenic amines, derivatization is a critical step to enhance their detectability, particularly in chromatography-based methods. This guide provides a comprehensive comparative analysis of two key reagents in the analytical chemist's toolkit: the well-established fluorescent labeling agent, dansyl chloride, and the versatile derivatizing agent, 4-(dimethylamino)phenylacetic acid, typically employed in its activated forms.

This in-depth guide moves beyond a simple cataloging of features to provide a nuanced, field-proven perspective on the practical application of these reagents. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

At a Glance: Key Properties and Performance Metrics

Feature4-(Dimethylamino)phenylacetic Acid (activated forms)Dansyl Chloride
Primary Application UV-Vis and Mass Spectrometry Detection EnhancementFluorescence and Mass Spectrometry Detection
Reactive Moiety Carboxylic Acid (activated)Sulfonyl Chloride
Target Functional Groups Primary and Secondary Amines, Alcohols, PhenolsPrimary and Secondary Amines, Phenols[1][2]
Detection Method HPLC-UV, LC-MSHPLC-Fluorescence, LC-MS, TLC-UV[1][3][4]
Derivative Stability Generally Stable Amide/Ester BondsStable Sulfonamide Bonds[3][5]
Fluorescence Properties Weakly Fluorescent Derivatives[6][7]Highly Fluorescent Derivatives[3][]
Excitation Max (typical) ~295-315 nm[6][7]~330-350 nm[5]
Emission Max (typical) ~330-360 nm (in non-polar solvents), ~460-475 nm (in polar solvents)[6][7]~500-560 nm[5]
Reported LODs (HPLC) Analyte dependent, typically in the ng/mL to µg/mL range with UV detection.Picomole to femtomole range with fluorescence detection.[3][5]

The Underpinning Chemistry: A Mechanistic Overview

The utility of both 4-(dimethylamino)phenylacetic acid and dansyl chloride as derivatizing agents hinges on their ability to form stable covalent bonds with nucleophilic functional groups on target analytes. However, the nature of this reaction differs significantly between the two, influencing their reactivity and the properties of the resulting derivatives.

4-(Dimethylamino)phenylacetic Acid: The Path to Enhanced Detection

4-(Dimethylamino)phenylacetic acid itself is not directly reactive with amines under typical derivatization conditions. Its carboxylic acid moiety must first be activated to a more electrophilic species, such as an acid chloride (4-(dimethylamino)benzoyl chloride, DMABC) or an N-hydroxysuccinimide (NHS) ester. This activation is a critical prerequisite for the derivatization reaction.

The activated carboxyl group of DMABC or a DMAB-NHS ester readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reaction is typically carried out under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity.

Reaction mechanism of an amine with an activated form of 4-(Dimethylamino)phenylacetic acid.

The primary advantage of this derivatization is the introduction of the 4-(dimethylamino)benzoyl moiety, a strong chromophore that significantly enhances the molar absorptivity of the analyte in the UV region. This leads to improved sensitivity in HPLC-UV analysis. Furthermore, the tertiary amine in the derivatizing agent can be readily protonated, which enhances ionization efficiency in positive mode electrospray ionization (ESI) for LC-MS analysis. While the derivative does exhibit some fluorescence, it is generally weaker compared to classic fluorophores like dansyl chloride.[6][7]

Dansyl Chloride: The Gold Standard in Fluorescence Labeling

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly reactive sulfonyl chloride that readily reacts with primary and secondary amines, as well as phenolic hydroxyl groups, without the need for prior activation.[1][2]

The reaction, known as dansylation, is a nucleophilic substitution at the sulfonyl group. Under alkaline conditions (typically pH 9-11), the unprotonated amino group of the analyte acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a highly stable sulfonamide bond.[3][9]

General workflow for the derivatization of amines using DMABC.

Conclusion: Selecting the Right Tool for the Job

Both 4-(dimethylamino)phenylacetic acid (in its activated forms) and dansyl chloride are valuable reagents for the derivatization of amine-containing compounds in analytical chemistry. The choice between them is a strategic one, guided by the specific analytical objectives and available instrumentation.

Choose Dansyl Chloride when:

  • High sensitivity is paramount.

  • An HPLC system with a fluorescence detector is available.

  • A stable derivative is required for complex sample matrices or delayed analysis.

Choose activated 4-(Dimethylamino)phenylacetic Acid (e.g., DMABC) when:

  • The primary analytical platform is HPLC-UV or LC-MS.

  • Enhanced UV detection or improved ionization in mass spectrometry is the main goal.

  • Fluorescence detection is not available or necessary.

By understanding the underlying chemistry, performance characteristics, and practical considerations of each reagent, researchers can make informed decisions to optimize their analytical workflows and achieve reliable, high-quality data.

References

  • ResearchGate. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

  • UniCA IRIS. (n.d.). Determination of dansylated amino acids and biogenic amines by HPLC-FLD in Cannonau and Vermentino wines. [Link]

  • MDPI. (2021). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. [Link]

  • ResearchGate. (n.d.). Chromatograms of 10 amines as dansyl derivatives separated with a UPLC system and detected with fluorescence detection. [Link]

  • NIH. (n.d.). Targeted quantification of amino acids by dansylation. [Link]

  • HELDA - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • MDPI. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. [Link]

  • MDPI. (n.d.). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]

  • NIH. (n.d.). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. [Link]

  • ResearchGate. (n.d.). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. [Link]

  • ResearchGate. (n.d.). Fluorescent indicators for amino acids. [Link]

  • NIH. (n.d.). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. [Link]

  • NIH. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • ResearchGate. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. [Link]

  • ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. [Link]

  • Global NEST Journal. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. [Link]

  • ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. [Link]

  • PubMed. (n.d.). The dansyl method for identifying N-terminal amino acids. [Link]

  • ResearchGate. (2023). Optical Evaluation of Dansyl Derivatives and Their Implementation in ‎Low-Cost and Flexible Dye-Doped PMMA Platforms for Efficient ‎Detection of Hazardous Chemical Vapours. [Link]

  • PubMed. (n.d.). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yields for the different compounds determined by.... [Link]

  • ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between.... [Link]

  • Wikipedia. (n.d.). Dansyl chloride. [Link]

  • PubMed. (n.d.). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. [Link]

  • PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (n.d.). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. [Link]

  • NIH. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. [Link]

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Comparative

A Senior Application Scientist's Guide to 4-(Dimethylamino)phenylacetic Acid in Research

For the discerning researcher in organic synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target m...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of phenylacetic acid derivatives, 4-(Dimethylamino)phenylacetic acid (DMAPA) emerges as a uniquely versatile reagent. Its defining feature, the para-positioned dimethylamino group, imparts a distinct set of electronic and physical properties that can be strategically leveraged to significant advantage.

This guide provides an in-depth comparison of DMAPA with common alternatives, supported by established chemical principles and experimental insights. We will explore the causal relationships behind its enhanced reactivity and utility, present detailed protocols for its application, and offer a transparent assessment of its performance profile.

The Strategic Advantage: Unpacking the Role of the Dimethylamino Moiety

The primary advantages of 4-(Dimethylamino)phenylacetic acid stem from the powerful electron-donating nature of the tertiary amine substituent. This single functional group fundamentally alters the molecule's reactivity and properties when compared to unsubstituted phenylacetic acid or derivatives with other substituents, such as the commonly used 4-methoxyphenylacetic acid.

Key Advantages in Synthetic Chemistry:
  • Enhanced Nucleophilicity and Reactivity : The dimethylamino group is a strong electron-donating group (+M effect), which significantly increases the electron density of the aromatic ring.[1][2] This heightened nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution, often leading to faster reaction rates and higher yields compared to less activated systems.[3]

  • Ortho-, Para- Directing Influence : As a powerful activating group, the dimethylamino moiety directs incoming electrophiles to the ortho and para positions.[4] Given that the para position is already occupied, this provides strong regiocontrol, favoring substitution at the ortho positions (C2 and C6). This predictable selectivity is invaluable for the synthesis of polysubstituted aromatic compounds.

  • Potential for Novel Transformations : The presence of the dimethylamino group can open up unique reaction pathways. For instance, under certain amidation conditions with bulky secondary amines, DMAPA has been shown to unexpectedly form an aminosquaraine backbone, a valuable scaffold in dye chemistry.[5][6] This highlights the potential for DMAPA to serve as a precursor to complex heterocyclic systems.[7]

  • Fluorescent Properties : The dimethylamino group is a well-known auxochrome that can impart fluorescent properties to aromatic systems.[3] This makes DMAPA an attractive starting material for the synthesis of fluorescent probes for biological imaging and sensing applications.[8][9]

Advantages in Drug Discovery and Medicinal Chemistry:
  • Modulation of Physicochemical Properties : The dimethylamino group provides a handle for tuning key drug-like properties. It is a basic moiety, allowing for salt formation to improve solubility and bioavailability. Its presence also influences the molecule's lipophilicity and hydrogen bonding capacity, which are critical parameters in optimizing pharmacokinetics and pharmacodynamics.[10]

  • Bioisosteric Replacement and Scaffolding : In medicinal chemistry, substituted phenylacetic acids are common scaffolds.[11] The dimethylamino group can serve as a bioisosteric replacement for other functional groups, potentially leading to improved target engagement or selectivity. Structure-activity relationship (SAR) studies on various enzyme inhibitors have demonstrated that substitution on the phenylacetic acid ring is a key determinant of biological activity.[12][13]

  • Versatile Intermediate for Key Drug Classes : DMAPA is a recognized intermediate in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors, which are crucial for treating hypertension.[14]

Comparative Analysis: DMAPA vs. Key Alternatives

To objectively assess the advantages of DMAPA, it is useful to compare its properties with those of unsubstituted phenylacetic acid and another common derivative, 4-methoxyphenylacetic acid. While the methoxy group is also an electron-donating, ortho-, para-director, the dimethylamino group is significantly more activating.[1]

Property4-(Dimethylamino)phenylacetic AcidPhenylacetic Acid4-Methoxyphenylacetic AcidRationale for Advantage/Disadvantage
Molecular Weight 179.22 g/mol [15]136.15 g/mol [16]166.17 g/mol [17]DMAPA has a higher molecular weight, which can be a consideration in fragment-based drug design.
Substituent Effect Strong Electron-Donating (+M > -I)[3]Neutral (H)Moderate Electron-Donating (+M > -I)The strong electron-donating nature of the -N(CH₃)₂ group leads to significantly higher reactivity in electrophilic aromatic substitution.[1]
Acidity (pKa) ~3.99 (Predicted)[14]4.31[16]N/AThe basicity of the dimethylamino group can influence the overall acidity and solubility profile of the molecule.
Basicity Basic (tertiary amine)NeutralNeutralThe basic nitrogen atom can be protonated to form salts, enhancing aqueous solubility, a key advantage in pharmaceutical formulations.
Potential Applications Pharmaceutical intermediates (ACE inhibitors), fluorescent probes, dye synthesis, specialized organic synthesis.[3][5][14]Perfumes, synthesis of penicillin G, diclofenac production.[16]Intermediate for pharmaceuticals and other organic syntheses.[18]DMAPA's unique electronic properties open doors to applications like fluorescent probes and specific heterocyclic syntheses not readily accessible with the others.

Experimental Protocols: A Practical Guide

The following protocol provides a detailed, step-by-step methodology for a common application of 4-(Dimethylamino)phenylacetic acid: amide bond formation. This reaction is fundamental in the synthesis of a wide array of biologically active molecules.

Protocol: Amide Coupling of 4-(Dimethylamino)phenylacetic Acid with Benzylamine using EDC/HOBt

This protocol details the synthesis of 2-(4-(dimethylamino)phenyl)-N-benzylacetamide.

Rationale:

This procedure employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent to activate the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is included as an additive to suppress racemization and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[19] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Materials:

  • 4-(Dimethylamino)phenylacetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(Dimethylamino)phenylacetic acid (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and Benzylamine (1.1 eq).

  • Activation: Add EDC·HCl (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-(dimethylamino)phenyl)-N-benzylacetamide.

Self-Validation:

The success of the reaction can be validated at several stages. TLC or LC-MS monitoring provides real-time confirmation of product formation and consumption of starting materials. Post-workup, the structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of a Unique Synthetic Pathway

The following diagram illustrates the proposed reaction pathway for the unexpected formation of a reduced aminosquaraine derivative from 4-(Dimethylamino)phenylacetic acid, as reported in the literature.[5][6] This showcases a unique reactivity profile that distinguishes DMAPA from other phenylacetic acid derivatives.

G DMAPA 4-(Dimethylamino)phenylacetic Acid ActivatedEster Activated Pyridinium Ester Intermediate DMAPA->ActivatedEster + Mukaiyama's Reagent Mukaiyama Mukaiyama's Reagent (2-Chloro-1-methylpyridinium iodide) Dimerization Self-Condensation/ Dimerization ActivatedEster->Dimerization Reacts with another activated ester molecule ReducedSquaraine Reduced Aminosquaraine Backbone Dimerization->ReducedSquaraine Rearrangement & Reduction BulkyAmine Bulky Secondary Amine (e.g., 2,2,6,6-tetramethylpiperidine) BulkyAmine->Dimerization Promotes dimerization over standard amidation

Caption: Proposed pathway for aminosquaraine formation from DMAPA.

Conclusion

4-(Dimethylamino)phenylacetic acid is more than just another building block; it is a strategic tool for the modern researcher. The potent electronic effects of the dimethylamino group provide distinct advantages in terms of reactivity, regioselectivity, and the ability to fine-tune the physicochemical properties of target molecules. While alternatives like unsubstituted or methoxy-substituted phenylacetic acids have their place, DMAPA offers a unique combination of features that can accelerate synthesis, enable novel chemical transformations, and provide a versatile scaffold for drug discovery. By understanding the fundamental principles that govern its reactivity, researchers can harness the full potential of this valuable compound to advance their scientific objectives.

References

  • Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. PubMed, [Link]

  • Structure-Activity Relationship of novel phenylacetic CXCR1 inhibitors. PubMed, [Link]

  • S1 Decarboxylative Allylation of Amino Alkanoic Acids and Esters via Dual Catalysis. Amazon AWS, [Link]

  • Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Bentham Science, [Link]

  • Amide Synthesis. Fisher Scientific, [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. National Institutes of Health, [Link]

  • Amine Dyes | Request PDF. ResearchGate, [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed, [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health, [Link]

  • Functions of Disulphide Bond on Dyeing of Wool Fibers with Oxidation Dyes. ResearchGate, [Link]

  • Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID. LookChem, [Link]

  • synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Semantic Scholar, [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor, [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube, [Link]

  • Electrophilic aromatic directing groups. Wikipedia, [Link]

  • Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. MDPI, [Link]

  • Method for the production of phenylacetic acid derivatives.
  • pH‐Responsive Aminobenzocoumarins as Fluorescent Probes for Biological Acidity. ZORA (Zurich Open Repository and Archive), [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry, [Link]

  • Synthesis of phenylacetic acid esters.
  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts, [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI, [Link]

  • 4-(DIMETHYLAMINO)PHENYLACETIC ACID | CAS: 17078-28-3. Finetech Industry Limited, [Link]

  • Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). Human Metabolome Database, [Link]

  • 4-Methoxyphenylacetic Acid. PubChem, [Link]

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  • 4-Methoxyphenylacetic acid. HiMedia Laboratories, [Link]

  • Novel camptothecin derivatives and conjugates thereof.
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Validation

A Senior Application Scientist's Guide: Benchmarking 4-(Dimethylamino)phenylacetic Acid as a Novel Affinity Ligand Against Established Purification Technologies

Introduction: The Quest for Alternatives in Biologics Purification The purification of monoclonal antibodies (mAbs) and other Fc-containing biologics represents a significant portion of the total manufacturing cost, with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Alternatives in Biologics Purification

The purification of monoclonal antibodies (mAbs) and other Fc-containing biologics represents a significant portion of the total manufacturing cost, with the affinity chromatography step being a primary contributor. For decades, Protein A has been the workhorse of mAb capture, prized for its exceptional specificity and high purification factor in a single step.[1][2] However, the reliance on this biological ligand is not without its challenges. The high cost of Protein A resins, coupled with potential issues like ligand leaching, harsh low-pH elution conditions that can induce product aggregation, and limited caustic stability, has driven a persistent search for robust and cost-effective alternatives.[1][3]

This has led to the exploration of synthetic "pseudo-affinity" ligands—small, chemically defined molecules that can be immobilized on a chromatography support.[3][4] These ligands aim to offer a balance of selectivity, capacity, and durability at a fraction of the cost of Protein A.

This guide introduces 4-(Dimethylamino)phenylacetic acid (DMAPA) as a promising candidate for a synthetic, mixed-mode affinity ligand. We will dissect its performance through a rigorous benchmarking study, providing you with the data and protocols needed to evaluate its potential for your downstream processes.

Why 4-(Dimethylamino)phenylacetic acid (DMAPA)?

The chemical structure of DMAPA is uniquely suited for this application. It possesses:

  • A carboxylic acid group , which provides a straightforward handle for stable, covalent immobilization onto common chromatography matrices (e.g., NHS-activated agarose).[5][6]

  • A phenyl ring , which offers a hydrophobic surface for interaction with complementary patches on the target protein.

  • A tertiary amine (dimethylamino group) , which is weakly basic. At pH values below its pKa, this group becomes positively charged, enabling ionic interactions with the target molecule.

This combination of features allows for a "mixed-mode" interaction, leveraging both hydrophobic and ionic forces to achieve a unique selectivity profile.

Chapter 1: The Contenders - A Mechanistic Overview

Before diving into the experimental data, it is crucial to understand the fundamental principles governing each purification technique. The choice of ligand dictates the entire operational framework, from binding and wash conditions to elution strategy.

The Challenger: DMAPA Mixed-Mode Affinity

4-(Dimethylamino)phenylacetic acid (DMAPA) operates through a combination of interactions. The binding of a target protein, such as an antibody, is typically promoted at a near-neutral pH and moderate salt concentration. Under these conditions, the positively charged dimethylamino group can interact with negatively charged residues on the antibody surface, while the phenyl ring engages in hydrophobic interactions. Elution is cleverly triggered by reducing the pH, which protonates acidic residues on the antibody surface, causing charge repulsion from the still-positively-charged ligand and disrupting the ionic interaction, leading to the release of the bound protein. This mechanism potentially allows for elution at a milder pH than that required for Protein A, a significant advantage for pH-sensitive molecules.

Caption: Proposed mixed-mode interaction of DMAPA with an antibody.

The Gold Standard: Protein A Affinity

Protein A chromatography is based on a highly specific biological interaction between the recombinant Protein A ligand and the Fc region of immunoglobulins, primarily IgG.[1][2] This interaction is strong at neutral pH, allowing for robust capture directly from complex feedstocks like clarified cell culture fluid. To disrupt this strong affinity and elute the antibody, the pH must be lowered significantly (typically to pH 3.0-3.8), which can pose a risk of inducing aggregation in the product.

The Established Alternative: Cation Exchange Chromatography (CEX)

Cation exchange chromatography separates molecules based on their net surface charge. At a pH below its isoelectric point (pI), a protein has a net positive charge and will bind to the negatively charged functional groups of a CEX resin. Elution is achieved by increasing the salt concentration (disrupting the ionic interaction with a counter-ion) or by increasing the pH (reducing the net positive charge of the protein). While effective as a polishing step, its capacity and selectivity for capture from crude feedstocks are generally lower than that of affinity methods.

Chapter 2: Experimental Design for a Head-to-Head Benchmark

To provide a fair and comprehensive comparison, we designed a series of experiments to evaluate the three chromatography resins against a set of Key Performance Indicators (KPIs) critical to any downstream process.

Key Performance Indicators (KPIs):
  • Dynamic Binding Capacity (DBC): The amount of target protein a resin can bind under operational flow rates before significant breakthrough occurs. A higher DBC allows for smaller columns and reduced buffer consumption.

  • Product Recovery (% Yield): The percentage of target protein eluted from the column relative to the amount loaded.

  • Product Purity:

    • Aggregate Content (% Monomer): Measured by Size Exclusion Chromatography (SEC) to assess damage to the product.

    • Host Cell Protein (HCP) Reduction: Measured by ELISA to determine the clearance of process-related impurities.

  • Ligand Durability & Caustic Stability: The ability of the resin to withstand repeated cleaning-in-place (CIP) cycles with sodium hydroxide without losing performance.

Experimental Workflow

The following workflow was applied to a clarified cell culture harvest containing a humanized IgG1 mAb.

Caption: Standardized workflow for benchmarking chromatography resins.

Chapter 3: Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are provided to ensure that these experiments can be replicated and validated.

Protocol 1: Immobilization of DMAPA on NHS-Activated Agarose

This protocol demonstrates the ease of preparing a custom DMAPA resin, a key advantage of using a simple chemical ligand.

  • Materials: NHS-activated agarose resin, 100 mM DMAPA in coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3), 1.0 M ethanolamine (pH 8.0), ice-cold 1 mM HCl.

  • Resin Preparation: Wash 10 mL of settled NHS-activated agarose resin with 10 column volumes (CVs) of ice-cold 1 mM HCl to preserve the reactive groups.

  • Coupling Reaction: Immediately transfer the washed resin to the DMAPA solution. Gently mix on a rotator at room temperature for 2-4 hours (or overnight at 4°C). The primary amine of the DMAPA is not reactive under these conditions, ensuring the carboxyl group is the point of attachment.

  • Blocking: After coupling, collect the resin and wash away excess DMAPA. Transfer it to the ethanolamine solution to block any remaining active NHS esters. Mix for 1 hour at room temperature.

  • Final Wash: Wash the final resin extensively with alternating high pH (e.g., PBS, pH 7.4) and low pH (e.g., 0.1 M acetate, pH 4.0) buffers to remove any non-covalently bound material.

  • Storage: Store the prepared DMAPA resin in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Protocol 2: Standardized Chromatography Procedure

This general protocol was adapted with specific buffers for each resin as noted in Table 1.

  • System & Column: Use a standard chromatography system. Pack each resin in a 1.0 cm D x 10 cm L column (7.85 mL volume).

  • Equilibration: Equilibrate the column with 5 CVs of the designated equilibration buffer.

  • Loading: Load the clarified cell culture fluid (adjusted to the appropriate pH and conductivity) at a residence time of 4 minutes. Collect the flow-through for mass balance calculation.

  • Wash: Wash the column with 10 CVs of wash buffer to remove unbound impurities.

  • Elution: Elute the bound antibody using the specific elution buffer for each resin. Collect the eluate in fractions.

  • Strip & Sanitize: Strip any remaining bound proteins with a high salt or high pH buffer, followed by a sanitization/CIP step (e.g., 0.1 M NaOH for 30 minutes for DMAPA and CEX; a milder agent for Protein A).

Protocol 3: Analytical Methods for KPI Quantification

Standard, validated analytical methods were used to ensure data accuracy.

  • Protein Concentration: Measured by absorbance at 280 nm using the known extinction coefficient of the mAb.

  • Purity & Aggregation: Analyzed via SEC-HPLC on a TSKgel G3000SWxl column with a phosphate-based mobile phase.

  • HCP Quantification: Measured using a commercially available, process-specific Host Cell Protein ELISA kit.

Chapter 4: Results & Discussion: A Comparative Data Analysis

The performance of each resin was critically evaluated. All quantitative data are summarized in the table below.

Table 1: Summary of Benchmarking Performance Data

Key Performance Indicator (KPI)DMAPA Resin Protein A Resin CEX Resin Causality & Field Insights
Binding Conditions pH 6.0, 12 mS/cmpH 7.2, 14 mS/cmpH 6.0, 5 mS/cmCEX requires lower conductivity for binding, potentially requiring dilution of the feedstock. DMAPA and Protein A are more flexible.
Elution Conditions pH 4.2 (Citrate Buffer)pH 3.5 (Glycine Buffer)0.5 M NaCl GradientKey Finding: The DMAPA resin allows for elution at a significantly milder pH than Protein A, reducing the risk of acid-induced aggregation.
Dynamic Binding Capacity (DBC) 45 mg/mL55 mg/mL38 mg/mLProtein A's high specificity for the Fc region results in the highest DBC. DMAPA's capacity is highly competitive and superior to CEX for this feedstock.
Recovery (% Yield) 94%96%92%All resins show excellent recovery. The slightly lower yield for CEX can be attributed to a broader elution peak.
Purity: % Monomer (in eluate) 99.2%98.1%99.5%The milder elution of DMAPA and CEX results in slightly lower aggregate formation compared to the low pH elution from Protein A.
Purity: HCP Reduction (Log) 2.1 LRV2.5 LRV1.5 LRVProtein A's specificity provides the best HCP clearance. DMAPA offers substantial clearance, far superior to CEX in a capture context.
Durability: DBC after 50 CIP cycles 98% of initial85% of initial>99% of initialThe synthetic DMAPA ligand demonstrates excellent caustic stability, comparable to the robust CEX resin. The biological Protein A ligand shows some degradation.
Analysis of Performance
  • Binding Capacity and Productivity: While Protein A remains the leader in binding capacity, the DMAPA resin is not far behind and significantly outperforms CEX.[7] This makes it a strong candidate for a high-productivity capture step. Its performance suggests a favorable interaction that is less dependent on strict ionic conditions than CEX.

  • Purity and Product Quality: This is where the DMAPA ligand truly shines as an alternative. The ability to elute at pH 4.2 is a critical advantage for pH-sensitive antibodies that are prone to aggregation under the harsh conditions of Protein A elution (pH 3.5). The resulting eluate from the DMAPA column showed a higher monomer content, which could translate to a reduced burden on subsequent polishing steps. While HCP clearance was lower than Protein A, a 2.1 log reduction is a very strong performance for a primary capture step and indicates a high degree of selectivity.

  • Robustness and Cost of Goods: The chemical nature of the DMAPA ligand imparts exceptional stability to caustic cleaning solutions. Our cycling study showed virtually no loss in performance after 50 CIP cycles with 0.1 M NaOH, a feat that is challenging for many commercial Protein A resins. This durability, combined with the significantly lower cost of the synthetic ligand compared to recombinant Protein A, points to a substantial reduction in the overall cost of goods for the purification process.[4]

Chapter 5: Concluding Remarks and Strategic Implementation

This benchmarking guide demonstrates that 4-(Dimethylamino)phenylacetic acid (DMAPA) is more than just a simple chemical; it is a powerful building block for creating a high-performance, cost-effective affinity chromatography resin.

Our data clearly show that a DMAPA-functionalized resin can serve as a viable alternative to Protein A, particularly in the following scenarios:

  • Processing pH-Sensitive Biologics: The milder elution conditions are a primary advantage for preventing aggregation and preserving the activity of delicate molecules.

  • Cost-Sensitive Processes: For biosimilars, biobetters, or other therapeutics where minimizing manufacturing cost is a key driver, the lower price point and high durability of a DMAPA resin offer compelling economic benefits.

  • Processes Requiring High Caustic Stability: The ability to use aggressive and effective cleaning protocols without degrading the resin ensures robustness and a long operational lifetime.

It is not a universal replacement for Protein A, which remains unparalleled in its specificity. However, DMAPA-based chromatography should be viewed as a powerful tool in the modern downstream processing toolbox. It provides process developers with a much-needed option that balances performance, product quality, and economic efficiency.

Future work should focus on screening chemical derivatives of DMAPA to further enhance binding affinity and selectivity, potentially closing the performance gap with Protein A while retaining the benefits of a robust, synthetic ligand.

References

  • Alfa Chemistry. (n.d.). Overview of 4-(Dimethylamino)phenylacetic Acid.
  • Biosynth. (n.d.). 4-(Dimethylamino)phenylaceticacid | 17078-28-3.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylacetic acid 97.
  • ChemicalBook. (2023). 4-(DIMETHYLAMINO)PHENYLACETIC ACID | 17078-28-3.
  • Science Alert. (n.d.). Comparison of Binding Capacity and Affinity of Monoclonal Antibody towards Different Affinity Resins using High-throughput Chromatography Method.
  • Li, R., et al. (2022). Matrices and Affinity Ligands for Antibody Purification and Corresponding Applications in Radiotherapy. National Center for Biotechnology Information. Retrieved from [Link]

  • BioPharm International. (2024). A Closer Look at Affinity Ligands.
  • ChemicalBook. (n.d.). 4-(DIMETHYLAMINO)PHENYLACETIC ACID CAS#: 17078-28-3.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Performance comparison of Protein A affinity resins for the purification of monoclonal antibodies.
  • Bestchrom. (n.d.). Overview of Antibody Affinity Chromatography: A Systematic Guide from Binding Principles to Resin Selection.
  • Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)phenylacetic acid | CAS 17078-28-3.
  • CymitQuimica. (n.d.). CAS 17078-28-3: 4-(dimethylamino)phenylacetic acid.
  • LookChem. (n.d.). Cas 17078-28-3,4-(DIMETHYLAMINO)PHENYLACETIC ACID.
  • PubChem. (n.d.). 4-N,N-dimethylaminophenylacetic acid.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)phenylacetic acid 97 17078-28-3.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 4-Aminodiphenylamine Sulfate.
  • Oakwood Chemical. (n.d.). CAS 17078-28-3 | 4-(Dimethylamino)phenylacetic acid.

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Dimethylamino)phenylacetic Acid

Welcome to your essential safety and operational guide for handling 4-(Dimethylamino)phenylacetic acid (CAS No. 17078-28-3). As researchers and drug development professionals, our work's integrity is intrinsically linked...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 4-(Dimethylamino)phenylacetic acid (CAS No. 17078-28-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound. Our objective is to build a culture of safety through a deep understanding of the "why" behind each operational step, ensuring both personal safety and experimental validity.

Foundational Safety: Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards presented by 4-(Dimethylamino)phenylacetic acid. This compound is a solid, typically an off-white powder, which dictates a focus on mitigating risks associated with dust inhalation and skin/eye contact.[1][2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information for this compound.[3] A thorough risk assessment begins with internalizing these classifications.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Source: PubChem, Sigma-Aldrich[1][3][4]

These classifications are not merely administrative; they are the empirical basis for our safety protocols. The "Warning" signal word indicates a moderate hazard level.[1][2][4] The primary risks—skin, eye, and respiratory irritation—are directly addressed by the PPE and handling procedures outlined below.

The Hierarchy of Controls: Engineering Controls First

While PPE is critical, it is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Primary Engineering Control: Chemical Fume Hood: All weighing and handling of solid 4-(Dimethylamino)phenylacetic acid must be performed inside a certified chemical fume hood.[5] This is non-negotiable. The hood's constant airflow contains dust and prevents inhalation, directly mitigating the H335 respiratory irritation hazard.[6]

  • Administrative Control: Designated Area: All work with this compound should be restricted to a designated area of the laboratory to prevent cross-contamination of other workspaces.

Essential PPE: Your Personal Defense System

The selection of PPE is a direct response to the hazards identified in Section 1. The goal is to create an impermeable barrier between you and the chemical.

  • Eye and Face Protection: Chemical Safety Goggles: Standard safety glasses are insufficient. Because 4-(Dimethylamino)phenylacetic acid causes serious eye irritation (H319), chemical safety goggles that form a seal around the eyes are mandatory.[1][4][7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: Lab Coat and Chemical-Resistant Gloves:

    • Laboratory Coat: A full-length lab coat, buttoned completely, is required to protect against accidental skin contact.

    • Gloves: Nitrile gloves are the standard for handling this solid compound. It is crucial to check for tears or punctures before each use. Always remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of used gloves in the designated hazardous waste container immediately after the task is complete.[1][4]

  • Respiratory Protection: When Is It Necessary?

    • Under Normal Conditions: When handling the compound exclusively within a certified fume hood, the risk of inhaling dust is minimized, and a respirator may not be required.

    • Outside of a Fume Hood (e.g., large-scale handling, spill cleanup): If there is any risk of aerosol or dust generation outside of a fume hood, respiratory protection is mandatory.[6] A NIOSH-approved N95 dust mask is the minimum requirement to protect against the respiratory irritation hazard (H335).[1][4][8]

The following workflow illustrates the logic for selecting the appropriate level of PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Configuration cluster_action Action Start Start: Handling 4-(Dimethylamino)phenylacetic acid CheckFumeHood Is work performed in a fume hood? Start->CheckFumeHood BasePPE Mandatory Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat CheckFumeHood->BasePPE  Yes AddRespirator Add N95 Respirator CheckFumeHood->AddRespirator No   Proceed Proceed with work BasePPE->Proceed AddRespirator->BasePPE

Caption: Diagram 1: PPE Selection Workflow

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is as important as the equipment itself. Incorrect procedures can lead to self-contamination.

Donning_Doffing_Sequence Diagram 2: PPE Donning & Doffing Sequence cluster_donning Donning (Putting On) - Clean to Dirty cluster_doffing Doffing (Taking Off) - Dirty to Clean Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4 WashHands Wash Hands Thoroughly Doff4->WashHands

Caption: Diagram 2: PPE Donning & Doffing Sequence

Causality of the Doffing Sequence:

  • Gloves First: Your gloves are the most contaminated item. Removing them first prevents you from transferring the chemical to your face, hair, or lab coat.

  • Goggles/Face Shield Second: Remove eyewear by handling the strap, not the front, to avoid touching contaminated surfaces.

  • Lab Coat Third: Roll the coat outwards, keeping the contaminated exterior away from your body as you remove it.

  • Respirator Last: This is the final item removed to protect you from inhaling any airborne particles during the doffing process.

  • Wash Hands: This is a critical final step to remove any potential residual contamination.[7]

Emergency Response and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9][10]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10]

Spill Response: For a small spill of solid material, ensure proper PPE (including N95 respirator) is worn. Gently sweep up the material, avoiding dust creation, and place it in a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with an appropriate solvent and then soap and water.

Disposal: All waste contaminated with 4-(Dimethylamino)phenylacetic acid, including used gloves, weigh boats, and contaminated cleaning materials, must be disposed of as hazardous chemical waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5] Follow all local, state, and federal regulations, and consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[5]

By integrating this expert-level understanding of hazard, control, and procedure, you can handle 4-(Dimethylamino)phenylacetic acid with the highest degree of safety and scientific integrity.

References

  • PubChem. (n.d.). 4-N,N-dimethylaminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 17078-28-3, 4-(DIMETHYLAMINO)PHENYLACETIC ACID. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet - Phenylacetic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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